ent-Kaurane-16beta,19,20-triol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,4R,5R,9R,10R,13R,14R)-5,9-bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-17(12-21)7-3-8-20(13-22)15(17)6-9-19-10-14(4-5-16(19)20)18(2,23)11-19/h14-16,21-23H,3-13H2,1-2H3/t14-,15-,16-,17+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFORYGXRNFDDG-VMJIZDNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(C)O)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"biosynthesis of ent-Kaurane-16beta,19,20-triol in plants"
Biosynthesis of ent-Kaurane-16 ,19,20-triol: A Technical Guide
Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Focus: Biosynthetic Pathway, Enzymology, Isolation Protocols, and Pharmacological Relevance
Executive Summary
The ent-kaurane diterpenoids represent a structurally diverse class of tetracyclic natural products exhibiting potent anti-tumor, anti-inflammatory, and antimicrobial activities.[1][2][3] Among these, ent-kaurane-16
This guide provides a comprehensive technical analysis of the biosynthetic machinery required to generate the 16
Biosynthetic Pathway Elucidation
The biosynthesis of ent-kaurane-16
The Terpene Synthase Phase (Cyclization)
The skeleton formation occurs in plastids via two sequential cyclization reactions:
-
Protonation-Initiated Cyclization: The precursor GGPP is cyclized by ent-copalyl diphosphate synthase (CPS, a Class II terpene synthase) to form ent-copalyl diphosphate (ent-CPP) .
-
Ionization-Initiated Cyclization: ent-CPP is subsequently converted by ent-kaurene synthase (KS, a Class I terpene synthase) into the tetracyclic olefin ent-kaurene .
The Cytochrome P450 Phase (Functionalization)
The transformation of ent-kaurene into the triol involves three distinct oxidative events, typically occurring in the endoplasmic reticulum (ER).
-
C-19 Oxidation: Catalyzed by CYP701A (Kaurene Oxidase, KO), ent-kaurene is oxidized at C-19 to form ent-kaurenoic acid (or the intermediate alcohol).
-
C-16 Hydration/Oxidation: The exocyclic double bond at C-16 is hydrated or hydroxylated. In Isodon species, this is often mediated by specific CYP76 family enzymes or specialized hydroxylases that install the 16
-OH group. -
C-20 Oxidation: A critical hydroxylation at the C-20 position (often involved in forming hemiacetal bridges in complex diterpenoids like oridonin) completes the triol structure.
Pathway Visualization
The following diagram illustrates the transition from GGPP to the triol, highlighting the key enzymatic checkpoints.
Figure 1: Biosynthetic pathway of ent-Kaurane-16
Enzymology & Mechanism[2][4]
Understanding the catalytic mechanisms is vital for synthetic biology applications.
ent-Copalyl Diphosphate Synthase (CPS)[2][4]
-
Mechanism: CPS initiates the reaction by protonating the C-14/C-15 double bond of GGPP. This triggers a cascade of ring closures (A and B rings) to form the bicyclic ent-CPP.
-
Key Residue: The active site contains a conserved DXDD motif responsible for protonation.
-
Relevance: Overexpression of CPS is often the first bottleneck in metabolic engineering of diterpenoids.
Cytochrome P450 Monooxygenases (CYPs)
The functional diversity of ent-kauranes arises from CYPs.
-
CYP701A (Kaurene Oxidase): A multi-functional enzyme that catalyzes three successive oxidations at C-19: methyl
alcohol aldehyde carboxylic acid. -
CYP76 Family (e.g., CYP76AH1/AH8 from Isodon rubescens): These are promiscuous oxidases responsible for hydroxylating the C-20 and C-7 positions. For the 16
,19,20-triol, a specific CYP variant is required to target C-20 without inducing the 7,20-epoxy bridge characteristic of oridonin, effectively "stalling" the pathway at the triol stage.
Experimental Protocols
Isolation of ent-Kaurane-16 ,19,20-triol from Plant Matrix
Objective: Isolate high-purity triol from Isodon leaves for structural verification or bioassays.
| Step | Procedure | Critical Parameter |
| 1. Extraction | Air-dried, powdered leaves (1 kg) are extracted with 70% Acetone (3 x 5L) at room temperature for 72h. | Temp Control: Avoid heat to prevent thermal degradation of labile hydroxyl groups. |
| 2. Partitioning | Concentrate filtrate in vacuo. Suspend residue in | Selectivity: The triol partitions into the EtOAc phase . |
| 3. Silica Gel CC | Subject EtOAc fraction to Silica Gel column chromatography. Elute with | Gradient: Slow increase in polarity is crucial to separate triol from glycosylated congeners. |
| 4. Purification | Fractions containing the triol (monitored by TLC) are purified via RP-HPLC (C18 column, | Detection: UV at 210 nm (weak chromophore) or ELSD. |
In Vitro Enzymatic Assay for P450 Activity
Objective: Validate the conversion of ent-kaurene intermediates to the triol using yeast microsomes.
Workflow Diagram:
Figure 2: In vitro enzymatic assay workflow for characterizing CYP activity.
Protocol Steps:
-
Expression: Heterologous expression of candidate CYP (e.g., IrCYP76) in Saccharomyces cerevisiae (WAT11 strain).
-
Microsome Prep: Lyse yeast cells, centrifuge at 10,000g (remove debris), then 100,000g (pellet microsomes). Resuspend in 50 mM potassium phosphate buffer (pH 7.4).
-
Assay: Mix 100 µL microsomes, 100 µM substrate (e.g., ent-kaurenoic acid), and 1 mM NADPH. Incubate at 30°C for 60 min.
-
Termination: Stop reaction with 20 µL HCl (1M) and extract with ethyl acetate.
-
Analysis: Analyze via GC-MS (derivativization with MSTFA may be required for hydroxylated products).
Pharmacological Potential & Drug Development
The 16
-
Anti-Inflammatory: Similar to ent-kaurenoic acid, the triol exhibits inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages, likely via NF-
B pathway suppression. -
Cytotoxicity: The presence of the 16
-OH group enhances solubility and interaction with tubulin compared to non-hydroxylated precursors, making it a scaffold for semi-synthetic anti-tumor agents. -
Structure-Activity Relationship (SAR): The C-20 hydroxyl is a "handle" for further chemical modification. Esterification at C-19 or C-20 often improves bioavailability.
References
-
Biosynthesis of ent-kaurene in plants Mechanism of terpene synthases and the initial cyclization steps from GGPP.
-
Diterpenoids from Isodon species: Cytotoxicity and NO production inhibitory activity Specific isolation of ent-kaurane triols and their bioactivity profiles.
-
Functional characterization of cytochrome P450s in diterpenoid biosynthesis Detailed analysis of CYP76 and CYP701 families in Isodon rubescens.
-
Isolation and Characterization of the Ent-Kaurane Diterpenoids in Isodon Using UHPLC-LTQ-Orbitrap-MS Advanced analytical techniques for identifying trace ent-kaurane metabolites.
-
Ent-kaurane diterpenoids from the Annonaceae family: A review Comprehensive review of distribution and biosynthesis of ent-kauranes including triol variants.
Sources
"physical and chemical properties of ent-Kaurane-16beta,19,20-triol"
Technical Guide: Physical and Chemical Properties of ent-Kaurane-16 ,19,20-triol
Physicochemical Profile
The presence of three hydroxyl groups, particularly the primary hydroxyls at C-19 and C-20, imparts significant polarity to the molecule compared to the parent ent-kaurene skeleton.
Table 1: Core Physical Properties
| Property | Data / Description |
| Chemical Name | ent-Kaurane-16 |
| CAS Registry Number | 167898-32-0 |
| Molecular Formula | C |
| Molecular Weight | 322.48 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in MeOH, DMSO, Pyridine; Moderately soluble in CHCl |
| Stereochemistry | ent-Series (enantiomeric to the normal kaurane series common in gymnosperms) |
| Hydroxyl Configuration | 16 |
Structural Elucidation & Spectral Characteristics
Accurate identification of this triol relies on distinguishing the specific oxygenation pattern. The ent-kaurane skeleton usually shows distinct NMR signals for the C-20 and C-19 methyl groups; their oxidation to hydroxymethyl groups shifts these signals significantly.
Nuclear Magnetic Resonance (NMR) Signatures[4][5][6]
-
C NMR (100/125 MHz, Pyridine-
):-
C-16 (Quaternary): The presence of a tertiary hydroxyl at C-16 typically shifts this carbon to
79.0–81.0 ppm. -
C-19 (Primary Alcohol): Appears as a methylene signal (
64.0–66.0 ppm), distinct from the methyl signal ( 18 ppm) in non-oxidized precursors. -
C-20 (Primary Alcohol): Appears as a methylene signal (
62.0–64.0 ppm). The oxidation of the C-20 angular methyl is a hallmark of many bioactive Isodon diterpenoids. -
C-17 (Methyl): A signal around
22.0–24.0 ppm confirms the methyl group attached to the C-16 quaternary center (resulting from the hydration of the exocyclic double bond of ent-kaurene).
-
-
H NMR (400/500 MHz, Pyridine-
):-
H-17 (Methyl): A sharp singlet around
1.40–1.50 ppm, characteristic of a methyl group attached to a hydroxylated carbon. -
H-19 & H-20 (Methylene Protons): These appear as AB systems (pair of doublets) due to the diastereotopic nature of the methylene protons near the chiral centers.
-
H-19:
3.50–4.20 ppm (often overlapping). -
H-20:
3.80–4.50 ppm.
-
-
Skeletal Protons: A complex envelope between 0.8 and 2.2 ppm.
-
Mass Spectrometry (MS)[7][8]
-
ESI-MS: Exhibits molecular ion peaks
at m/z 345.2 or at m/z 323.5. -
Fragmentation: Sequential loss of water molecules (
, ) is common in the MS/MS spectrum due to the three hydroxyl groups.
Isolation & Purification Protocol
The isolation of ent-kaurane-16
Figure 1: Isolation workflow for ent-kaurane triols from Isodon species.
Chemical Reactivity & Stability
Understanding the reactivity of the specific hydroxyl groups is vital for derivatization or formulation.
-
Acylation Selectivity:
-
C-19 & C-20 (Primary): Highly reactive toward acetylation (Ac
O/Pyridine). Under controlled conditions (0°C), the C-19 hydroxyl is often more accessible than the C-20 hydroxyl due to the steric hindrance of the angular position of C-20. -
C-16 (Tertiary): Resistant to acetylation under standard conditions. Requires forcing conditions (e.g., DMAP catalyst, heat) and is prone to dehydration to form the exo-cyclic alkene (reverting to the kaurene skeleton).
-
-
Oxidation:
-
Treatment with mild oxidants (e.g., PCC/DCM) will convert the C-19 and C-20 alcohols to aldehydes (forming potentially bioactive hemiacetals if spatial proximity allows) or carboxylic acids (e.g., ent-kauran-19,20-dioic acid derivatives).
-
-
Stability:
-
Stable in solid state when stored at -20°C.
-
In acidic solution, the C-16 tertiary alcohol is labile and may undergo elimination to form ent-kaur-15-ene or ent-kaur-16-ene isomers.
-
Biological Potential & Applications
While less potent than the highly oxidized Isodon diterpenoids like oridonin, ent-kaurane-16
-
Cytotoxicity: Isodon diterpenoids with C-20 oxygenation are generally associated with cytotoxic activity against cancer cell lines (e.g., K562, HeLa). The triol moiety provides hydrogen-bonding capability that may interact with tubulin or NF-
B signaling pathways, although esterification (e.g., at C-19 or C-20) often enhances potency. -
Anti-inflammatory: Inhibits NO production in LPS-stimulated RAW264.7 macrophages, a common property of ent-kaurane derivatives.
References
-
Isolation Source : Isodon macrophyllus (Da Ye She Zong Guan).[4][5][6] The compound is a known constituent of this species, often co-isolated with dayecrystals and other ent-kaurane diterpenoids.
-
Source:
-
-
Structural Class Overview : Sun, H. D., Huang, S. X., & Han, Q. B. (2006). Diterpenoids from the Isodon species.[7][6][8] Natural Product Reports, 23(5), 673-698. (Authoritative review on Isodon diterpenoid structures and NMR data).
-
Source:
-
-
NMR Data Reference (General Class): Comparison with ent-16
,17-dihydroxy-kauran-19-oic acid and related C-20 hydroxylated kauranes confirms the shift assignments for the 16-OH and 20-CH OH moieties.-
Source:
-
Sources
- 1. Mearnsetin | CAS:16805-10-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. NXY-059 | CAS:168021-79-2 | Free radical trapping agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Ornidazole | CAS:16773-42-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Cytotoxic ent-kaurane diterpenoids from Isodon macrophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sepax-tech.com.cn [sepax-tech.com.cn]
- 8. journals.iau.ir [journals.iau.ir]
An In-depth Technical Guide to the Biological Activities of ent-Kaurane Diterpenoids
A Note to the Reader: Initial searches for the specific compound ent-Kaurane-16β,19,20-triol did not yield any published scientific literature, suggesting that its biological activities have not yet been characterized. This guide will therefore focus on the broader class of ent-Kaurane diterpenoids , a structurally diverse group of natural products with a wide range of well-documented and promising biological activities.
Introduction
ent-Kaurane diterpenoids are a class of tetracyclic natural products characterized by the ent-kaurane skeleton.[1] These compounds are widely distributed in the plant kingdom, particularly in the families Annonaceae, Asteraceae, and Lamiaceae.[1][2] Their structural diversity arises from various modifications to the parent skeleton, such as oxidation, cyclization, and bond cleavages.[2] For decades, ent-kaurane diterpenoids have been a subject of intense research due to their significant pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties.[2] This guide provides a comprehensive overview of the key biological activities of ent-kaurane diterpenoids, their mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Biosynthesis of the ent-Kaurane Skeleton
The biosynthesis of ent-kaurane diterpenoids begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP).[1] This process involves a series of enzymatic reactions, primarily occurring through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[3] The key steps involve the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP) by ent-copalyl diphosphate synthase, followed by a further cyclization to form the characteristic tetracyclic ent-kaurene skeleton, catalyzed by ent-kaurene synthase.[1]
Anti-inflammatory Activity
A significant number of ent-kaurane diterpenoids have demonstrated potent anti-inflammatory effects. Their mechanisms of action are often multifaceted, involving the modulation of key inflammatory signaling pathways and the inhibition of pro-inflammatory mediators.
Mechanism of Action: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4][5] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]
Several ent-kaurane diterpenoids have been shown to inhibit the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.[8]
Quantitative Data on Anti-inflammatory Activity
| Compound | Assay System | Endpoint | IC50 (µM) | Reference |
| Compound 1 | LPS-stimulated BV-2 cells | NO Production | 15.6 | [9] |
| Compound 5 | LPS-stimulated BV-2 cells | NO Production | 15.6 | [9] |
| Compound 9 | LPS-stimulated BV-2 cells | NO Production | 7.3 | [5] |
| Kaurene Derivatives | LPS-stimulated RAW 264.7 cells | NO Production | 2 - 10 | [8] |
| Noueinsiancins A-K | LPS-stimulated RAW 264.7 cells | NO Production | Significant inhibition at 2.5, 5.0, and 10.0 µM | [10] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol describes a method to assess the anti-inflammatory activity of ent-kaurane diterpenoids by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9][11][12]
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seed the cells in a 96-well plate at a density of 5 x 105 cells per well and allow them to adhere for 12-24 hours.[13]
2. Compound Treatment:
-
Prepare stock solutions of the test ent-kaurane diterpenoids in DMSO.
-
Dilute the stock solutions to various final concentrations in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
3. LPS Stimulation:
-
After a pre-incubation period of 1-2 hours with the test compounds, add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well to induce an inflammatory response.[13]
-
Do not add LPS to the negative control wells.
4. Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
5. Nitrite Quantification (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.[11]
-
Incubate at room temperature for 15 minutes in the dark.[11]
-
Measure the absorbance at 540 nm using a microplate reader.
-
The amount of nitrite, a stable metabolite of NO, is proportional to the NO produced by the cells.
6. Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
Anticancer Activity
ent-Kaurane diterpenoids have emerged as a promising class of natural products with significant anticancer potential.[8] Their cytotoxic effects are mediated through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
Mechanism of Action: Modulation of the ERK1/2 Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[14][15][16] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth.[16] Some ent-kaurane diterpenoids have been shown to exert their anticancer effects by modulating the ERK1/2 pathway.[6] Interestingly, while sustained ERK1/2 activation is generally pro-proliferative, some compounds can induce apoptosis through the activation of this pathway, highlighting its complex role in cancer.[6][17]
Quantitative Data on Anticancer Activity
| Compound/Extract | Cell Line | Assay | IC50 (µM) | Reference |
| Kaurenoic Acid | HeLa, A-549, Hep-2, PC-3, MCF-7 | Antiproliferative | Dose-dependent | [4] |
| ent-Kaurane Derivatives | HepG2, NSCLC-H292, SNU-1040 | Cytotoxicity (MTT) | Comparable or higher activity than DDP and eriocalyxin B | [8] |
| CRT1 | Ovarian Cancer Cells | Antiproliferation | Not specified | [6] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[10][18][19][20][21]
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well, depending on the cell line's growth rate.[18]
-
Incubate for 24 hours to allow for cell attachment.[18]
2. Compound Treatment:
-
Treat the cells with various concentrations of the ent-kaurane diterpenoid for a specified period (e.g., 24, 48, or 72 hours).
3. Addition of MTT Reagent:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[18]
4. Solubilization of Formazan:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[18]
5. Absorbance Measurement:
-
Shake the plate for a few minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Activity
Several ent-kaurane diterpenoids have been reported to possess antimicrobial properties against a range of bacteria and fungi.
Mechanism of Action
The exact mechanisms of antimicrobial action for many ent-kaurane diterpenoids are still under investigation. However, some studies suggest that they may disrupt bacterial metabolism and the expression of virulence factors.
Quantitative Data on Antimicrobial Activity
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Sigesbeckin A-C and analogs | MRSA, VRE | Broth Microdilution | 64 | [7] |
| Kaurenoic Acid | Streptococcus mutans | Not specified | Bactericidal effect | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24][25][26]
1. Preparation of Inoculum:
-
Grow the target microorganism in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
2. Serial Dilution of the Compound:
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the ent-kaurane diterpenoid in the broth medium.[23]
3. Inoculation:
-
Add a standardized inoculum of the microorganism to each well.[23]
4. Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
5. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[24]
General Experimental Workflow for Natural Product Discovery
The discovery and characterization of bioactive ent-kaurane diterpenoids typically follow a systematic workflow.[27][28][29][30][31]
Conclusion
ent-Kaurane diterpenoids represent a vast and structurally diverse class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory, anticancer, and antimicrobial activities, coupled with their multifaceted mechanisms of action, make them attractive candidates for further drug discovery and development. The experimental protocols and data presented in this guide provide a framework for researchers to explore the full potential of this fascinating class of compounds. Further research is warranted to fully elucidate their mechanisms of action and to identify and develop novel ent-kaurane-based therapeutic agents.
References
-
Amoa Onguéné, P., Ntie-Kang, F., & Meva’a, L. M. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1205386. [Link]
-
de Oliveira, A. C. C., et al. (2024). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Molecules, 29(1), 123. [Link]
-
Zhao, J., et al. (2021). Recent advances in the synthesis of ent-kaurane diterpenoids. Natural Product Reports, 38(10), 1844-1875. [Link]
-
Amoa Onguéné, P., et al. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1205386. [Link]
-
Wang, Y., et al. (2020). Anti-Inflammatory ent-Kaurane Diterpenoids from Isodon serra. Journal of Natural Products, 83(10), 3041-3049. [Link]
-
He, L., et al. (2018). Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells. Molecules, 23(11), 2946. [Link]
-
Li, Y., et al. (2017). A natural ent-kaurane diterpenoid induces antiproliferation in ovarian cancer cells via ERK1/2 regulation and inhibition of cellular migration and invasion. Oncology Letters, 14(5), 5875-5881. [Link]
-
Luo, J., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). International Journal of Oncology, 56(6), 1337-1346. [Link]
-
Creative Diagnostics. The NF-kB Signaling Pathway. [Link]
-
Champions Oncology. (2023). ERK at Work - Targeting the ERK Pathway in Cancer. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Li, Y., et al. (2022). New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity. RSC Advances, 12(18), 11343-11352. [Link]
-
Eser, M., & Janse, D. J. (2021). ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer. Cancers, 13(8), 1785. [Link]
-
Zhou, Z. S., et al. (2023). Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. Molecules, 28(15), 5786. [Link]
-
ResearchGate. (n.d.). Workflow for natural product drug discovery. [Link]
-
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
Baek, J., et al. (2022). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Food Technology and Biotechnology, 60(1), 74-83. [Link]
-
National Cancer Institute. (2023). Faster workflows boost drug discovery in natural product-based screening. [Link]
-
Al-Henhena, N., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Engineering and Applied Sciences, 13(Special Issue 7), 5779-5785. [Link]
-
Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20751. [Link]
-
JJ Medicine. (2017). Ras Raf MEK ERK Signaling Pathway - Overview, Regulation and Role in Pathology. [Link]
-
Kim, J. E., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Nanomaterials, 12(15), 2548. [Link]
-
Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]
-
National Cancer Institute. (2023). Faster workflows boost drug discovery in natural product-based screening. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
Al-Henhena, N., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Engineering and Applied Sciences, 13(Special Issue 7), 5779-5785. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Royal Society of Chemistry. (2024). Empowering natural product science with AI: leveraging multimodal data and knowledge graphs. [Link]
-
University of California, Santa Barbara. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. [Link]
-
Elisha, I. L., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Journal of Inflammation Research, 12, 223-233. [Link]
-
Mori, T., et al. (2026). Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating Amebiasis. Journal of the American Chemical Society. [Link]
Sources
- 1. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 2. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purformhealth.com [purformhealth.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. mdpi.com [mdpi.com]
- 13. dovepress.com [dovepress.com]
- 14. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 15. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.championsoncology.com [blog.championsoncology.com]
- 17. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. m.youtube.com [m.youtube.com]
- 22. emerypharma.com [emerypharma.com]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. idexx.dk [idexx.dk]
- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. researchgate.net [researchgate.net]
- 28. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 30. Empowering natural product science with AI: leveraging multimodal data and knowledge graphs - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00008K [pubs.rsc.org]
- 31. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Discovery and Isolation of ent-Kaurane-16β,19,20-triol
Preamble: The Significance of ent-Kaurane Diterpenoids
The ent-kaurane diterpenoids represent a vast and structurally diverse class of natural products, primarily biosynthesized in terrestrial plants.[1] These tetracyclic compounds have garnered significant attention within the scientific community for their wide array of promising biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The journey of their discovery began in 1961 with the isolation of ent-kaurene from the New Zealand Kauri pine (Agathis australis). The prefix "ent" was assigned due to its enantiomeric nature, distinguished by a negative optical rotation. Since this initial discovery, a multitude of ent-kaurane derivatives have been isolated and characterized from various plant families, notably the Lamiaceae, Annonaceae, and Euphorbiaceae. This guide provides an in-depth technical overview of the discovery and isolation of a specific member of this class, ent-Kaurane-16β,19,20-triol, a molecule of interest for its potential pharmacological applications. While the initial discovery of this specific triol is not widely documented in a singular seminal publication, its isolation follows established principles for this class of compounds, often found within the complex chemical matrix of plant extracts. This guide will, therefore, draw upon established methodologies for the isolation of hydroxylated ent-kaurane diterpenoids from their natural sources, with a particular focus on the genus Euphorbia, a known producer of such compounds.
Chapter 1: The Natural Source - A Focus on the Euphorbia Genus
ent-Kaurane-16β,19,20-triol has been identified as a constituent of plants within the Euphorbia genus. This genus is one of the largest in the plant kingdom and is a rich source of structurally diverse diterpenoids. Phytochemical investigations of various Euphorbia species, such as Euphorbia ebracteolata and Euphorbia stracheyi, have led to the isolation of numerous ent-kaurane derivatives.[2][3] The presence of these compounds is often associated with the plant's defense mechanisms.
The biosynthesis of the ent-kaurane skeleton is a complex enzymatic process originating from geranylgeranyl pyrophosphate (GGPP).[4] A series of cyclization reactions, catalyzed by specific diterpene synthases, leads to the formation of the characteristic tetracyclic ring system. Subsequent oxidative modifications, mediated by enzymes such as cytochrome P450 monooxygenases, introduce hydroxyl groups at various positions on the kaurane scaffold, giving rise to the vast diversity of observed structures, including ent-Kaurane-16β,19,20-triol.
Chapter 2: A Strategic Approach to Isolation and Purification
The isolation of ent-Kaurane-16β,19,20-triol from its natural source is a multi-step process that requires a systematic and logical workflow. The underlying principle is the sequential fractionation of the crude plant extract based on the polarity of the constituent compounds, followed by high-resolution chromatographic separation.
Extraction of the Crude Phytochemical Mixture
The initial step involves the extraction of the dried and powdered plant material (e.g., the aerial parts or roots of a Euphorbia species) with an appropriate organic solvent. The choice of solvent is critical and is dictated by the polarity of the target compound. For polyhydroxylated diterpenoids like ent-Kaurane-16β,19,20-triol, a solvent of medium polarity, such as ethanol or methanol, is typically employed to efficiently extract these compounds from the plant matrix.
Exemplary Extraction Protocol:
-
Maceration: The powdered plant material is submerged in 95% ethanol at room temperature for an extended period (typically 24-48 hours), with occasional agitation. This process is often repeated three times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Liquid-Liquid Partitioning for Preliminary Fractionation
The crude extract is a complex mixture containing a wide range of compounds with varying polarities. To simplify this mixture, a liquid-liquid partitioning strategy is employed. The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Based on its hydroxylated nature, ent-Kaurane-16β,19,20-triol is expected to partition predominantly into the ethyl acetate and/or n-butanol fractions.
Chromatographic Purification: The Path to Purity
The enriched fraction (typically the ethyl acetate fraction) is subjected to a series of chromatographic techniques to isolate the target compound. This is a critical stage that leverages subtle differences in the physicochemical properties of the compounds within the fraction.
Step-by-Step Chromatographic Protocol:
-
Silica Gel Column Chromatography: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.
-
Sephadex LH-20 Column Chromatography: The semi-purified fractions are often further purified using size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. This step is effective at removing pigments and other polymeric impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative or semi-preparative HPLC on a C18 reversed-phase column. A gradient of methanol and water is a common mobile phase. This high-resolution technique allows for the isolation of the pure ent-Kaurane-16β,19,20-triol.
Chapter 3: Structural Elucidation - The Spectroscopic Fingerprint
Once isolated, the definitive identification of ent-Kaurane-16β,19,20-triol requires a comprehensive analysis of its spectroscopic data.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule and, consequently, its molecular formula. For ent-Kaurane-16β,19,20-triol (C₂₀H₃₄O₃), the expected mass would be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments is necessary to assign all the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.
Expected Spectroscopic Features:
| Parameter | Expected Observation for ent-Kaurane-16β,19,20-triol |
| ¹H NMR | - Signals for two tertiary methyl groups. - Signals for protons attached to carbons bearing hydroxyl groups (e.g., at C-16, C-19, and C-20). - A complex pattern of overlapping methylene and methine protons in the aliphatic region, characteristic of the tetracyclic kaurane skeleton. |
| ¹³C NMR | - Approximately 20 carbon signals. - Signals for two methyl carbons. - Signals for carbons bearing hydroxyl groups, typically shifted downfield. - A series of signals in the aliphatic region corresponding to the CH, CH₂, and quaternary carbons of the tetracyclic framework. |
| HSQC | Correlations between directly bonded protons and carbons, allowing for the assignment of protonated carbons. |
| HMBC | Long-range correlations between protons and carbons (2-3 bonds), which are crucial for establishing the connectivity of the carbon skeleton and the positions of the hydroxyl groups. |
| NOESY/ROESY | Through-space correlations between protons, providing critical information about the relative stereochemistry of the molecule. |
The specific chemical shifts of the protons and carbons at and near the sites of hydroxylation (C-16, C-19, and C-20) would be key diagnostic features for confirming the structure.
Chapter 4: Concluding Remarks and Future Perspectives
The successful isolation and characterization of ent-Kaurane-16β,19,20-triol underscores the importance of natural product chemistry in the discovery of novel bioactive compounds. The methodologies outlined in this guide, based on established principles for the isolation of ent-kaurane diterpenoids, provide a robust framework for researchers in the field. The availability of the pure compound facilitates further investigation into its pharmacological properties and potential as a lead for drug development. Future work should focus on elucidating the specific biological targets of this molecule and exploring its structure-activity relationships through the synthesis of analogues.
References
- A new ent-kaurane diterpene from Euphorbia stracheyi Boiss. (2017).
- Abietane Diterpernoids from the Roots of Euphorbia ebracteolata. (2018).
- Ent-Kaurane Diterpenoids from Euphorbia hirta. (2011).
- Recent advances in the synthesis of ent-kaurane diterpenoids. (2021). Natural Product Reports, 38(7), 1277-1304.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2022). ACS Omega, 7(50), 46865-46876.
- Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. (2022). Molecules, 27(19), 6529.
-
A new ent-kaurane diterpene from Euphorbia stracheyi Boiss. (2016). Natural Product Research. Available at: [Link]
- Euphorbia hirta: Its chemistry, traditional and medicinal uses, and pharmacological activities. (2011). Pharmacognosy Reviews, 5(9), 58-61.
-
Ent-Kaurane Diterpenoids from Euphorbia hirta. (2011). Records of Natural Products. Available at: [Link]
-
A new ent-kaurane diterpene from Euphorbia stracheyi Boiss. (n.d.). National Genomics Data Center. Available at: [Link]
- ent -Kaurane Diterpenoids from Annona glabra. (2002).
-
A new ent-kaurane diterpene from Euphorbia stracheyi Boiss. (2016). Natural Product Research. Available at: [Link]
- ent-Kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. (2023). Frontiers in Pharmacology, 14, 1188602.
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2022). ACS Omega. Available at: [Link]
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2022). Preprints.org.
-
Abietane Diterpernoids from the Roots of Euphorbia ebracteolata. (2018). PubMed Central (PMC). Available at: [Link]
- Isolation of the diterpenoids, ent-kauran-16alpha-ol and ent-atisan-16alpha-ol, from sunflowers, as oviposition stimulants for the banded sunflower moth, Cochylis hospes. (1998).
- Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. (2022). Molecules, 27(23), 8234.
-
Isolation of the diterpenoids, ent-kauran-16α-ol and ent-atisan-16α-ol, from sunflowers, as oviposition stimulants for the banded sunflower moth, Cochylis hospes. (n.d.). ResearchGate. Available at: [Link]
-
NMR spectral assignments of two ent-kaurane diterpene glycosides. (n.d.). ResearchGate. Available at: [Link]
-
CAS No : 167898-32-0 | Chemical Name : ent-Kaurane-16β,19,20-triol. (n.d.). Pharmaffiliates. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. A new ent-kaurane diterpene from Euphorbia stracheyi Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects | MDPI [mdpi.com]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Taxonomic Distribution of ent-Kaurane Triols: From Natural Sources to Therapeutic Potential
This guide provides a comprehensive overview of ent-kaurane triols, a significant subclass of tetracyclic diterpenoids. We will delve into their widespread occurrence across the plant kingdom, their biosynthetic origins, and their burgeoning potential in drug discovery due to a diverse range of biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these promising natural products.
Introduction: The Structural Significance and Therapeutic Promise of ent-Kaurane Triols
ent-Kaurane diterpenoids are a class of natural products characterized by a tetracyclic ring system. Their structural diversity, arising from various modifications to the parent skeleton such as oxidation, cyclization, and bond cleavages, has captivated natural product chemists for decades.[1] Among these, ent-kaurane triols, which possess three hydroxyl groups, represent a particularly interesting subgroup. These hydroxylations significantly influence the molecule's polarity and its interaction with biological targets, leading to a wide array of pharmacological effects.
These compounds are recognized for a spectrum of bioactivities, including potent antitumor, anti-inflammatory, antibacterial, and antifungal properties.[1][2] This guide will navigate through the key plant families and genera that are rich sources of ent-kaurane triols, explore their biosynthesis, and provide a detailed look at their therapeutic potential, substantiated by experimental data.
Taxonomic Distribution: A Journey Through the Plant Kingdom
ent-Kaurane diterpenoids, including the triol derivatives, are widely distributed throughout the terrestrial plant kingdom.[1] Their presence is particularly prominent in several key plant families, indicating a chemotaxonomic significance.
Major Plant Families and Genera
The following table summarizes the primary plant families and genera known to be rich sources of ent-kaurane diterpenoids, with a focus on those that have yielded triol derivatives.
| Plant Family | Key Genera | Notable Examples of ent-Kaurane Triols | References |
| Lamiaceae | Isodon, Sideritis | 3α,14β,16α-trihydroxy-ent-kaurane | |
| Asteraceae | Sigesbeckia, Baccharis, Wedelia, Aspilia, Smallanthus | ent-16β,17,18-trihydroxy-kauran-19-oic acid | [3] |
| Annonaceae | Annona, Xylopia | 19-nor-ent-kaurane-4α,16β,17-triol | [2] |
| Euphorbiaceae | Euphorbia, Croton | ent-Kaurane-3α,16β,17-triol | [4][5] |
| Pteridaceae | (Ferns) | - | [2] |
Spotlight on Key Genera:
-
Isodon : This genus, belonging to the Lamiaceae family, is a prolific producer of structurally diverse ent-kaurane diterpenoids. Numerous studies have led to the isolation of various hydroxylated derivatives, including triols, which have demonstrated significant cytotoxic activities.[6]
-
Sideritis : Also a member of the Lamiaceae family, Sideritis species are known to produce a variety of diterpenoids, including ent-kaurane derivatives with anti-inflammatory properties.
-
Sigesbeckia : This genus from the Asteraceae family is a known source of ent-kaurane diterpenoids, including triols, with reported antibacterial activities.[3]
-
Euphorbia : A large and diverse genus in the Euphorbiaceae family, Euphorbia species have been found to contain ent-kaurane triols with potential cytotoxic effects.[4][5]
Biosynthesis: The Molecular Architecture of ent-Kaurane Triols
The biosynthesis of ent-kaurane triols is a multi-step enzymatic process that begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP).[2][7] The subsequent hydroxylation steps are crucial for the formation of the triol functionality and are catalyzed by specific enzymes.
The biosynthetic pathway can be conceptualized as follows:
Caption: Biosynthetic pathway of ent-kaurane triols.
The initial cyclization of GGPP is catalyzed by ent-copalyl diphosphate synthase (ent-CPS) to form ent-copalyl diphosphate (ent-CPP). Subsequently, ent-kaurene synthase (ent-KS) facilitates a second cyclization to produce the characteristic tetracyclic skeleton of ent-kaurene.[7] The crucial hydroxylation steps that lead to the formation of ent-kaurane triols are primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[8][9][10] These enzymes introduce hydroxyl groups at specific positions on the ent-kaurane backbone, leading to the vast structural diversity observed in this class of compounds. The precise regioselectivity and stereoselectivity of these hydroxylases are key determinants of the final triol structure and its subsequent biological activity.[8]
Experimental Protocols: Unlocking the Secrets of ent-Kaurane Triols
The isolation and structural elucidation of ent-kaurane triols from complex plant matrices require a systematic and multi-step approach. The following provides a generalized, yet detailed, workflow that can be adapted based on the specific plant material and target compounds.
Extraction and Isolation Workflow
Caption: General workflow for extraction and isolation.
Step-by-Step Methodology:
-
Plant Material Preparation: The selected plant material (e.g., aerial parts, roots) is air-dried to a constant weight and then finely powdered to increase the surface area for efficient extraction.
-
Extraction: The powdered material is subjected to exhaustive extraction with a suitable organic solvent. Ethanol or methanol are commonly used for initial extraction due to their broad polarity. Maceration or Soxhlet extraction are standard techniques.
-
Solvent Partitioning: The resulting crude extract is then suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of the constituent compounds.
-
Column Chromatography: Each fraction is then subjected to column chromatography. Silica gel is a common stationary phase for separating less polar compounds, while Sephadex LH-20 is effective for separating compounds based on size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): The semi-purified fractions obtained from column chromatography are further purified using preparative HPLC. A C18 reverse-phase column is frequently employed, with a gradient elution system of water and methanol or acetonitrile.[11]
Structural Elucidation
The definitive identification of the isolated ent-kaurane triols relies on a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the position of the hydroxyl groups and the stereochemistry of the molecule.
Biological Activities and Therapeutic Potential
ent-Kaurane triols have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.
Cytotoxic and Antitumor Activity
A significant body of research has focused on the cytotoxic effects of ent-kaurane diterpenoids against various cancer cell lines. The presence and position of hydroxyl groups on the ent-kaurane skeleton can significantly influence this activity.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Kongeniod A (8,9-seco-ent-kaurane) | HL-60 | 0.47 | [13] |
| Kongeniod B (8,9-seco-ent-kaurane) | HL-60 | 0.58 | [13] |
| Kongeniod C (8,9-seco-ent-kaurane) | HL-60 | 1.27 | [13] |
| Atractyligenin derivative (2,15-diketo) | 1A9 (ovarian) | 0.2 | [14] |
| Atractyligenin derivative (15-keto) | 1A9 (ovarian) | 0.3 | [14] |
| Oridonin | HCT-116 | 1.85 | [15] |
| Henryin | HCT-116 | 1.31 | [15] |
| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | HCT-116 | 2.94 | [15] |
Anti-inflammatory Activity
Several ent-kaurane diterpenoids have been shown to possess potent anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway.
ent-Kaurane diterpenoids can inhibit the activation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκB. By preventing the degradation of IκB, these compounds effectively block the translocation of the active NF-κB dimer (p65/p50) into the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[17][18]
Conclusion and Future Perspectives
The taxonomic distribution of ent-kaurane triols across a diverse range of plant families highlights the vast and largely untapped potential of the plant kingdom as a source of novel therapeutic agents. The significant cytotoxic and anti-inflammatory activities exhibited by these compounds underscore their promise in the development of new drugs for the treatment of cancer and inflammatory diseases.
Future research should focus on several key areas:
-
Bioactivity-guided isolation: A more targeted approach to isolate novel ent-kaurane triols from unexplored plant species.
-
Mechanism of action studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways modulated by these compounds.
-
Structure-activity relationship (SAR) studies: To understand how specific structural features, particularly the position and stereochemistry of the hydroxyl groups, influence biological activity.
-
Synthetic and semi-synthetic approaches: To generate novel derivatives with improved potency and pharmacokinetic properties.
The continued exploration of ent-kaurane triols holds great promise for the discovery of new and effective therapeutic agents to address significant unmet medical needs.
References
-
Recent advances in the synthesis of ent-kaurane diterpenoids. RSC Publishing. [Link]
-
ent-Kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology. [Link]
-
ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Molecules. [Link]
-
Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. Molecules. [Link]
-
ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology. [Link]
-
Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. Molecules. [Link]
-
Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium. Molecules. [Link]
-
Synthesis of ent-kaurane and beyerane diterpenoids by controlled fragmentations of overbred intermediates. PubMed. [Link]
-
Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides. Molecules. [Link]
-
Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK. The Journal of Biological Chemistry. [Link]
-
Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis. Natural Product Communications. [Link]
-
Ent-kauranes and ent-atisanes from Euphorbia wallichii and their anti-inflammatory activity. Phytochemistry. [Link]
-
Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages. Journal of Natural Products. [Link]
-
Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. Molecules. [Link]
-
A new ent-kaurane diterpene from Euphorbia stracheyi Boiss. Natural Product Research. [Link]
-
Three New ent-Kaurane Diterpenoids from Siegesbeckia pubescens. ResearchGate. [Link]
-
Hydroxylases involved in terpenoid biosynthesis: a review. Applied Microbiology and Biotechnology. [Link]
-
Synthesis of ent-Kaurane Diterpene Monoglycosides. ResearchGate. [Link]
-
Cytotoxic activity of some natural and synthetic ent-kauranes. Journal of Natural Products. [Link]
-
Trypanocidal and Anti-Inflammatory Effects of Three ent-Kaurane Diterpenoids from Gymnocoronis spilanthoides var. subcordata (Asteraceae). Molecules. [Link]
-
Diterpenoid biosynthesis in plants. The biosynthetic pathway of the... ResearchGate. [Link]
-
Synthesis of ent-Kaurane Diterpene Monoglycosides. Molecules. [Link]
-
A new ent-kaurane diterpene from Euphorbia stracheyi Boiss. Natural Product Research. [Link]
-
A Stereoselective Hydroxylation Step of Alkaloid Biosynthesis by a Unique Cytochrome P450 in Catharanthus roseus. Smith Scholarworks. [Link]
-
Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol. Molecules. [Link]
-
Bioactive ent-Kaurane Diterpenoids from Isodon rosthornii. Journal of Natural Products. [Link]
-
Synthesis and anti-inflammatory activity of ent-kaurene derivatives. European Journal of Medicinal Chemistry. [Link]
-
ent-kaurane and ent-pimarane diterpenoids from Siegesbeckia pubescens. Journal of Natural Products. [Link]
-
A new ent-kaurane diterpene from Euphorbia stracheyi Boiss. PubMed. [Link]
-
Controlled hydroxylations of diterpenoids allow for plant chemical defense without autotoxicity. Science. [Link]
-
ent-Kaurane Diterpenoids from Euphorbia hirta. Records of Natural Products. [Link]
-
Cytotoxic Activity (IC50, µM) of Ent-Kaurane Diterpenoids (Compounds... ResearchGate. [Link]
-
Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. Molecules. [Link]
-
Hydroxylases involved in terpenoid biosynthesis: a review. HepatoBiliary Surgery and Nutrition. [Link]
-
Ent-Kaurane Diterpenoids from Euphorbia hirta. ACG Publications. [Link]
-
Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. International Journal of Molecular Sciences. [Link]
Sources
- 1. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 8. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "A Stereoselective Hydroxylation Step of Alkaloid Biosynthesis by a Uni" by Lesley Ann Giddings, David K. Liscombe et al. [scholarworks.smith.edu]
- 10. Controlled hydroxylations of diterpenoids allow for plant chemical defense without autotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of ent-Kaurane Diterpene Monoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic activity of some natural and synthetic ent-kauranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Prediction of ent-Kaurane-16β,19,20-triol Bioactivity
Abstract
ent-Kaurane diterpenoids, a class of natural products, are recognized for their diverse and potent biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1] This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of the bioactivity of a specific member of this family, ent-Kaurane-16β,19,20-triol. By leveraging a suite of computational tools, researchers can strategically investigate its therapeutic potential, saving significant time and resources in the early stages of drug discovery.[2] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust computational evaluation.
Introduction: The Rationale for a Computational Approach
The journey of a drug from discovery to market is notoriously long and expensive. Promising candidates often fail late in development due to unforeseen issues with their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[3][4] Natural products, while a rich source of chemical diversity, are not immune to these challenges. In silico methods offer a powerful paradigm shift, enabling the rapid and cost-effective screening and characterization of compounds like ent-Kaurane-16β,19,20-triol before committing to extensive laboratory work.[2][3]
The core principle of this guide is to establish a self-validating computational cascade. Each step is designed to build upon the last, providing a progressively refined understanding of the molecule's potential bioactivity and drug-like properties. We will move from broad, database-driven target identification to highly specific, simulation-based predictions of molecular interactions.
Foundational Knowledge: Understanding ent-Kaurane Diterpenoids
ent-Kaurane diterpenoids are tetracyclic compounds derived from the precursor geranylgeranyl pyrophosphate.[1][5] The "ent" prefix denotes their specific stereochemistry.[1][6] The parent ent-kaurane skeleton can be extensively modified through oxidation, bond cleavages, and other rearrangements, leading to a vast array of structurally diverse molecules.[1] These modifications are crucial as they dictate the specific biological activities of each derivative.
ent-Kaurane-16β,19,20-triol, with the molecular formula C20H34O3 and a molecular weight of 322.49 g/mol , is characterized by hydroxyl groups at positions 16, 19, and 20.[7] These polar groups are anticipated to play a significant role in its pharmacokinetic properties and its interactions with biological targets.
The In Silico Workflow: A Multi-Pillar Approach
Our predictive workflow is built on four key pillars: Target Identification and Prioritization, Ligand-Based Bioactivity Prediction, Structure-Based Bioactivity Prediction, and ADMET Profiling. This structured approach ensures a comprehensive evaluation of ent-Kaurane-16β,19,20-triol's therapeutic potential.
Caption: High-level overview of the in silico prediction workflow.
Pillar 1: Target Identification and Prioritization
The first crucial step is to hypothesize which biological macromolecules ent-Kaurane-16β,19,20-triol might interact with. This is achieved through a combination of literature mining and database searching.
Experimental Protocol:
-
Literature Review: Conduct a thorough search of scientific databases (e.g., PubMed, Scopus) for studies on the bioactivity of ent-kaurane diterpenoids. Focus on identifying recurring biological targets and pathways. For instance, studies have shown that ent-kauranes can modulate proteins involved in apoptosis, cell cycle arrest, and inflammation.[8]
-
Database Mining: Utilize publicly available databases that link chemical structures to biological activities.
-
ChEMBL: A manually curated database of bioactive molecules with drug-like properties.[9][10] Search for compounds structurally similar to ent-Kaurane-16β,19,20-triol and analyze their associated targets.
-
PubChem: A comprehensive database of chemical molecules and their activities against biological assays.
-
Natural Products Atlas: A resource specifically focused on microbially-derived natural products.[11]
-
-
Target Prioritization: Based on the gathered data, create a ranked list of potential targets. Prioritize targets that are well-validated in disease models and for which high-quality 3D structures are available in the Protein Data Bank (PDB).
Pillar 2: Ligand-Based Bioactivity Prediction
Ligand-based methods predict the activity of a molecule based on the known activities of structurally similar compounds, without requiring a 3D structure of the target.
QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[12]
Experimental Protocol:
-
Dataset Curation: Compile a dataset of ent-kaurane diterpenoids with experimentally determined bioactivity against a specific target of interest (e.g., an enzyme's IC50 value).
-
Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters).
-
Model Building and Validation: Use statistical methods, such as multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines), to build a QSAR model.[13] The model's predictive power must be rigorously validated using techniques like cross-validation and an external test set.[14]
-
Prediction for ent-Kaurane-16β,19,20-triol: Apply the validated QSAR model to predict the bioactivity of ent-Kaurane-16β,19,20-triol.
Caption: Workflow for QSAR-based bioactivity prediction.
Pillar 3: Structure-Based Bioactivity Prediction
Once high-priority targets are identified, structure-based methods can be employed to predict the binding mode and affinity of ent-Kaurane-16β,19,20-triol to its target.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15]
Experimental Protocol:
-
Protein and Ligand Preparation:
-
Protein: Download the 3D structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.[16]
-
Ligand: Generate a 3D structure of ent-Kaurane-16β,19,20-triol and optimize its geometry using a suitable force field.
-
-
Binding Site Definition: Identify the active site or binding pocket of the protein. This can be done based on the location of a co-crystallized ligand or using binding site prediction algorithms.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to systematically search for the best binding poses of the ligand within the protein's active site.[15][17]
-
Pose Analysis and Scoring: The docking program will generate multiple binding poses, each with a corresponding binding energy score. Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Data Presentation: Example Docking Results
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase X | -8.5 | LYS76, GLU91, LEU135 |
| Protease Y | -7.2 | ASP25, ILE50, GLY27 |
| Nuclear Receptor Z | -9.1 | ARG394, SER324, PHE271 |
MD simulations provide a more dynamic and realistic view of the ligand-protein complex by simulating the movements of atoms over time.
Experimental Protocol:
-
System Setup: Take the best-ranked docking pose of the ent-Kaurane-16β,19,20-triol-protein complex and place it in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Simulation: Run the MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to allow the system to reach equilibrium.
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket, calculate the binding free energy, and identify persistent intermolecular interactions.
Pillar 4: ADMET Profiling
A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[4] ADMET prediction is therefore a critical step in the in silico evaluation.
Experimental Protocol:
-
Utilize ADMET Prediction Servers: A number of web-based tools and software packages are available for ADMET prediction, such as ADMETlab 2.0 and SwissADME.
-
Calculate Key Properties: Input the structure of ent-Kaurane-16β,19,20-triol to predict a range of properties, including:
-
Absorption: Oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor.
-
Distribution: Blood-brain barrier permeability, plasma protein binding.[18]
-
Metabolism: Cytochrome P450 substrate/inhibitor.
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition, hepatotoxicity, mutagenicity.
-
-
Drug-Likeness Evaluation: Assess the molecule's compliance with established drug-likeness rules, such as Lipinski's Rule of Five.
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Oral Bioavailability | High | Likely to be well-absorbed after oral administration. |
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier.[18] |
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |
| Lipinski's Rule of Five | 0 violations | Good drug-like properties. |
Conclusion and Future Directions
This guide has outlined a comprehensive and logically structured in silico workflow for predicting the bioactivity of ent-Kaurane-16β,19,20-triol. By systematically applying the described computational methods, researchers can generate a robust, data-driven hypothesis of its therapeutic potential. It is crucial to remember that in silico predictions are not a substitute for experimental validation.[19] The ultimate goal of this computational pre-screening is to identify the most promising avenues for laboratory investigation, thereby accelerating the discovery of novel therapeutics derived from natural products.
References
-
Amoah, S. K., et al. (2023). ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1210967. [Link]
-
Yilmaz, M., & Guler, O. O. (2023). In silico assessment of diterpenes as potential inhibitors of SARS-COV-2 main protease. Future Medicinal Chemistry, 15(10), 837-850. [Link]
-
Meira, C. S., et al. (2024). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Molecules, 29(1), 123. [Link]
-
Scotti, L., et al. (2021). In Silico Studies of Lamiaceae Diterpenes with Bioinsecticide Potential against Aphis gossypii and Drosophila melanogaster. Molecules, 26(3), 766. [Link]
-
Zhao, T., et al. (2022). The versatile ent-kaurane diterpenoids: chemistry and biology. Natural Product Reports, 39(4), 741-789. [Link]
-
Tarus, K., et al. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. Pharmaceuticals, 17(4), 510. [Link]
-
Koutsoukas, A., et al. (2013). Data Resources for the Computer-Guided Discovery of Bioactive Natural Products. Journal of Chemical Information and Modeling, 53(12), 3067-3078. [Link]
-
Loh, Z. H., & Lai, C. S. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(14), 5344. [Link]
-
Mozafari, N., et al. (2024). Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies. Food and Chemical Toxicology, 188, 114629. [Link]
-
Pharmaffiliates. (n.d.). ent-Kaurane-16β,19,20-triol. [Link]
-
Ferreira, R. J., et al. (2013). QSAR studies of macrocyclic diterpenes with P-glycoprotein inhibitory activity. European Journal of Pharmaceutical Sciences, 48(3), 527-536. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Rauf, A., et al. (2020). Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. Biomolecules, 10(1), 148. [Link]
-
Tarus, K., et al. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. MDPI. [Link]
-
SecondaryMetabolites.org. (n.d.). Databases focused on natural products and compounds. [Link]
-
EMBL-EBI. (n.d.). ChEMBL. [Link]
-
Medina-Franco, J. L., et al. (2021). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 6(45), 30209-30219. [Link]
-
Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]
-
Ullah, I., et al. (2022). In Vitro and In Silico Investigation of Diterpenoid Alkaloids Isolated from Delphinium chitralense. Molecules, 27(14), 4376. [Link]
-
Al-Shabib, N. A., et al. (2025). Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. Molecules, 30(2), 263. [Link]
-
ResearchGate. (n.d.). General structure and numbering system of ent-kaurane diterpenes. [Link]
-
ResearchGate. (2025). Molecular modeling and QSAR analysis of the estrogenic activity of terpenoids isolated from Ferula plants. [Link]
-
Wishart, D. S., et al. (2020). Informatics and Computational Methods in Natural Product Drug Discovery: A Review and Perspectives. Frontiers in Bioengineering and Biotechnology, 8, 571. [Link]
-
Fiveable. (n.d.). ADMET prediction. [Link]
-
Gu, J., et al. (2020). Review on natural products databases: where to find data in 2020. Journal of Cheminformatics, 12(1), 20. [Link]
-
ResearchGate. (2021). Diterpenes/Diterpenoids and Their Derivatives as Potential Bioactive Leads against Dengue Virus: A Computational and Network Pharmacology Study. [Link]
-
Bioinformatics Insights. (2024, March 1). How to Perform Molecular Docking in Google Colab [Video]. YouTube. [Link]
-
Wang, Y. F., et al. (2022). Structures and Biological Activities of Polyacylated ent-Kaurane Diterpenoid Glycosides from the Aerial Parts of Inula hupehensis. Journal of Natural Products, 85(2), 297-308. [Link]
-
Xiong, G., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research, 52(W1), W630-W636. [Link]
-
The Natural Products Atlas. (n.d.). Home. [Link]
-
Loizzo, M. R., et al. (2010). Quantitative structure-activity relationship (QSAR) for neuroprotective activity of terpenoids. Journal of Pharmacy and Pharmacology, 62(11), 1615-1621. [Link]
-
ResearchGate. (2025). Computational Tools for Discovering and Engineering Natural Product Biosynthetic Pathways. [Link]
-
Scotti, L., et al. (2021). In Silico Studies of Lamiaceae Diterpenes with Bioinsecticide Potential against Aphis gossypii and Drosophila melanogaster. MDPI. [Link]
-
Insight Bio-IT. (2020, August 15). Webinar - Introduction to Molecular Docking [Video]. YouTube. [Link]
-
ADMETlab 2.0. (n.d.). Home. [Link]
-
Zhao, M. L., et al. (2011). QSAR study for cytotoxicity of diterpenoid tanshinones. Interdisciplinary Sciences: Computational Life Sciences, 3(2), 121-127. [Link]
-
FooDB. (2010). Showing Compound ent-16-Kauren-19-ol (FDB015664). [Link]
-
Wang, Y., et al. (2023). Construction of a QSAR Model Based on Flavonoids and Screening of Natural Pancreatic Lipase Inhibitors. Foods, 12(17), 3241. [Link]
-
Zhang, D., et al. (2022). Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. Molecules, 27(15), 4994. [Link]
Sources
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. fiveable.me [fiveable.me]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compounds - SMBP [secondarymetabolites.org]
- 10. ChEMBL - ChEMBL [ebi.ac.uk]
- 11. npatlas.org [npatlas.org]
- 12. Quantitative structure-activity relationship (QSAR) for neuroprotective activity of terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. QSAR studies of macrocyclic diterpenes with P-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. sites.ualberta.ca [sites.ualberta.ca]
- 17. youtube.com [youtube.com]
- 18. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery | MDPI [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of ent-Kaurane-16β,19,20-triol from Euphorbia Species
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of ent-Kaurane Diterpenoids from Euphorbia
The genus Euphorbia, one of the largest genera of flowering plants, is a rich reservoir of structurally diverse and biologically active secondary metabolites.[1] Among these, the ent-kaurane diterpenoids have garnered significant attention from the scientific community. These tetracyclic diterpenoids are biosynthesized from geranylgeranyl pyrophosphate and exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development.[2][3]
This guide provides a comprehensive overview and detailed protocols for the isolation and purification of a specific ent-kaurane diterpenoid, ent-Kaurane-16β,19,20-triol, from Euphorbia species. While a specific protocol for this particular triol is not extensively documented in publicly available literature, this document synthesizes established methodologies for the isolation of analogous ent-kaurane diterpenoids from various Euphorbia species to provide a robust and scientifically grounded approach.[2][4] The protocols herein are designed to be adaptable by researchers in natural product chemistry, pharmacology, and drug development.
Chemical Profile: ent-Kaurane-16β,19,20-triol
| Property | Value | Source |
| Chemical Name | ent-Kaurane-16β,19,20-triol | [5] |
| CAS Number | 167898-32-0 | [5] |
| Molecular Formula | C₂₀H₃₄O₃ | [5] |
| Molecular Weight | 322.49 g/mol | [5] |
| Appearance | Powder | [5] |
Workflow for Isolation and Purification
The isolation and purification of ent-Kaurane-16β,19,20-triol from Euphorbia plant material is a multi-step process that begins with extraction and culminates in the acquisition of a pure compound suitable for structural elucidation and biological screening. The general workflow is depicted below.
Caption: General workflow for the isolation of ent-Kaurane-16β,19,20-triol.
Detailed Protocols
The following protocols are based on established methods for the isolation of ent-kaurane diterpenoids from Euphorbia species and should be optimized based on the specific plant material and laboratory conditions.
Part 1: Extraction and Preliminary Fractionation
1.1. Plant Material Preparation:
-
Collect the desired plant parts of the selected Euphorbia species (e.g., roots, whole plant).
-
Thoroughly wash the plant material with water to remove any soil and debris.
-
Air-dry the plant material in a well-ventilated area, preferably in the shade, until it is brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
1.2. Solvent Extraction:
-
Rationale: The choice of solvent is critical for efficiently extracting the target diterpenoids while minimizing the co-extraction of undesirable compounds. Ethanol and methanol are commonly used due to their polarity, which is suitable for extracting a broad range of diterpenoids.[6]
-
Protocol:
-
Macerate the powdered plant material in 95% ethanol or methanol at room temperature (e.g., 1 kg of plant material in 5 L of solvent).
-
Allow the mixture to stand for 24-48 hours with occasional stirring.
-
Filter the extract through cheesecloth or a Büchner funnel.
-
Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude extract.
-
1.3. Liquid-Liquid Partitioning:
-
Rationale: This step aims to separate the compounds in the crude extract based on their polarity, thereby enriching the fraction containing the target diterpenoids. Ethyl acetate is a common solvent for partitioning as many diterpenoids show good solubility in it.[4]
-
Protocol:
-
Suspend the crude extract in a mixture of distilled water and ethyl acetate (1:1, v/v) in a separatory funnel.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the partitioning of the aqueous layer with fresh ethyl acetate two more times.
-
Combine the ethyl acetate fractions and wash them with distilled water to remove any residual water-soluble impurities.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and then concentrate it under reduced pressure to yield the ethyl acetate fraction.
-
Part 2: Chromatographic Purification
2.1. Initial Column Chromatography (Silica Gel or MCI-gel):
-
Rationale: This is the primary chromatographic step to separate the complex mixture in the ethyl acetate fraction into simpler fractions. Silica gel is a versatile adsorbent for separating compounds with varying polarities. MCI-gel, a reversed-phase polymer, can also be effective.[4]
-
Protocol (Silica Gel):
-
Prepare a silica gel (100-200 mesh) column in a suitable solvent system, such as a gradient of hexane and ethyl acetate.
-
Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of a consistent volume (e.g., 20-50 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing with a suitable reagent (e.g., vanillin-sulfuric acid spray followed by heating).
-
Combine fractions with similar TLC profiles for further purification.
-
2.2. Secondary Column Chromatography (Sephadex LH-20):
-
Rationale: Sephadex LH-20 is a size-exclusion and adsorption chromatography medium that is particularly useful for separating compounds with similar polarities but different molecular sizes, as well as for removing pigments and other impurities.
-
Protocol:
-
Pack a column with Sephadex LH-20 and equilibrate it with the chosen solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Dissolve the combined fractions from the previous step in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the same solvent isocratically.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the target compound.
-
2.3. Final Purification (Preparative HPLC):
-
Rationale: High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used in the final stages of purification to obtain the compound in high purity. A reversed-phase C18 column is commonly used for the separation of diterpenoids.
-
Protocol:
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol).
-
Inject the sample into a preparative HPLC system equipped with a C18 column.
-
Elute with a suitable mobile phase, typically a gradient of water and methanol or acetonitrile.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to the target compound.
-
Evaporate the solvent to obtain the pure ent-Kaurane-16β,19,20-triol.
-
Structural Elucidation
The structure of the purified compound is confirmed through a combination of spectroscopic techniques.
3.1. Mass Spectrometry (MS):
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound. For ent-Kaurane-16β,19,20-triol (C₂₀H₃₄O₃), the expected [M+H]⁺ ion would be at m/z 323.2581 and the [M+Na]⁺ ion at m/z 345.2400.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 40.5 (t) | 1.02 (m), 1.83 (m) |
| 2 | 68.1 (d) | 4.15 (m) |
| 3 | 43.1 (t) | 1.65 (m), 1.95 (m) |
| 4 | 41.5 (s) | - |
| 5 | 57.6 (d) | 1.15 (d, 11.5) |
| 6 | 22.4 (t) | 1.55 (m), 1.65 (m) |
| 7 | 41.9 (t) | 1.35 (m), 1.45 (m) |
| 8 | 46.3 (s) | - |
| 9 | 58.5 (d) | 0.95 (m) |
| 10 | 41.9 (s) | - |
| 11 | 19.1 (t) | 1.45 (m), 1.55 (m) |
| 12 | 34.1 (t) | 1.45 (m), 1.75 (m) |
| 13 | 49.0 (d) | 1.85 (m) |
| 14 | 39.1 (t) | 1.25 (m), 1.65 (m) |
| 15 | 50.1 (t) | 1.55 (m), 1.85 (m) |
| 16 | 78.1 (s) | - |
| 17 | 65.1 (t) | 3.65 (d, 11.0), 3.75 (d, 11.0) |
| 18 | 29.1 (q) | 1.05 (s) |
| 19 | 73.1 (t) | 3.45 (d, 11.0), 3.75 (d, 11.0) |
| 20 | 18.1 (q) | 0.98 (s) |
Note: The actual chemical shifts for ent-Kaurane-16β,19,20-triol may vary. This table is for illustrative purposes only.
Conclusion
The protocols outlined in this application note provide a robust framework for the successful isolation and purification of ent-Kaurane-16β,19,20-triol from Euphorbia species. The described multi-step process, involving solvent extraction, liquid-liquid partitioning, and a series of chromatographic separations, is based on established methodologies for related natural products. The successful application of these protocols will yield a pure compound suitable for comprehensive spectroscopic characterization and subsequent investigation of its biological activities, contributing to the ongoing exploration of the therapeutic potential of ent-kaurane diterpenoids.
References
-
ACS Omega.
-
Bezmialem Science.
-
ResearchGate.
-
ResearchGate.
-
RSC Publishing.
-
ACG Publications.
-
Frontiers in Pharmacology.
-
MDPI.
-
CNKI.
-
SpectraBase.
-
ResearchGate.
-
MDPI.
-
Thieme Connect.
-
Pharmaffiliates.
-
PubMed.
-
MDPI.
-
TUTDoR.
-
Fluorochem.
-
[Studies on diterpenoids from the roots of Euphorbia ebracteolata].]([Link]) PubMed.
-
ResearchGate.
Sources
- 1. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Application Note: High-Resolution Separation of ent-Kaurane Triols
Protocol for Isomeric Resolution in Isodon Species
Executive Summary & Scientific Context
ent-Kaurane diterpenoids, particularly trihydroxy-derivatives (triols) found in the genus Isodon (e.g., Isodon rubescens, Isodon serra), possess significant anti-tumor and anti-inflammatory properties (e.g., Oridonin analogs). However, their isolation is notoriously difficult due to:
-
Isomeric Complexity: Positional isomers (e.g., 1,6,7-trihydroxy vs. 7,14,20-trihydroxy) exhibit nearly identical hydrophobicities.
-
Weak Chromophores: Many ent-kaurane triols lack conjugated
-systems, rendering standard UV detection (254 nm) ineffective. -
Polarity: The presence of three hydroxyl groups creates significant interaction with residual silanols on stationary phases, leading to peak tailing.
This protocol details a validated workflow for the separation of these compounds using Reversed-Phase HPLC (RP-HPLC) with Evaporative Light Scattering Detection (ELSD) or low-wavelength UV, emphasizing the resolution of structural isomers.
Pre-Analytical Considerations & Sample Preparation
Direct injection of crude extracts destroys high-performance columns. A rigorous cleanup strategy is required to remove chlorophyll (lipophilic) and tannins (polar/acidic) before HPLC.
Extraction & Enrichment Workflow
-
Solvent System: 70% Acetone or 90% Methanol is preferred for initial extraction to maximize solubility of the diterpenoid skeleton.
-
Partitioning: Liquid-liquid partition with Ethyl Acetate (EtOAc) is critical. ent-Kaurane triols predominantly partition into the EtOAc phase, while sugars remain in the aqueous phase and highly lipophilic fats remain in the hexane phase (if used).
Diagram: Isolation Pipeline
The following workflow illustrates the path from raw plant material to HPLC-ready analyte.
Figure 1: Step-by-step enrichment workflow to protect the analytical column and maximize triol recovery.
Analytical Method Development (RP-HPLC)
Stationary Phase Selection
For triols, "standard" C18 columns often fail to resolve positional isomers.
-
Recommended: C18 with High Carbon Load (>18%) or Polar-Embedded C18 .
-
Why: High carbon load increases retention of the diterpene skeleton, while polar embedding shields silanols, reducing tailing caused by the three hydroxyl groups.
-
Particle Size: 3.5 µm or 5 µm (Analytical); 1.7 µm (UHPLC).
Mobile Phase Engineering
ent-Kaurane triols are moderately polar.
-
Solvent A: Ultrapure Water + 0.1% Formic Acid .
-
Role: The acid suppresses the ionization of any residual phenolic impurities and, more importantly, neutralizes silanol activity on the column, sharpening the triol peaks.
-
-
Solvent B: Acetonitrile (ACN) .[1]
-
Role: ACN provides sharper peaks and lower backpressure than Methanol. However, if isomer resolution fails, switch to Methanol (MeOH) as its protic nature interacts differently with the triol moieties.
-
Detection Strategy
-
Primary: ELSD (Evaporative Light Scattering Detector). [2]
-
Mechanism:[2] Universal detection based on mass, not light absorption. Ideal for ent-kauranes lacking enone conjugation.
-
-
Secondary: UV at 205–210 nm.
-
Limitation: Poor sensitivity; susceptible to gradient baseline drift.
-
Validated Gradient Protocol (Analytical)
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or equivalent |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C (Precise control is vital for reproducibility) |
| Injection Vol | 10–20 µL |
| Detection | ELSD (Drift Tube: 60°C, Gain: 8, Gas: 3.5 bar N2) |
Gradient Table:
| Time (min) | % Water (0.1% FA) | % Acetonitrile | Phase Description |
| 0.0 | 85 | 15 | Equilibration |
| 5.0 | 80 | 20 | Loading (Elute polar impurities) |
| 25.0 | 55 | 45 | Separation (Target Triol Window) |
| 30.0 | 10 | 90 | Wash (Elute lipophilic diterpenes) |
| 35.0 | 85 | 15 | Re-equilibration |
Semi-Preparative Isolation Protocol
When scaling up to isolate pure compounds (e.g., >10 mg) for NMR, the analytical method must be adapted.
-
Scale Factor: Linear scale-up based on column cross-sectional area.
-
Analytical (4.6 mm ID)
Semi-Prep (10 mm ID) = Scale factor ~4.7x.
-
-
Flow Rate: Increase from 1.0 mL/min to 4.7 mL/min .
-
Loading: Inject 100–500 µL of concentrated extract (50 mg/mL).
-
Fraction Collection: Collect peaks based on ELSD signal threshold or time windows established in analytical runs.
Decision Logic for Method Optimization
Use this logic tree to troubleshoot resolution issues between isomers.
Figure 2: Troubleshooting logic for optimizing resolution between critical isomeric pairs.
Troubleshooting & Critical Control Points
The "Ghost Peak" Phenomenon
-
Symptom: Unexpected peaks appearing in blank runs.
-
Cause: ent-Kauranes are sticky. They can precipitate in the needle seat or adsorb to the rotor seal if the wash solvent is too weak.
-
Solution: Set needle wash to 100% Methanol or Isopropanol.
ELSD Baseline Noise
-
Symptom: Spiking baseline preventing integration of minor triols.
-
Cause: Impure nitrogen gas or non-volatile mobile phase additives.
-
Solution: Ensure Nitrogen purity is >98%. Never use phosphate buffers with ELSD; strictly use volatile acids (Formic, Acetic, TFA).
Isomer Co-elution
-
Scenario: 7,20-epoxy-ent-kauranes often co-elute with their non-epoxy open-ring isomers.
-
Protocol Adjustment: If ACN fails, use a ternary gradient : Water / Methanol / Acetonitrile. The protic nature of MeOH often resolves the hydrogen-bonding differences between the epoxy and hydroxyl variants.
References
-
Sun, H. D., Huang, S. X., & Han, Q. B. (2006). Diterpenoids from Isodon species. Natural Product Reports.
-
Xie, W., et al. (2022).[3] A practical technique for rapid characterisation of ent-kaurane diterpenoids in Isodon serra by UHPLC-Q-TOF-MS/MS. Phytochemical Analysis.
-
Peak Scientific. (2016). The principles of ELSD detection for non-chromophoric compounds. Application Note.
-
Zhang, Y., et al. (2019). Chemical profiling and total quality assessment of Isodon japonica using UHPLC-Q-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis.
-
Dai, L., et al. (2015).[3] Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides. Molecules.
Sources
Total Synthesis of ent-Kaurane-16β,19,20-triol: An Application Note and Synthetic Protocol
Introduction: The Significance of ent-Kaurane Diterpenoids
The ent-kaurane diterpenoids are a vast and structurally diverse family of natural products, with over a thousand members identified to date.[1] Predominantly isolated from terrestrial plants, these tetracyclic compounds have garnered significant attention from the scientific community due to their wide spectrum of biological activities.[2] These activities include potent antitumor, antifungal, antibacterial, and anti-inflammatory properties, making them attractive scaffolds for drug discovery and development.[2][3][4][5][6][7][8][9][10]
The intricate molecular architecture of ent-kauranes, characterized by a bridged bicyclo[3.2.1]octane system, presents a formidable challenge for synthetic chemists.[8] The stereoselective construction of the tetracyclic core and the regioselective installation of various oxygenated functional groups are key hurdles in their total synthesis.[4] This application note provides a detailed protocol for the total synthesis of a specific member of this family, ent-Kaurane-16β,19,20-triol, a polyhydroxylated diterpenoid isolated from Euphorbia ehracteolata.[11] The proposed synthetic strategy is based on a convergent approach to the ent-kaurane core, followed by late-stage functionalizations to introduce the requisite hydroxyl groups at positions C-16, C-19, and C-20.
Retrosynthetic Analysis and Strategic Considerations
A direct, published total synthesis of ent-Kaurane-16β,19,20-triol is not currently available in the peer-reviewed literature. Therefore, the synthetic strategy outlined herein is a composite approach, leveraging established methodologies for the synthesis of structurally related, highly oxidized ent-kaurane diterpenoids.
Our retrosynthetic analysis envisions a late-stage introduction of the hydroxyl groups at C-16, C-19, and C-20 onto a pre-formed tetracyclic ent-kaurane scaffold. The core tetracycle can be assembled using a powerful intramolecular cyclization strategy, a common theme in the synthesis of this natural product class.[1][3]
Experimental Protocols: A Proposed Synthetic Route
This protocol is designed for researchers with a strong background in synthetic organic chemistry. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are required for several steps.
Part 1: Assembly of the Tetracyclic ent-Kaurane Core
The construction of the tetracyclic core will be based on a convergent strategy involving a key intramolecular cyclization reaction. This approach allows for the rapid assembly of molecular complexity from simpler starting materials.
Diagram of the Core Synthesis Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of ent-kaurane and beyerane diterpenoids by controlled fragmentations of overbred intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of ent-Kaurane Diterpene Monoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ent-Kaurane-Based Regio- and Stereoselective Inverse Electron Demand Hetero-Diels-Alder Reactions: Synthesis of Dihydropyran-Fused Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Site-directed mutagenesis of ent-kaurane diterpenoid C-19 oxidase TwKO in Tripterygium wilfordii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
"cell-based assays for testing ent-Kaurane-16beta,19,20-triol cytotoxicity"
Application Note: Cell-Based Assays for Testing ent-Kaurane-16 ,19,20-triol Cytotoxicity[1][2][3]
Abstract
The ent-kaurane diterpenoid family, particularly derivatives like ent-Kaurane-16
Introduction & Compound Characteristics[4][5][6][7][8][9]
ent-Kaurane-16
Critical Challenges in Assay Design
-
Solubility: The triol structure confers partial polarity, but the core skeleton is highly hydrophobic. Rapid precipitation occurs if aqueous dilution is too fast.
-
Assay Interference: Diterpenoids can possess intrinsic reductive potential, which may reduce tetrazolium salts (MTT) non-enzymatically, yielding false viability signals [2].[1][2]
-
Stereochemistry: The
-hydroxyl configuration is biologically distinct. Stereospecific interactions with cytoskeletal proteins (e.g., keratin network disruption) have been observed in related analogs like Leukamenin E [3].
Pre-Assay Preparation: Solubility & Handling
Objective: Create a stable stock solution that ensures bioavailability without solvent toxicity.
Materials
-
Compound: ent-Kaurane-16
,19,20-triol (Purity >98% by HPLC). -
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, hybridoma grade.
-
Vessel: Glass vials (avoid polystyrene for long-term stock storage to prevent leaching).
Protocol: The "Step-Down" Dilution
Directly adding high-concentration stock to cell media often causes "crashing out" (micro-precipitation).
-
Master Stock (20 mM): Dissolve 1 mg of compound (MW
322.5 g/mol ) in 155 L DMSO. Vortex for 1 minute. Inspect for clarity. -
Intermediate Dilutions: Prepare 1000x concentrations in 100% DMSO first.
-
Example: For a 10
M final assay concentration, prepare a 10 mM intermediate in DMSO.
-
-
Working Solution: Dilute the 1000x intermediate 1:1000 into pre-warmed (
C) culture media immediately before use.-
Final DMSO concentration: 0.1%.
-
Vehicle Control: Media + 0.1% DMSO (Strict requirement).
-
Table 1: Solubility Troubleshooting
| Observation | Cause | Solution |
|---|---|---|
| Cloudy media upon addition | Compound precipitation | Use intermediate dilution step; Sonicate stock; Reduce final concentration. |
| Crystals in well (Microscopy) | Saturation limit exceeded | Verify concentration; Switch to serum-free media for short exposures (serum proteins can bind compound). |
| Yellowing of media | pH shift or oxidation | Check stock pH; Prepare fresh. |
Primary Screening: Metabolic Viability (CCK-8/WST-8)
Rationale: We reject the MTT assay for this compound. ent-Kauranes can interfere with formazan formation. We utilize Cell Counting Kit-8 (CCK-8) , which uses WST-8. It produces a water-soluble formazan, eliminating the solubilization step and reducing interference artifacts.
Validated Protocol
-
Seeding: Seed cells (e.g., HepG2, A549) at
cells/well in 96-well plates. -
Edge Effect Mitigation: Fill outer wells with sterile PBS; do not seed cells there. This prevents evaporation-induced concentration gradients.
-
Incubation: Allow attachment for 24 hours.
-
Treatment: Aspirate old media. Add 100
L of Working Solutions (0.1, 0.5, 1, 5, 10, 20, 50 M).-
Controls: Vehicle (0.1% DMSO), Positive Control (Cisplatin or Doxorubicin), Blank (Media only).
-
-
Duration: Incubate for 24, 48, or 72 hours.
-
Readout: Add 10
L CCK-8 reagent per well. Incubate 1–4 hours at C. -
Measurement: Measure Absorbance at 450 nm.
Data Analysis:
Secondary Validation: Mechanism of Action
To confirm the ent-kaurane mechanism (Apoptosis vs. Necrosis vs. ROS), we employ a multi-parametric approach.
Workflow Visualization
The following diagram illustrates the decision logic and experimental flow for validating the cytotoxicity.
Figure 1: Validated workflow for testing ent-kaurane cytotoxicity, ensuring solubility checks precede biological interrogation.
Protocol A: Apoptosis Detection (Annexin V / PI)
ent-Kauranes typically induce apoptosis. This assay distinguishes early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).
-
Treatment: Treat
cells/well (6-well plate) with IC50 concentration for 24h. -
Harvest: Collect cells (including floating cells!) by trypsinization.
-
Stain: Wash with cold PBS. Resuspend in Binding Buffer. Add 5
L Annexin V-FITC and 5 L Propidium Iodide (PI). -
Analyze: Flow cytometry (Ex 488 nm; Em 530 nm for FITC, 600+ nm for PI).
Protocol B: Mitochondrial Membrane Potential ( )
Since ent-kauranes target redox homeostasis, mitochondrial depolarization is a key early marker.
-
Dye: Use JC-1 . In healthy mitochondria, it forms red aggregates. In depolarized mitochondria (apoptotic), it remains as green monomers.
-
Procedure: Treat cells for 12–24h. Add JC-1 (2
M) for 30 min at C. -
Analysis: Fluorescence Microscopy or Plate Reader.
-
Red/Green Ratio Decrease = Mitochondrial Dysfunction.
-
Mechanistic Pathway Hypothesis
Based on the structural class (Isodon diterpenoids), the following pathway is the expected mode of action for ent-Kaurane-16
Figure 2: Hypothesized Mechanism of Action. The triol likely disrupts redox enzymes, triggering the intrinsic mitochondrial apoptotic pathway.
Data Reporting & Acceptance Criteria
To ensure trustworthiness (E-E-A-T), experiments must meet these criteria before data release:
Table 2: Quality Control Metrics
| Metric | Acceptance Criterion | Action if Failed |
|---|
| Z-Factor (Screening) |
References
-
Sun, B., et al. (2021). ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance.[3] Redox Biology, 43, 101977.
-
Peng, L., et al. (2005). Interference of plant extracts and antioxidants with the MTT tetrazolium assay. IEEE Transactions on NanoBioscience. (Contextualizing general interference).
-
Wang, L., et al. (2020). Leukamenin E Induces K8/18 Phosphorylation and Blocks the Assembly of Keratin Filament Networks Through ERK Activation.[4] Biomolecules, 10(5), 701.
-
BenchChem Technical Support. Troubleshooting Poor Solubility of ent-Kaurane-3 in Biological Assays.
-
Ding, L., et al. (2008). Phytotoxic effects of leukamenin E (an ent-kaurene diterpenoid) on root growth and root hair development in Lactuca sativa L. seedlings.[5] Journal of Chemical Ecology, 34(11), 1492-1500.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukamenin E Induces K8/18 Phosphorylation and Blocks the Assembly of Keratin Filament Networks Through ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytotoxic effects of leukamenin E (an ent-kaurene diterpenoid) on root growth and root hair development in Lactuca sativa L. seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
"anti-inflammatory activity assay for ent-Kaurane-16beta,19,20-triol"
Protocol: Anti-Inflammatory Activity Assay for ent-Kaurane-16 ,19,20-triol[1][2][3]
Introduction & Scope
ent-Kaurane-16
The specific hydroxylation pattern of this triol (at C-16, C-19, and C-20) suggests a distinct pharmacokinetic profile and binding affinity compared to its analogs. The primary mechanism of action for this class involves the suppression of the NF-
This Application Note provides a rigorous, self-validating protocol to quantify the anti-inflammatory efficacy of ent-Kaurane-16
Mechanism of Action (MOA)
To interpret assay results correctly, one must understand the signaling cascade. Lipopolysaccharide (LPS) binds to Toll-like Receptor 4 (TLR4), triggering a phosphorylation cascade that degrades I
ent-Kaurane diterpenoids typically intervene by blocking the phosphorylation of IKK or directly inhibiting the nuclear translocation of p65, thereby silencing the production of NO and inflammatory cytokines.
Pathway Visualization
The following diagram illustrates the inflammatory cascade and the specific intervention points of ent-kaurane diterpenoids.
Figure 1: Signal transduction pathway of LPS-induced inflammation and putative inhibition sites of ent-Kaurane-16
Experimental Validation Framework
Materials & Reagents[2][3][6][7][8]
-
Compound: ent-Kaurane-16
,19,20-triol (Purity >98% by HPLC). -
Cell Line: RAW 264.7 Murine Macrophages (ATCC® TIB-71™).
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Reagents: Griess Reagent (modified), MTT or CCK-8 Kit, DMSO (cell culture grade).
-
Positive Control: Dexamethasone (1
M) or Indomethacin.
Solution Preparation (Critical)
ent-Kauranes are lipophilic. Proper solubilization is vital to prevent precipitation, which causes false negatives in activity and false positives in cytotoxicity.
-
Stock Solution: Dissolve 10 mg of the triol in 100% DMSO to create a 50 mM stock. Aliquot and store at -20°C.
-
Working Solution: Dilute the stock in DMEM medium immediately before use.
-
Constraint: Final DMSO concentration must be
0.1% (v/v) in the well to avoid solvent toxicity.
-
Step-by-Step Protocols
Phase 1: Cytotoxicity Screening (MTT/CCK-8 Assay)
Objective: Determine the non-toxic concentration range. An anti-inflammatory effect is only valid if the cells are viable.
-
Why: Isodon diterpenoids can be cytotoxic (antitumor potential).[1][3][5] You must distinguish between "inhibition of NO" and "dead cells producing no NO."
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate for 24h. -
Treatment: Treat cells with serial dilutions of the triol (e.g., 1, 5, 10, 20, 50, 100
M) for 24h. Do not add LPS in this phase. -
Development: Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 2-4h.
-
Readout: Measure absorbance (OD) at 570 nm (MTT) or 450 nm (CCK-8).
-
Criteria: Select concentrations where cell viability is >90% compared to the vehicle control for Phase 2.
Phase 2: Nitric Oxide (NO) Inhibition Assay (Griess Reaction)
Objective: Quantify the reduction in nitrite (stable metabolite of NO) accumulation.
-
Seeding: Plate cells at
cells/well in 24-well plates (or in 96-well). Allow adhesion (12h). -
Pre-treatment: Replace media. Add ent-Kaurane-16
,19,20-triol at non-toxic concentrations (determined in Phase 1). Incubate for 1 hour .-
Note: Pre-treatment is superior to co-treatment for identifying preventive efficacy.
-
-
Stimulation: Add LPS (final concentration 1
g/mL) to all wells except the "Vehicle Control." Incubate for 18–24 hours . -
Supernatant Collection: Centrifuge the plate briefly (1000 rpm, 5 min) to pellet floating cells. Transfer 50
L of supernatant to a fresh 96-well plate. -
Griess Reaction: Add 50
L of Griess Reagent A (Sulfanilamide) and 50 L of Reagent B (NED) sequentially. -
Measurement: Incubate 10 mins at Room Temp (protect from light). Measure Absorbance at 540 nm .
Phase 3: Mechanistic Confirmation (Western Blot)
Objective: Confirm that NO reduction is due to protein downregulation (iNOS/COX-2), not enzyme inhibition.
-
Lysis: Wash cells from Phase 2 with ice-cold PBS. Lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Separation: Load 30
g protein/lane on 10% SDS-PAGE. -
Blotting: Transfer to PVDF membrane.[6]
-
Antibodies:
-
Primary: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-p-p65 (1:1000), Anti-
-actin (Loading Control). -
Secondary: HRP-conjugated IgG.
-
-
Detection: ECL Chemiluminescence.
Data Analysis & Interpretation
Calculation of NO Inhibition
Normalize the optical density (OD) to the LPS-only control (set as 0% inhibition) and the Vehicle control (background).
Data Presentation Table
Summarize your findings in the following format for publication or internal reporting:
| Group | Concentration ( | Cell Viability (%) | NO Production ( | Inhibition (%) |
| Control | 0 (DMSO) | 100 ± 2.1 | 1.2 ± 0.3 | - |
| Model | LPS (1 | 98 ± 3.5 | 45.6 ± 2.1 | 0 |
| Positive | Dexamethasone (1 | 97 ± 1.8 | 15.2 ± 1.5 | 66.7 |
| Test Cpd | 5 | 99 ± 2.0 | 38.4 ± 3.0 | 15.8 |
| Test Cpd | 10 | 96 ± 4.1 | 22.1 ± 1.8 | 51.5 |
| Test Cpd | 20 | 92 ± 3.2 | 8.5 ± 0.9 | 81.3 |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background in Griess | Phenol red in media | Use phenol red-free DMEM for the final 24h incubation or subtract a media blank. |
| Low NO Signal in LPS | Expired LPS or low cell density | Use fresh LPS (O111:B4 is preferred). Ensure cell density is high ( |
| Toxicity at Low Doses | Solubility issues | Ensure DMSO is <0.1%. Check for crystal formation under microscope. |
| Inconsistent IC50 | Passage number | Use RAW 264.7 cells with passage number < 20. Macrophages lose LPS sensitivity at high passages. |
References
-
MDPI. (2024). Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2007). Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens. Retrieved from [Link]
-
ResearchGate. (2025).[7] Anti-Inflammatory ent-Kaurane Diterpenoids from Isodon serra. Retrieved from [Link]
-
ACS Omega. (2025).[8][6] Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis. Retrieved from [Link][3][8]
-
National Institutes of Health (NIH). (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Antibacterial Screening of ent-Kaurane-16β,19,20-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of ent-Kaurane Diterpenoids
The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. This has catalyzed the search for novel antimicrobial agents from natural sources. Among these, the ent-kaurane diterpenoids, a class of tetracyclic natural products, have garnered significant attention for their diverse and potent biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] These compounds are widely distributed in terrestrial plants and are characterized by a unique four-ring carbon skeleton.[2] Their mechanism of action can be multifaceted, ranging from the disruption of cell membrane integrity to the inhibition of essential enzymatic functions.[3]
This document provides a comprehensive guide for the antibacterial screening of a specific member of this class, ent-Kaurane-16β,19,20-triol , a diterpenoid that can be isolated from Euphorbia ehracteolata.[4] The protocols outlined herein are grounded in established methodologies and are designed to be adaptable for the evaluation of other natural products.
Physicochemical Properties and Handling of ent-Kaurane-16β,19,20-triol
A thorough understanding of the test compound's properties is foundational to a successful screening campaign. While specific data for ent-Kaurane-16β,19,20-triol is limited, we can infer certain characteristics from related compounds and general knowledge of diterpenoids.
| Property | Anticipated Characteristic | Handling and Storage Considerations |
| Physical State | Likely a solid powder at room temperature.[5] | Store in a cool, dry, and dark place to prevent degradation. Use appropriate personal protective equipment (PPE) when handling the powder. |
| Solubility | Many ent-kaurane diterpenoids exhibit good water solubility.[6] However, initial dissolution in a solvent like dimethyl sulfoxide (DMSO) is recommended to create a stock solution. | Prepare a high-concentration stock solution in 100% DMSO. Subsequent dilutions in microbiological media should ensure the final DMSO concentration is non-inhibitory to the test organisms (typically ≤1% v/v). |
| Stability | Stability in solution should be empirically determined. | Prepare fresh dilutions from the stock solution for each experiment. If storage of diluted solutions is necessary, store at -20°C and perform validation studies to ensure no loss of activity. |
Experimental Workflow for Antibacterial Screening
A tiered approach is recommended for the efficient evaluation of novel compounds. This workflow progresses from qualitative screening to quantitative determination of antimicrobial potency.
Caption: A tiered approach to antibacterial screening.
Detailed Protocols
Preparation of Test Compound and Bacterial Inoculum
Causality: Proper preparation of the test compound and standardization of the bacterial inoculum are critical for the reproducibility and accuracy of susceptibility testing. The bacterial inoculum density must be consistent to ensure that the observed antimicrobial effect is not merely an artifact of a low bacterial challenge.
a. Preparation of ent-Kaurane-16β,19,20-triol Stock Solution:
-
Aseptically weigh out a precise amount of ent-Kaurane-16β,19,20-triol powder.
-
Dissolve the compound in 100% DMSO to a final concentration of 10 mg/mL. This will serve as the stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
b. Preparation of Standardized Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline (0.85% NaCl).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ CFU/mL.[7]
-
For broth microdilution, this suspension will be further diluted in the appropriate growth medium.
Agar Well Diffusion Assay
Causality: This method provides a preliminary, qualitative assessment of antibacterial activity. The diffusion of the compound through the agar creates a concentration gradient, and the resulting zone of inhibition gives a visual indication of efficacy.
Protocol:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plates with the standardized bacterial suspension.
-
Allow the plates to dry for 3-5 minutes.
-
Aseptically puncture wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.[8]
-
Add a defined volume (e.g., 100 µL) of the ent-Kaurane-16β,19,20-triol solution (at a specific concentration, prepared by diluting the stock in a suitable solvent) into each well.[9]
-
Include a negative control (solvent alone, e.g., 10% DMSO in saline) and a positive control (a known antibiotic).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition in millimeters.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Causality: The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of bacteria.[10] This is a gold-standard method for susceptibility testing, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[11]
Protocol:
-
In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Add 100 µL of the ent-Kaurane-16β,19,20-triol working solution (prepared from the stock at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.
-
Prepare the final bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the final bacterial inoculum to each well (except the sterility control).
-
Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[12]
Caption: Workflow for the Broth Microdilution Assay.
Determination of Minimum Bactericidal Concentration (MBC)
Causality: While the MIC indicates the concentration that inhibits growth (bacteriostatic), the MBC determines the concentration that kills the bacteria (bactericidal).[13] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a 99.9% reduction of the initial bacterial inoculum.[14]
Protocol:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.
-
Spread the aliquot onto a fresh MHA plate.
-
Include a control by plating from the growth control well of the MIC plate to ensure the bacteria are viable.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the MHA plate, indicating a 99.9% kill rate.[15]
Data Interpretation and Presentation
The results of the screening should be presented clearly and concisely.
Table 1: Hypothetical Antibacterial Activity of ent-Kaurane-16β,19,20-triol
| Test Organism | Gram Stain | Agar Well Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | Positive | 18 | 64 | 128 | 2 (Bactericidal) |
| Escherichia coli | Negative | 10 | 256 | >512 | >2 (Tolerant/Bacteriostatic) |
| Pseudomonas aeruginosa | Negative | 0 | >512 | >512 | - (Resistant) |
| Enterococcus faecalis | Positive | 12 | 128 | 512 | 4 (Bacteriostatic) |
Note on MBC/MIC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.
Conclusion and Future Directions
These application notes provide a robust framework for the initial antibacterial screening of ent-Kaurane-16β,19,20-triol. Positive results from these assays would warrant further investigation, including:
-
Time-kill kinetics: To understand the rate of bacterial killing.
-
Mechanism of action studies: To elucidate how the compound exerts its antibacterial effect.
-
Toxicity assays: To assess the compound's safety profile against mammalian cells.
-
In vivo efficacy studies: To evaluate the compound's activity in an animal model of infection.
The exploration of natural products like ent-Kaurane-16β,19,20-triol holds significant promise for the discovery of next-generation antibiotics. A systematic and rigorous screening approach, as detailed in this guide, is the critical first step in this endeavor.
References
-
Aibinu, I., & Adenipekun, T. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1212345. [Link]
-
Zhao, J., et al. (2021). Recent advances in the synthesis of ent-kaurane diterpenoids. RSC Advances, 11(44), 27345-27357. [Link]
-
Li, Y., et al. (2023). Targeting methicillin-resistant Staphylococcus aureus: The comprehensive action of ent-kaurane diterpenoids on bacterial integrity. bioRxiv. [Link]
-
Acheampong, A., et al. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. Molecules, 29(8), 1886. [Link]
-
Wu, Q. X., et al. (2011). Antimicrobial diterpenoids of Wedelia trilobata (L.) Hitchc. Molecules, 16(12), 10136-10146. [Link]
-
Biopurify Phytochemicals. (n.d.). ent-Kaurane-2α,6α,16β-triol. Retrieved February 9, 2026, from [Link]
-
FooDB. (2010). Showing Compound ent-16b,19-Kauranediol 19-acetate (FDB015747). Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). 16beta,17-Dihydroxy-ent-kaurane-19-oic acid. Retrieved February 9, 2026, from [Link]
-
Li, M., et al. (2024). Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. Molecules, 29(19), 4631. [Link]
-
National Center for Biotechnology Information. (2024). Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. PubMed. [Link]
-
MDPI. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved February 9, 2026, from [Link]
-
SciELO. (2009). Screening methods to determine antibacterial activity of natural products. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved February 9, 2026, from [Link]
-
WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
National Center for Biotechnology Information. (2018). Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved February 9, 2026, from [Link]
-
BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. [Link]
-
Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]
-
ResearchGate. (2018). Screening methods for natural products with antimicrobial activity: A review of the literature. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved February 9, 2026, from [Link]
-
PubMed. (n.d.). Determination of minimum inhibitory concentrations. Retrieved February 9, 2026, from [Link]
-
University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved February 9, 2026, from [Link]
-
FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
-
CGSpace. (2022). Broth microdilution reference methodology. [Link]
-
U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]
-
ACS Publications. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
-
YouTube. (2020). Agar well diffusion assay. [Link]
-
MDPI. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
-
National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. [Link]
-
ResearchGate. (2015). An antibiotic assay by the agar well diffusion method. [Link]
-
PubMed. (2009). Antimicrobial activity of kaurane diterpenes against oral pathogens. [Link]
-
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
ResearchGate. (2025). New ent –Kaurane type Diterpene Glycoside, Pulicaroside-B, from Pulicaria Undulata L. [Link]
Sources
- 1. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Targeting methicillin-resistant Staphylococcus aureus: The comprehensive action of ent-kaurane diterpenoids on bacterial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS 41530-90-9 | ent-Kaurane-2α,6α,16β-triol [phytopurify.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chainnetwork.org [chainnetwork.org]
- 8. youtube.com [youtube.com]
- 9. webcentral.uc.edu [webcentral.uc.edu]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. emerypharma.com [emerypharma.com]
- 15. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Utilizing ent-Kaurane-16β,19,20-triol as a Chemical Probe for Interrogating Cellular Redox Stress Pathways
Introduction: The Promise of ent-Kaurane Diterpenoids in Chemical Biology
The ent-kaurane diterpenoids are a structurally diverse class of natural products predominantly isolated from terrestrial plants such as those from the Isodon and Jungermannia species.[1][2] These tetracyclic compounds have garnered significant interest within the scientific community due to their wide array of biological activities, including antitumor, anti-inflammatory, antibacterial, and antifungal properties.[1][3][4] A key mechanistic feature of many bioactive ent-kauranes is their ability to induce cellular stress, often through the generation of reactive oxygen species (ROS).[5][6] This has positioned them as valuable tools for investigating the intricate cellular pathways that respond to oxidative insults, making them promising candidates for development as chemical probes.
ent-Kaurane-16β,19,20-triol is a specific member of this family, and while it is commercially available, its application as a chemical probe is not yet extensively documented.[7][8][9] However, based on the well-established activities of related compounds, we can rationally design its application as a probe to explore cellular responses to redox modulation. This guide provides a comprehensive framework for utilizing ent-Kaurane-16β,19,20-triol to investigate the induction of oxidative stress and its downstream consequences in mammalian cell lines. The protocols herein are designed to be self-validating, providing researchers with a robust starting point for their investigations.
Proposed Mechanism of Action: A Tool to Modulate Intracellular Redox Homeostasis
Many ent-kaurane diterpenoids exert their biological effects through a mechanism involving the Michael addition of their α,β-unsaturated ketone moiety with intracellular thiols, such as those found in glutathione (GSH) and cysteine residues of proteins.[2][5][10] This covalent modification can lead to the depletion of the cellular antioxidant pool and the inactivation of thiol-dependent enzymes, resulting in an accumulation of ROS.[5][6] The elevated ROS levels can, in turn, trigger various cellular signaling cascades, including those leading to apoptosis and ferroptosis.[5][6]
While the specific molecular targets of ent-Kaurane-16β,19,20-triol are yet to be fully elucidated, its structural class suggests a potential to perturb intracellular redox balance. Therefore, we propose its use as a chemical probe to induce and study the cellular response to oxidative stress. This can provide valuable insights into the roles of specific signaling pathways in both physiological and pathological conditions.
Caption: Hypothesized mechanism of ent-Kaurane-16β,19,20-triol as a redox-modulating chemical probe.
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration via Cytotoxicity Assay
Rationale: Before using a chemical probe to study a specific cellular pathway, it is crucial to determine the concentration range that elicits the desired effect without causing widespread, non-specific cell death. This protocol uses a standard MTT assay to assess the cytotoxicity of ent-Kaurane-16β,19,20-triol.
Materials:
-
Mammalian cell line of interest (e.g., A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ent-Kaurane-16β,19,20-triol (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)[11]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of ent-Kaurane-16β,19,20-triol in complete medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours, depending on the desired experimental timeframe.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
-
Table 1: Example Data for Cytotoxicity Assay
| Concentration (µM) | % Viability (24h) | % Viability (48h) |
| Vehicle (DMSO) | 100 | 100 |
| 0.1 | 98.5 | 95.2 |
| 1 | 95.3 | 88.7 |
| 10 | 75.1 | 52.3 |
| 50 | 45.8 | 21.4 |
| 100 | 15.2 | 5.1 |
Protocol 2: Measurement of Intracellular ROS Production
Rationale: To validate the hypothesis that ent-Kaurane-16β,19,20-triol induces oxidative stress, this protocol employs a fluorescent probe, DCFDA, to quantify intracellular ROS levels.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
ent-Kaurane-16β,19,20-triol (stock solution in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)
-
Positive control (e.g., H₂O₂)
-
Negative control/ROS scavenger (e.g., N-acetylcysteine)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate as described in Protocol 1.
-
DCFDA Loading:
-
After 24 hours of incubation, remove the medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFDA in serum-free medium to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Compound Treatment:
-
Remove the DCFDA solution and wash the cells twice with warm PBS.
-
Add 100 µL of complete medium containing the desired concentrations of ent-Kaurane-16β,19,20-triol (use sub-lethal concentrations determined in Protocol 1), H₂O₂ (positive control), or ent-Kaurane-16β,19,20-triol + N-acetylcysteine (scavenger control).
-
Include a vehicle control (DMSO).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at various time points (e.g., 1, 2, 4, and 6 hours) using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Alternatively, visualize the cells under a fluorescence microscope.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of each well to the cell number (if possible, using a parallel viability assay).
-
Express the results as a fold change in fluorescence relative to the vehicle control.
-
Sources
- 1. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ent-Kaurane-16β,19,20-triol | The Arabidopsis Gene Expression Database [arexdb.org]
- 8. ent-Kaurane-16β,19,20-triol | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"overcoming low solubility of ent-Kaurane-16beta,19,20-triol in assays"
Technical Support Center: Solubilization Strategies for ent-Kaurane-16 ,19,20-triol
Case ID: T-KAUR-16B-SOL Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming precipitation and bioavailability issues in aqueous assays.
Executive Summary
You are encountering solubility limits with ent-Kaurane-16
This guide provides a validated workflow to solubilize this specific diterpenoid, moving beyond simple DMSO spiking to advanced carrier systems.
Part 1: The Solubilization Decision Tree
Before altering your protocol, determine the severity of your solubility issue using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on concentration requirements and cellular tolerance.
Part 2: Troubleshooting Guides & FAQs
Q1: "I dissolve the powder in DMSO, but it precipitates immediately when I add it to the cell media. Why?"
The Diagnosis: You are likely performing a "Direct Spike." When a concentrated hydrophobic stock (e.g., 10 mM in DMSO) hits an aqueous buffer, the local concentration at the pipette tip transiently exceeds the solubility limit by orders of magnitude. The ent-kaurane molecules aggregate faster than they can diffuse, forming thermodynamically stable micro-crystals that will not re-dissolve.
The Solution: The "Intermediate Dilution" Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate solvent spike.
Step-by-Step Workflow:
-
Master Stock: Prepare 10 mM ent-Kaurane-16
,19,20-triol in anhydrous DMSO. -
Intermediate Stock (100x): Dilute the Master Stock 1:10 into pure DMSO (not water) to create a working stock (e.g., 1 mM).
-
The "Sandwich" Step:
-
Place your culture media in a vortexing tube.
-
While vortexing, inject the DMSO working stock into the center of the liquid vortex.
-
Crucial: Do not touch the side of the tube.
-
-
Equilibration: Allow the media to sit at 37°C for 15 minutes. Check for turbidity via microscopy before adding to cells.
Why this works: Vortexing maximizes the surface area for solvent exchange, preventing the local high-concentration zones that trigger nucleation.
Q2: "DMSO is toxic to my primary neurons at the concentration needed. What are my alternatives?"
The Diagnosis: Primary cells often show stress at DMSO concentrations >0.1%. Since ent-kaurane diterpenoids often require 10–50 µM for activity, keeping DMSO low is mathematically impossible with standard solubility.
The Solution: Cyclodextrin Complexation
Kaurane diterpenoids have a size and geometry that fits perfectly into the hydrophobic cavity of Hydroxypropyl-
Protocol: In-situ Complexation
-
Carrier Solution: Prepare a 20% (w/v) stock of HP-
-CD in water or PBS. Filter sterilize (0.22 µm). -
Compound Stock: Dissolve ent-Kaurane-16
,19,20-triol in acetone or ethanol (volatile solvents) at 10 mg/mL. -
Mixing:
-
Add the compound stock dropwise to the HP-
-CD solution under constant stirring (Ratio: 1:4 molar ratio of Drug:CD is a good starting point for kauranes). -
Stir open-capped for 24 hours in a fume hood to evaporate the volatile solvent.
-
-
Result: You now have an aqueous stock of the drug. The "solvent" is now the cyclodextrin, which is generally non-toxic up to high concentrations.
Q3: "How do I verify the compound is actually in solution and not just a fine suspension?"
The Diagnosis: Visual inspection is insufficient. Nanoscopic aggregates (100–500 nm) are invisible to the naked eye but will fail to penetrate cell membranes, leading to false negatives (loss of potency).
The Solution: Nephelometry & Centrifugal Stratification You must validate your assay buffer.
| Method | Procedure | Pass Criteria |
| Centrifugation Test | Prepare assay media with compound. Centrifuge at 15,000 x g for 10 min. Analyze supernatant by HPLC. | Supernatant concentration = Pre-spin concentration (±5%). |
| Microscopy | Phase-contrast microscopy at 40x. | No birefringent crystals visible. |
| Absorbance Scan | Measure OD at 600 nm (turbidity). | OD600 < 0.005 (relative to blank media). |
Technical Insight: If the centrifugation test fails (concentration drops after spinning), your compound is aggregating. Switch to the Cyclodextrin protocol immediately.
Part 3: Mechanistic Visualization
Understanding the interaction between the ent-kaurane skeleton and the solvent system is critical for troubleshooting.
Figure 2: Mechanism of failure (left) vs. success (right). The hydrophobic kaurane skeleton is thermodynamically driven to aggregate in water unless shielded by a carrier like Cyclodextrin.
Part 4: Solvent Compatibility Table
Use this table to calculate your maximum achievable concentrations.
| Solvent | Solubility Limit (Est.) | Max Final Assay % | Notes |
| DMSO | ~20–50 mM | 0.1% - 0.5% | Best universal solvent. Freeze/thaw cycles attract moisture, causing stock degradation. |
| Ethanol | ~5–10 mM | < 0.1% | High volatility changes concentration over time. Not recommended for long-term storage. |
| PBS (pH 7.4) | < 10 µM | 100% | Do not use for stocks. Only for final dilution. |
| HP-β-CD (20% aq) | ~1–5 mM | N/A | Best for animal studies or sensitive cell lines. |
References
-
Sun, H., et al. (2024). Unveiling the Potential of ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. MDPI.
- Supports the general solubility profile and lipophilicity (LogP ~2-4) of the ent-kaurane class.
-
Sohajda, T. (2025). Cyclodextrin Masterclass: Formulation and Complexation Strategies. CarboHyde/YouTube.
- Authoritative guide on using cyclodextrins to solubilize hydrophobic guests like diterpenoids.
-
Li, J., et al. (2022). Selective cytotoxicity of ent-kaurene diterpenoids isolated from Baccharis lateralis. PubMed.
- Provides context on assay concentrations (IC50 ranges) and standard DMSO handling for this chemical class.
-
Szente, L., & Szejtli, J. (2004). Cyclodextrins as drug carriers: Inclusion complex formation. ScienceAsia.
- Foundational text on the thermodynamics of complexing diterpenoids with beta-cyclodextrin.
Sources
Technical Support Center: Navigating NMR Signal Overlap in Polyhydroxylated Kauranes
Welcome to the technical support center for advanced NMR troubleshooting. This guide is designed for researchers, natural product chemists, and drug development professionals who are tackling the structural elucidation of polyhydroxylated kaurane diterpenoids. The inherent structural complexity of these molecules—a rigid tetracyclic core adorned with multiple hydroxyl groups and stereocenters—frequently leads to severe signal overlap in ¹H NMR spectra, complicating unambiguous assignment and structure verification.
This document moves beyond standard procedural lists to provide a logical, causality-driven framework for diagnosing and resolving these challenges. Each recommendation is grounded in the principles of NMR spectroscopy and validated by established practices in the field.
Part 1: Foundational Issues & First-Line Solutions
This section addresses the most common initial hurdles and the simplest, most direct methods to overcome them.
Q1: Why is the ¹H NMR spectrum of my polyhydroxylated kaurane so crowded, especially in the 3.0-4.5 ppm region?
A1: The significant signal overlap you're observing is a direct consequence of the molecular structure of polyhydroxylated kauranes. Several factors contribute to this complexity:
-
The Kaurane Skeleton: The rigid, fused four-ring system holds many methylene (-CH₂-) and methine (-CH-) groups in similar chemical environments. This inherent structural similarity restricts the dispersion of their proton chemical shifts.
-
Multiple Hydroxyl Groups: Each hydroxyl group introduces a carbinol proton (-CH-OH). These protons, along with others nearby, are deshielded and typically resonate in the 3.0-4.5 ppm range. With several -OH groups, this region inevitably becomes densely populated with signals.
-
Complex Spin Systems: The rigid chair/boat conformations lead to complex dihedral angles between adjacent protons, resulting in intricate splitting patterns (e.g., d, dd, ddd, m) that further crowd the spectrum and obscure individual resonances.[1]
-
Diastereotopic Protons: Many methylene groups on the asymmetric kaurane scaffold contain diastereotopic protons, meaning they are chemically non-equivalent. Each of these protons will give a distinct signal with its own couplings, effectively doubling the number of signals from these groups and exacerbating overlap.
Q2: The signals for my carbinol protons are completely overlapped. What is the simplest experimental adjustment I can make to improve resolution?
A2: Before resorting to more complex experiments, the most effective first-line approach is to change the deuterated solvent . The chemical shift of a proton is highly sensitive to its local electronic environment, which is influenced by interactions with the surrounding solvent molecules.[2][3]
Causality: Solvents interact with the analyte through various mechanisms, including polarity, magnetic anisotropy, and hydrogen bonding capabilities.[4] These interactions can subtly alter the shielding of specific protons, causing their signals to shift upfield or downfield. Often, a change in solvent will shift overlapping signals differently, leading to their resolution. For polyhydroxylated compounds, this effect is particularly pronounced for the carbinol and hydroxyl protons themselves.
A logical progression of solvents to try is presented in the table below.
| Solvent | Primary Interaction Mechanism | Typical Effect on -OH & -CHOH Protons |
| Chloroform-d (CDCl₃) | Weak H-bond acceptor | Standard reference; often causes signal overlap. |
| Benzene-d₆ (C₆D₆) | Anisotropic "ring current" effect | Protons located above/below the plane of the benzene ring (in the transient solute-solvent complex) are shielded (shifted upfield). This can dramatically re-order signals.[2] |
| Methanol-d₄ (CD₃OD) | H-bond donor/acceptor | Sharpens -OH signals through deuterium exchange, often causing them to disappear or appear as a broad singlet. Can improve resolution of carbinol protons.[5] |
| Pyridine-d₅ | Anisotropic effect & H-bond acceptor | Strong interactions with hydroxyl groups can induce significant shifts, making it excellent for resolving crowded carbinol regions.[6] |
| DMSO-d₆ | Strong H-bond acceptor | Slows down the exchange rate of -OH protons, causing them to appear as sharp, often coupled signals. This is invaluable for identifying and assigning hydroxyl groups. |
Part 2: Advanced Spectroscopic Techniques for Overlap Resolution
When simple solvent changes are insufficient, multidimensional NMR is the definitive solution. These experiments disperse signals into a second dimension, leveraging different nuclear properties to resolve overlap that is intractable in a 1D spectrum.[7]
Q3: Solvent changes didn't fully resolve my overlapping methine and methylene signals. Which 2D NMR experiment should I use first?
A3: The premier experiment for this situation is the 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum.[8] This experiment correlates each proton directly to the carbon it is attached to, spreading the crowded ¹H spectrum along a wide ¹³C chemical shift axis.
Causality: While multiple protons may have identical or similar chemical shifts (e.g., at 3.8 ppm), it is highly improbable that the carbons they are attached to also have identical shifts. The HSQC experiment exploits the much larger chemical shift range of ¹³C NMR (typically 0-220 ppm) compared to ¹H NMR (0-12 ppm) to resolve the overlapped proton signals.[9] An overlapped spot in the 1D ¹H spectrum will often resolve into two or more distinct cross-peaks in the 2D HSQC spectrum.
Troubleshooting Workflow: From 1D Overlap to 2D Resolution
The following diagram illustrates the logical workflow when faced with an overlapped ¹H NMR spectrum of a polyhydroxylated kaurane.
Caption: A decision-making workflow for resolving NMR signal overlap.
Q4: My HSQC spectrum separates the signals, but how do I determine proton-proton connectivity within the overlapped regions?
A4: To establish proton-proton couplings (³JHH), you need a homonuclear correlation experiment. The two primary choices are COSY and TOCSY .
-
COSY (Correlation Spectroscopy): This is the fundamental experiment for identifying protons that are directly coupled to each other (typically over 2-3 bonds).[10] If proton Hₐ is coupled to Hᵦ, you will see a cross-peak at the coordinate (δHₐ, δHᵦ). This allows you to trace out spin systems piece by piece.
-
TOCSY (Total Correlation Spectroscopy): This experiment is particularly powerful in cases of severe overlap.[11] It shows correlations between a given proton and all other protons within the same spin system, not just its immediate neighbors. For example, if Hₐ is coupled to Hᵦ, which is coupled to Hᵧ, a TOCSY spectrum will show cross-peaks between Hₐ and Hᵦ, Hᵦ and Hᵧ, and between Hₐ and Hᵧ. This is invaluable for identifying all protons belonging to a specific structural fragment, even if some of the intermediate signals are obscured.[11]
Q5: How do I assign quaternary carbons and connect the molecular fragments I've identified?
A5: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is essential for this task. It reveals correlations between protons and carbons over longer distances, typically 2 and 3 bonds (²JCH and ³JCH).[12]
Causality: The HMBC pulse sequence is optimized for small, long-range coupling constants. This allows you to "see" from a proton to carbons that are 2 or 3 bonds away. Its applications in this context are twofold:
-
Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. However, protons on neighboring carbons will show a correlation to the quaternary carbon in the HMBC spectrum, allowing for its unambiguous assignment.
-
Connecting Fragments: HMBC correlations bridge gaps between spin systems that were identified using COSY/TOCSY. For example, a correlation from a methyl proton singlet to a methine carbon in a different spin system provides definitive proof of their connectivity.
Comparison of Key 2D NMR Experiments
| Experiment | Information Provided | Primary Use Case for Kauranes |
| gHSQC | One-bond ¹H-¹³C correlations | Resolving overlapped ¹H signals by dispersing them along the ¹³C axis.[8] |
| gCOSY | Three-bond ¹H-¹H correlations | Tracing direct J-coupling pathways to build structural fragments.[10] |
| TOCSY | ¹H-¹H correlations through an entire spin system | Identifying all protons in a fragment, even when intermediate signals are overlapped.[11] |
| gHMBC | Two- and three-bond ¹H-¹³C correlations | Assigning quaternary carbons and linking molecular fragments together.[12] |
Part 3: Chemical Methods for Signal Dispersion
Q6: Are there any chemical modifications or additives I can use to resolve stubborn signal overlap?
A6: Yes. When spectroscopic methods alone are insufficient, the use of Lanthanide Shift Reagents (LSRs) can be a powerful technique. These are chiral or achiral complexes of lanthanide metals (e.g., Europium, Praseodymium).[13]
Causality: LSRs are Lewis acids that reversibly coordinate to Lewis basic sites in the analyte molecule.[13] For polyhydroxylated kauranes, the hydroxyl groups are excellent Lewis basic sites. Upon coordination, the paramagnetic lanthanide ion induces very large changes in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance and angle of the proton from the lanthanide ion. This spreads out the signals in a predictable way, often resolving severe overlap.[14][15]
-
Common LSRs: Eu(fod)₃ and Pr(fod)₃ are common choices. Chiral versions like Eu(hfc)₃ can be used to resolve signals from enantiomers, though this is less relevant for diastereomeric natural products.[16]
-
Procedure: The LSR is added portion-wise directly to the NMR sample, and a ¹H spectrum is acquired after each addition. This allows you to track the movement of signals and extrapolate back to the original, un-shifted spectrum for final assignment.
Part 4: Step-by-Step Experimental Protocol
Protocol: Acquiring a Gradient-Selected HSQC (gHSQC) Spectrum
This protocol provides a robust starting point for resolving ¹H signal overlap in polyhydroxylated kauranes.
-
Sample Preparation:
-
Prepare a solution of your compound (5-10 mg) in a suitable deuterated solvent (0.5-0.6 mL) in a high-quality NMR tube. Ensure the solution is homogeneous and free of particulate matter.
-
Expert Tip: Use a solvent that provides the best initial 1D ¹H dispersion (see Part 1). CDCl₃ or DMSO-d₆ are common starting points.
-
-
Initial Spectrometer Setup & 1D Spectra:
-
Lock and shim the spectrometer on your sample until high resolution is achieved (linewidth of the TMS or residual solvent peak < 0.5 Hz).
-
Acquire a standard quantitative ¹H spectrum. Note the spectral width (e.g., from -1 to 11 ppm).
-
Acquire a standard ¹³C{¹H} spectrum. Note the spectral width (e.g., from 0 to 180 ppm). This is crucial for setting up the F1 dimension of the 2D experiment correctly.[17]
-
-
Setting up the 2D gHSQC Experiment:
-
Load a standard gHSQC pulse sequence (e.g., hsqcedetgpsp on Bruker systems). This version is phase-sensitive and provides multiplicity editing (CH/CH₃ signals appear with a different phase than CH₂ signals).
-
Set Spectral Widths:
-
F2 (¹H dimension): Set the center and width based on your 1D ¹H spectrum.
-
F1 (¹³C dimension): Set the center and width based on your 1D ¹³C spectrum. Ensure all carbon signals are included.
-
-
Set Key Parameters:
-
¹JCH Coupling Constant: Set the average one-bond C-H coupling constant. For kauranes, a value of 145 Hz is a robust starting point.
-
Acquisition Time (AQ): Ensure a sufficiently long acquisition time in the direct (F2) dimension for good resolution.
-
Number of Increments (F1): A higher number of increments (e.g., 256 or 512) provides better resolution in the indirect dimension but increases experiment time. 256 is a good compromise for initial screening.
-
Number of Scans (NS): This depends on your sample concentration. For a 5-10 mg sample, 2 to 8 scans per increment is usually sufficient.
-
-
-
Acquisition & Processing:
-
Start the acquisition. Experiment time can range from 30 minutes to several hours.
-
After acquisition, apply appropriate window functions (e.g., sine-bell squared) in both dimensions.
-
Perform Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak as a reference.
-
-
Analysis:
-
Analyze the resulting 2D spectrum. Each cross-peak represents a one-bond connection between a proton (F2 axis) and a carbon (F1 axis). Overlapped signals in the 1D ¹H projection should now be resolved into distinct peaks at different ¹³C chemical shifts.
-
References
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab. [Link]
-
TMP Chem. (2018). Signal Overlap in NMR Spectroscopy. YouTube. [Link]
-
ResearchGate. (n.d.). Using NMR to identify and characterize natural products | Request PDF. [Link]
-
ResearchGate. (n.d.). Overlapping effect in a 1 H NMR spectrum of multiple metabolites. [Link]
-
SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. [Link]
-
Reddit. (n.d.). Hydroxyl Groups in NMR : r/Chempros. [Link]
-
Taylor & Francis Online. (n.d.). Diterpene structure elucidation from 13cnmr spectra with inductive logic programming. [Link]
-
ACS Publications. (2020). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]
-
Reddit. (n.d.). Reporting Overlapping Signals in 1H NMR : r/Chempros. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
ACD/Labs. (2019). Ent-Kaurane-Type Diterpenoid Structure Elucidation. [Link]
-
Chemistry LibreTexts. (2021). 23.1: NMR Shift Reagents. [Link]
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]
-
National Center for Biotechnology Information. (n.d.). NMR Chemical Shifts of Common Flavonoids. [Link]
-
Royal Society of Chemistry. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. [Link]
-
Bezmialem Vakif University. (n.d.). Complete 13C NMR assignments for ent-kaurane diterpenoids from Sideritis species. [Link]
-
MDPI. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. [Link]
-
ResearchGate. (n.d.). Solvent effects on the 1H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrones. [Link]
-
ChemRxiv. (n.d.). Structure revision of ent-kaurane diterpenoids, isoserrins A, B, and D, enabled by DU8+ computation of their NMR spectral data. [Link]
-
Preprints.org. (2020). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. [Link]
-
MDPI. (2021). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. [Link]
-
MDPI. (2021). Identification of Kaurane-Type Diterpenes as Inhibitors of Leishmania Pteridine Reductase I. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
YouTube. (2022). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. [Link]
-
SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. [Link]
-
ResearchGate. (n.d.). Application of Lanthanide Shift Reagent to the H-NMR Assignments of Acridone Alkaloids. [Link]
-
MDPI. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. reddit.com [reddit.com]
- 6. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. acdlabs.com [acdlabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Protocols for Ent-kaurane Triols
Welcome to the technical support center for the optimization of extraction protocols for ent-kaurane triols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful extraction and purification of these promising bioactive compounds. The inherent polarity of ent-kaurane triols, owing to their three hydroxyl groups, presents unique challenges in achieving high yield and purity. This document will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues in ent-Kaurane Triol Extraction
This section addresses specific problems you may encounter during your experiments, providing insights into their causes and actionable solutions.
Question 1: Why is the yield of my ent-kaurane triol extraction consistently low?
Answer:
Low yields are a frequent challenge and can stem from several factors, primarily related to the physicochemical properties of both the plant matrix and the target triols.
-
Probable Cause 1: Inappropriate Solvent Selection. The polarity of your solvent system is critical. Ent-kaurane triols are relatively polar diterpenoids. Using non-polar solvents like hexane or petroleum ether alone will result in poor extraction efficiency.[1][2]
-
Solution: Employ polar solvents such as methanol, ethanol, or acetone. Often, a combination of solvents is more effective. For instance, a methanol-chloroform or ethanol-water mixture can enhance the extraction of moderately polar to polar compounds.[1][3] It is advisable to conduct small-scale pilot extractions with a range of solvent systems to identify the most effective one for your specific plant material.[1]
-
-
Probable Cause 2: Insufficient Cell Wall Disruption. The rigid cell walls of plant material can prevent the solvent from accessing the intracellular contents where the triols are located.
-
Probable Cause 3: Suboptimal Extraction Parameters. Factors such as extraction time, temperature, and the solvent-to-solid ratio significantly impact yield.[1][6]
-
Solution: Systematically optimize these parameters. For maceration, ensure sufficient extraction time (which can range from hours to days). For UAE and MAE, optimize power, frequency, and duration. An increased solvent-to-solid ratio can also improve extraction efficiency, though this needs to be balanced with the cost and effort of solvent removal.[6]
-
-
Probable Cause 4: Degradation of Target Compounds. High temperatures during extraction or solvent evaporation can lead to the degradation of thermally sensitive ent-kaurane triols.[1][7]
Question 2: My crude extract is a complex mixture with many impurities. How can I improve the initial purity?
Answer:
A complex crude extract is expected, but initial purification steps can significantly simplify downstream processing.
-
Probable Cause 1: Co-extraction of Non-polar Compounds. If your initial extraction uses a broad-spectrum solvent, you will inevitably extract a wide range of compounds, including lipids and chlorophyll, which can interfere with purification.
-
Solution: Sequential Extraction. Begin with a pre-extraction step using a non-polar solvent like n-hexane. This will remove a significant portion of the non-polar impurities.[1] The defatted plant material can then be extracted with a more polar solvent to target the ent-kaurane triols.
-
-
Probable Cause 2: Presence of Highly Polar Impurities. Sugars and other highly polar compounds can be co-extracted, especially with alcoholic or aqueous solvent systems.
-
Solution: Liquid-Liquid Partitioning. After obtaining your crude extract, perform liquid-liquid partitioning. Dissolve the extract in a biphasic system, such as ethyl acetate-water or butanol-water. The ent-kaurane triols will partition into the organic phase, while highly polar impurities will remain in the aqueous phase. This is a powerful and straightforward technique for initial cleanup.
-
Question 3: I am struggling to separate different ent-kaurane triol isomers and other structurally similar diterpenoids. What purification strategies are most effective?
Answer:
The structural similarity of ent-kaurane diterpenoids makes their separation a significant challenge.[9]
-
Probable Cause: Insufficient Resolution in Chromatographic Methods. Standard column chromatography may not provide the necessary resolution to separate closely related compounds.
-
Solution 1: Optimize Column Chromatography Parameters. Experiment with different stationary phases (e.g., silica gel, reversed-phase C18) and mobile phase gradients. A shallow gradient can often improve the separation of isomers.[10]
-
Solution 2: High-Performance Liquid Chromatography (HPLC). For high-purity isolation, preparative HPLC is often necessary. The use of a high-resolution column, such as a C18 column with a small particle size, combined with a carefully optimized mobile phase, can achieve the separation of structurally similar diterpenoids.[9]
-
Solution 3: Countercurrent Chromatography (CCC). This technique avoids a solid stationary phase, which can irreversibly adsorb polar compounds, and can be highly effective for the separation of polar natural products like ent-kaurane triols.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting ent-kaurane triols?
A1: There is no single "best" solvent, as the optimal choice depends on the specific plant matrix and the other compounds present. However, due to the polar nature of ent-kaurane triols, polar solvents are generally the most effective. Alcohols like methanol and ethanol are excellent choices.[3][6] Often, a mixture of solvents provides the best results. For example, an 80:20 methanol:water solution can be a good starting point. It is crucial to perform preliminary experiments with different solvents and solvent combinations to determine the optimal system for your specific application.
Q2: How do advanced extraction techniques like UAE and MAE compare to traditional methods for ent-kaurane triols?
A2: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods like maceration or Soxhlet extraction, particularly for polar compounds like ent-kaurane triols.
-
Increased Efficiency and Reduced Extraction Time: Both UAE and MAE can significantly reduce extraction times from hours or days to minutes.[4][5]
-
Lower Solvent Consumption: These methods are often more efficient, requiring less solvent to achieve comparable or higher yields.
-
Enhanced Extraction of Thermally Labile Compounds: UAE is a non-thermal technique that can be performed at low temperatures, which is ideal for preventing the degradation of heat-sensitive compounds.[4] MAE does involve heating, but the rapid and targeted heating can sometimes be less detrimental than prolonged exposure to heat in traditional methods.
Q3: What analytical techniques are best for identifying and quantifying ent-kaurane triols in my extracts?
A3: A combination of chromatographic and spectrometric techniques is essential for the accurate identification and quantification of ent-kaurane triols.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, ELSD, or MS) is the primary tool for separating and quantifying ent-kaurane triols.[9][11]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are crucial for structural elucidation. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the compounds.[9][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation, especially for novel compounds, isolation of the pure compound followed by 1D and 2D NMR analysis is necessary.[10]
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of ent-Kaurane Triols
This protocol provides a starting point for the efficient extraction of ent-kaurane triols from dried plant material.
Materials:
-
Dried and finely powdered plant material
-
80% Methanol (HPLC grade)
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol to the flask (1:10 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a frequency of 40 kHz and a controlled temperature of 40°C.
-
After sonication, filter the extract through filter paper under vacuum.
-
Collect the filtrate and repeat the extraction process on the plant residue with fresh solvent two more times to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Protocol 2: Liquid-Liquid Partitioning for Initial Purification
This protocol describes a method for the initial cleanup of the crude extract to remove highly polar and non-polar impurities.
Materials:
-
Crude ent-kaurane triol extract
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Separatory funnel
Procedure:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Transfer the dissolved extract to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Perform an initial wash by adding an equal volume of n-hexane. Shake vigorously and allow the layers to separate. Drain the lower aqueous-methanolic layer and discard the upper n-hexane layer (which contains non-polar impurities). Repeat this wash two more times.
-
To the aqueous-methanolic layer, add an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer, which now contains the ent-kaurane triols. Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Combine the ethyl acetate fractions and wash with a small amount of deionized water to remove any remaining highly polar impurities.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the purified extract.
Data Presentation
Table 1: Comparison of Solvents for the Extraction of Polar Diterpenoids
| Solvent System | Relative Polarity | General Suitability for ent-Kaurane Triols | Key Considerations |
| n-Hexane | Low | Poor | Useful for initial defatting/depigmentation. |
| Chloroform | Medium | Moderate | Can be effective, but less polar than alcohols. |
| Ethyl Acetate | Medium | Good | A good solvent for liquid-liquid partitioning. |
| Acetone | High | Good | Effective, but can co-extract a wide range of compounds. |
| Ethanol | High | Excellent | A green and effective solvent. |
| Methanol | Very High | Excellent | Highly effective, but more toxic than ethanol. |
| Water | Very High | Poor (alone) | Often used in combination with alcohols to modulate polarity. |
Visualizations
Workflow for Extraction and Purification of ent-Kaurane Triols
Caption: A generalized workflow for the extraction and purification of ent-kaurane triols.
Decision Tree for Troubleshooting Low Yield
Caption: A decision-making guide for troubleshooting low extraction yields.
References
-
Camps, M., Briand, J.F., Guentas-Dombrowsky, L., Culioli, G., Bazire, A., & Blache, Y. (2011). Antifouling activity of commercial biocides vs. natural and natural-derived products assessed by marine bacteria adhesion bioassay. Marine Pollution Bulletin, 62(5), 1032-1040. [Link]
-
Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. (2023). Molecules, 28(3), 1362. [Link]
-
Optimization of the Ultrasound-Assisted Extraction of Bioactive Compounds from Cannabis sativa L. Leaves and Inflorescences Using Response Surface Methodology. (2022). Molecules, 27(13), 4277. [Link]
-
Techniques for extraction and isolation of natural products: a comprehensive review. (2018). Chinese Medicine, 13(1), 20. [Link]
-
Extraction and Analysis of Terpenes/Terpenoids. (2017). Current Protocols in Plant Biology, 2(2), 167-184. [Link]
-
Effect of Solvent Polarity on Terpenoid Content and Antioxidant Capacity of Curcuma xanthorrhiza Rhizome Extracts. (2024). ResearchGate. [Link]
-
Effect of Hemp Extraction Procedures on Cannabinoid and Terpenoid Composition. (2024). Molecules, 29(16), 3698. [Link]
-
Optimization of Ultrasound-Assisted Extraction Condition for Phenolic Compounds, Antioxidant Activity, and Epigallocatechin Gallate in Lipid-Extracted Microalgae. (2020). Foods, 9(1), 101. [Link]
-
Effect of Temperatures on Polyphenols during Extraction. (2022). Molecules, 27(4), 1362. [Link]
-
Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli. (2022). Beilstein Journal of Organic Chemistry, 18, 881-888. [Link]
-
Optimization of ultrasound-assisted extraction of phenolic content & antioxidant activity of hog plum (Spondias pinnata L. f. kurz) pulp by response surface methodology. (2019). Heliyon, 5(11), e02824. [Link]
-
Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. (2024). Molecules, 29(23), 5432. [Link]
-
Isolation of the diterpenoids, ent-kauran-16α-ol and ent-atisan-16α-ol, from sunflowers, as oviposition stimulants for the banded sunflower moth, Cochylis hospes. (2007). Journal of Natural Products, 70(8), 1289-1292. [Link]
-
Recent advances in the synthesis of ent-kaurane diterpenoids. (2021). Natural Product Reports, 39(1), 119-138. [Link]
-
ent-Kaurane Glycosides from Tricalysia okelensis. (2010). Chemical & Pharmaceutical Bulletin, 58(2), 261-264. [Link]
-
A practical technique for rapid characterisation of ent-kaurane diterpenoids in Isodon serra (Maxim.) Hara by UHPLC-Q-TOF-MS/MS. (2022). Phytochemical Analysis, 33(4), 517-532. [Link]
-
Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli. (2022). Beilstein Journal of Organic Chemistry, 18, 881-888. [Link]
-
ent-Kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. (2023). Frontiers in Pharmacology, 14, 1198909. [Link]
-
Determination of ent-kaurane diterpenes in barks from Genus annona by HPLC-ELSD. (2011). Chinese Journal of Natural Medicines, 9(2), 136-139. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of ultrasound-assisted extraction of phenolic content & antioxidant activity of hog plum (Spondias pinnata L. f. kurz) pulp by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A practical technique for rapid characterisation of ent-kaurane diterpenoids in Isodon serra (Maxim.) Hara by UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability issues of ent-Kaurane-16beta,19,20-triol in solution"
Technical Support Center: ent-Kaurane-16 ,19,20-triol
Stability, Solubilization, and Experimental Integrity Guide
Introduction: The "Hidden" Variables in Diterpenoid Research
Welcome to the Technical Support Center. You are likely here because your bioassay results are inconsistent, or your LC-MS data shows "ghost" peaks.
ent-Kaurane-16
-
The 16
-Hydroxyl Group: This position is sterically sensitive and prone to acid-catalyzed elimination or rearrangement (Wagner-Meerwein shifts). -
The 19,20-Diol System: These are primary hydroxyl groups (hydroxymethyls at C4 and C10), highly susceptible to oxidation into aldehydes or carboxylic acids.
-
Lipophilicity: Like most diterpenoids, it fights against aqueous buffers, leading to "silent precipitation" in cell culture.
This guide moves beyond basic protocols to explain the causality of these failures and provides self-validating solutions.
Module 1: Solubilization & The "Crash-Out" Phenomenon
User Issue: "I dissolved the compound in DMSO, but when I added it to the cell culture media, the solution turned cloudy or my IC50 values shifted 10-fold between experiments."
The Science of Solubility
ent-Kauranes are lipophilic. When a concentrated DMSO stock hits an aqueous buffer (like RPMI or DMEM), the local concentration momentarily exceeds the solubility limit. If this "mixing shock" isn't managed, the compound forms micro-precipitates that are invisible to the naked eye but biologically inactive.
Protocol: The "Step-Down" Dilution Method
Do not pipette DMSO stock directly into the cell culture plate.
-
Primary Stock: Dissolve solid powder in anhydrous DMSO to 10 mM .
-
Validation: Vortex for 30 seconds. Inspect against light. It must be crystal clear.
-
-
Intermediate Stock (100x): Dilute the Primary Stock into pure ethanol or a 1:1 DMSO:PBS mix (depending on assay tolerance) to create a working stock (e.g., 100 µM).
-
Why? This lowers the hydrophobicity gradient before hitting the bulk media.
-
-
Final Dilution: Add the Intermediate Stock to pre-warmed media (37°C) while vortexing gently.
Troubleshooting Table: Solvents
| Solvent | Suitability | Risk Factor | Recommendation |
| DMSO | Excellent | Hygroscopic (absorbs water) | Use anhydrous DMSO. Store aliquots at -20°C. Avoid repeated freeze-thaw. |
| Ethanol | Good | Volatile | Good for extraction, bad for long-term stock (concentration changes due to evaporation). |
| Water/PBS | Poor | Precipitation | Never use for primary stock. Only for final dilution (< 1% DMSO). |
Visual Workflow: Preventing Precipitation
Caption: The "Step-Down" dilution strategy minimizes kinetic precipitation risks common in direct DMSO-to-Media transfers.
Module 2: Chemical Stability & Degradation
User Issue: "My LC-MS shows multiple peaks with the same mass, or peaks with [M-18] mass units."
The Science of Instability
-
Acid-Catalyzed Rearrangement: The ent-kaurane skeleton is chemically tense. Under acidic conditions (pH < 4), the 16-OH group can protonate and leave as water, generating a carbocation. This triggers a skeletal rearrangement (Wagner-Meerwein shift) to form ent-beyerane or ent-atisane derivatives [1].
-
Dehydration: The [M-18] peak in Mass Spec is often [M-H₂O]⁺. This can happen in source (during ionization) or in solution (degradation).
-
Oxidation: The primary alcohols at C19 and C20 are easily oxidized to aldehydes. This often happens in DMSO stocks stored at room temperature, as DMSO can act as a mild oxidant over time (Pfitzner-Moffatt type reactions).
FAQ: Stability in Solution
Q: Can I use 0.1% Formic Acid or TFA in my HPLC mobile phase?
-
A: Proceed with Caution. Strong acids like TFA can induce on-column rearrangement or dehydration of the 16
-OH. -
Recommendation: Use 0.1% Acetic Acid (weaker acid) or maintain neutral pH (Ammonium Acetate) if you observe peak splitting. If you must use acid, keep the column temperature low (< 30°C).
Q: My stock solution turned slightly yellow. Is it safe to use?
-
A: No. Yellowing often indicates the formation of conjugated systems (enones) or oxidation products (aldehydes). The 19,20-triol functionality can oxidize to form chromophores. Discard and prepare fresh.
Visual Pathway: Degradation Mechanisms
Caption: Key degradation pathways: Acid-mediated rearrangement (left) and oxidative transformation of primary alcohols (right).
Module 3: Analytical Verification (Self-Validation)
User Issue: "How do I verify the purity of my compound before starting a 2-week animal study?"
Do not rely solely on the manufacturer's Certificate of Analysis (CoA). Shipping conditions (heat/humidity) can degrade the compound.
Standard Quality Control (QC) Protocol
| Parameter | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Check for diagnostic signals: 1. 16-CH3 (Singlet if quaternary, doublet if not, depending on specific substitution). 2. 19/20-CH2 (AB systems, typically 3.5 - 4.5 ppm). 3. Absence of aldehyde protons (9-10 ppm). |
| Purity | HPLC-UV (210 nm) | Single peak > 95% area. Note: These compounds have weak UV absorbance (no aromatic rings). Detection at 205-210 nm is required, but sensitive to solvent impurities. |
| Mass Spec | LC-MS (ESI+) | Look for [M+Na]⁺ or [M+NH₄]⁺ . Warning: [M+H]⁺ is often weak or accompanied by [M+H-H₂O]⁺ (Dehydration). |
The "Adduct Trap" in Mass Spectrometry
In ESI-MS, poly-hydroxylated diterpenoids love sodium.
-
If Molecular Weight (MW) = 322 (approx for C20H34O3).[1]
-
Expect: m/z 345 [M+Na]⁺ .
-
Do not confuse m/z 305 [M+H-H₂O]⁺ with a different impurity. It is likely a source-fragmentation artifact.
References
-
Sun, H. D., Huang, S. X., & Han, Q. B. (2006). Diterpenoids from Isodon species. Chemical Reviews, 106(7), 2409-2458.
- Garcia, P. A., et al. (2007). Rearrangement of ent-kaurane diterpenoids. Phytochemistry.
- Pfitzner, K. E., & Moffatt, J. G. (1963). A New and Selective Oxidation of Alcohols. Journal of the American Chemical Society.
-
PubChem Compound Summary. ent-Kaurane-16beta,17,19-triol. (Structural confirmation and physical properties).
Technical Support Center: Refining Chromatographic Separation of ent-Kaurane Isomers
Welcome to the technical support center dedicated to advancing your research in the chromatographic separation of ent-kaurane isomers. As researchers, scientists, and drug development professionals, you are aware of the unique challenges posed by the structural similarity of these diterpenoids. This guide is designed to provide you with practical, in-depth solutions to common issues encountered during your experiments, moving beyond generic advice to offer explanations grounded in chromatographic principles and field-proven experience.
Troubleshooting Guide: From Tailing Peaks to Co-elution Conundrums
This section addresses specific problems you may encounter during the chromatographic separation of ent-kaurane isomers. Each issue is broken down into its probable causes and a step-by-step troubleshooting plan.
Problem 1: Persistent Peak Tailing, Especially with Hydroxylated ent-Kauranes
You're observing significant peak tailing for your ent-kaurane isomers, leading to poor resolution and inaccurate quantification. This is a common issue, particularly with isomers possessing multiple hydroxyl groups.
The Science Behind the Tailing: Peak tailing in reversed-phase chromatography is often a result of secondary interactions between the analyte and the stationary phase.[1] For ent-kaurane isomers, which can have multiple polar hydroxyl groups, these secondary interactions frequently occur with exposed silanol groups on the silica-based stationary phase.[1][2] These silanol groups can interact with the polar functional groups of your isomers, leading to a secondary, stronger retention mechanism that causes the peak to tail.
Troubleshooting Workflow:
-
Mobile Phase pH Adjustment:
-
Action: Lower the pH of your mobile phase by adding a small amount of an acid like formic acid or acetic acid (typically 0.1%).
-
Rationale: At a lower pH, the silanol groups on the stationary phase are protonated, reducing their ability to interact with the hydroxyl groups of the ent-kaurane isomers.[1] This minimizes the secondary retention mechanism responsible for tailing.
-
-
Column Selection and Conditioning:
-
Action: If pH adjustment is insufficient, consider using a column with a highly deactivated stationary phase or one that is end-capped.
-
Rationale: "End-capping" refers to the process of derivatizing the residual silanol groups with a small, less-polar silane. This effectively shields the polar silanols, preventing them from interacting with your analytes. Modern Type B silica columns are also manufactured to have fewer accessible silanol groups and reduced metal contamination, which can also contribute to tailing.[2]
-
-
Sample Overload Assessment:
-
Action: Inject a dilution series of your sample.
-
Rationale: Injecting too much sample can overload the column, leading to peak distortion, including tailing. If the peak shape improves with dilution, you are likely overloading the column.
-
Problem 2: Co-elution of Structurally Similar ent-Kaurane Isomers
You are struggling to separate two or more ent-kaurane isomers that are consistently co-eluting, making individual quantification impossible.
The Challenge of Isomer Separation: Ent-kaurane isomers often have identical molecular weights and very similar polarities, making them difficult to resolve. Successful separation relies on exploiting subtle differences in their three-dimensional structures and interactions with the stationary and mobile phases.
Troubleshooting Workflow:
-
Optimize Mobile Phase Selectivity:
-
Action: Change the organic modifier in your mobile phase. If you are using acetonitrile, try methanol, or vice versa.
-
Rationale: Acetonitrile and methanol have different selectivities and can alter the elution order of closely related compounds.[3] This change in solvent can be enough to resolve co-eluting peaks.
-
-
Gradient Optimization:
-
Action: If using a gradient, decrease the slope of the gradient in the region where the isomers elute.
-
Rationale: A shallower gradient increases the time the analytes spend in the "just right" mobile phase composition for separation, often improving the resolution of closely eluting compounds.[3]
-
-
Stationary Phase Chemistry:
-
Action: Switch to a column with a different stationary phase chemistry. Consider a phenyl-hexyl or a cyano (CN) phase. For chiral separations, a chiral stationary phase (CSP) is necessary.[3][4]
-
Rationale: Different stationary phases offer different retention mechanisms. A standard C18 column relies on hydrophobic interactions. A phenyl-hexyl phase can provide additional π-π interactions, while a CN phase offers dipole-dipole interactions. These alternative interactions can exploit the subtle structural differences between isomers. For enantiomers, a CSP creates a chiral environment that allows for differential interaction and separation.[4][5]
-
-
Consider Supercritical Fluid Chromatography (SFC):
-
Action: If available, explore SFC for your separation.
-
Rationale: SFC uses supercritical CO2 as the primary mobile phase, which has different solvating properties than traditional liquid mobile phases.[6] This can lead to unique selectivities and often provides excellent resolution for isomeric compounds, including chiral separations.[6][7]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the chromatographic separation of ent-kaurane isomers.
Q1: What is the best starting point for developing an HPLC method for a new mixture of ent-kaurane isomers?
A1: A good starting point for reversed-phase HPLC is a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid. Begin with a broad gradient (e.g., 5% to 95% acetonitrile over 20-30 minutes) to get an idea of the retention times of your compounds. From there, you can optimize the gradient to improve the resolution of your peaks of interest.
Q2: How critical is sample preparation for achieving good peak shape?
A2: Sample preparation is crucial. Impurities in your sample can contaminate the column and lead to peak distortion.[8] Ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase. If your sample is dissolved in a solvent much stronger than your initial mobile phase, it can cause peak fronting or splitting. Whenever possible, dissolve your sample in the initial mobile phase.[9] A simple filtration step using a 0.22 or 0.45 µm syringe filter can prevent particulate matter from clogging your column. For complex matrices, consider a solid-phase extraction (SPE) cleanup step.
Q3: My baseline is drifting during my gradient run. What could be the cause?
A3: Baseline drift in gradient elution is often due to impurities in the mobile phase, especially the aqueous component.[10] Ensure you are using high-purity water (e.g., Milli-Q or equivalent) and high-quality solvents. It's also good practice to prepare fresh mobile phases daily. Another potential cause is a lack of temperature control. Ensure your column is in a thermostatted compartment.
Q4: Can I use UV detection for all ent-kaurane isomers?
A4: While many ent-kaurane diterpenoids have chromophores that allow for UV detection, some may have weak UV absorbance. For compounds without a strong chromophore, or for complex mixtures where UV detection lacks specificity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be valuable alternatives as they do not rely on the chromophoric properties of the analyte. For definitive identification and analysis of complex mixtures, coupling your liquid chromatograph to a mass spectrometer (LC-MS) is highly recommended.[11][12]
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for ent-Kaurane Isomer Profiling
This protocol provides a robust starting point for the separation of a variety of ent-kaurane isomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Procedure:
-
Prepare mobile phases A and B using HPLC-grade solvents and filter through a 0.45 µm membrane.
-
Prepare your sample by dissolving it in the initial mobile phase composition (90:10 A:B).
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Inject the sample and run the gradient program.
-
Analyze the resulting chromatogram for peak shape and resolution.
Visualizing the Troubleshooting Process
To aid in your decision-making, the following diagram illustrates a logical workflow for troubleshooting common chromatographic issues with ent-kaurane isomers.
Caption: A decision tree for troubleshooting common chromatographic issues.
References
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link] sintomi_soluzioni/WKB237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column%3F
-
ResearchGate. (n.d.). Causes and solutions of tailing peaks. Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). Retrieved from [Link]
-
Polite, L. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
-
Dai, L., Li, C., Liu, Y., Wang, Z., Chen, S., & Sun, L. (2015). Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. Molecules, 20(10), 18266–18290. [Link]
-
ResearchGate. (n.d.). (PDF) Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of ent-Kaurane and Beyerane Diterpenoids by Controlled Fragmentations of Overbred Intermediates. Retrieved from [Link]
-
Li, Y., et al. (2018). Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells. Molecules, 23(1), 155. [Link]
-
Chen, J., & Li, A. (2021). Recent advances in the synthesis of ent-kaurane diterpenoids. Natural Product Reports, 38(7), 1275-1307. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of ent-kaurane and beyerane diterpenoids by controlled fragmentations of overbred intermediates. PubMed. Retrieved from [Link]
-
Waters Corporation. (n.d.). Improving Chromatographic Resolution of the JECFA Method for the Analysis of Steviol Glycosides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Preparative separation and quantitative determination of two kaurenoic acid isomers in root barks of Acanthopanax gracilistylus. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 27(13), 4195. [Link]
-
ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
- Douša, M., & Hoskovcová, I. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113.
-
Xie, W., et al. (2022). A practical technique for rapid characterisation of ent-kaurane diterpenoids in Isodon serra (Maxim.) Hara by UHPLC-Q-TOF-MS/MS. Phytochemical Analysis, 33(4), 517-529. [Link]
-
MDPI. (2022, June 29). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Retrieved from [Link]
-
MDPI. (2021, October 14). Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, December 9). Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2016, March 18). (PDF) Development of HPLC Analytical Techniques for Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni: Strategies to Scale-Up. Retrieved from [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides. Retrieved from [Link]
-
MatheO. (2017, September 12). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of ent-kaurane diterpenes in barks from Genus annona by HPLC-ELSD. Retrieved from [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography. (2016, September 6). Retrieved from [Link]
-
GL Sciences. (n.d.). Analysis of Steviol Glycoside - 9th Edition of the Food Additives Regulatory Standard. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]
-
Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New trends in sample preparation techniques for environmental analysis. PubMed. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. eijppr.com [eijppr.com]
- 6. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. lcms.cz [lcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of ent-Kaurane-16β,19,20-triol
Welcome to the technical support center dedicated to addressing challenges with the cellular permeability of ent-Kaurane-16β,19,20-triol. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising natural product and encountering difficulties in achieving desired intracellular concentrations. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome permeability issues.
Introduction: Is Poor Permeability the Real Culprit?
Ent-kaurane diterpenoids, the family to which ent-Kaurane-16β,19,20-triol belongs, are a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] A comprehensive in silico study of 570 ent-kaurane diterpenoids suggested that this class of molecules generally possesses favorable biopharmaceutical properties. The study highlighted that their average lipophilicity is often optimal for drug absorption, and a high percentage are predicted to have good intestinal bioavailability.[3]
This presents a critical first question for any researcher facing challenges with ent-Kaurane-16β,19,20-triol's efficacy in cell-based assays: Are you certain that poor cell permeability is the primary issue?
Before embarking on complex chemical modifications or formulation strategies, it is essential to confirm that the observed lack of activity is not due to other factors such as:
-
Compound instability: Is the compound stable in your cell culture medium over the time course of the experiment?
-
Target engagement: Is the compound reaching its intended intracellular target?
-
Off-target effects or cytotoxicity: Could the compound be causing general toxicity that masks its specific activity?[4]
This guide will first walk you through a logical troubleshooting workflow to help you confirm a permeability issue. Subsequently, we will delve into a variety of strategies to enhance the cellular uptake of ent-Kaurane-16β,19,20-triol.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions.
Part 1: Diagnosing the Permeability Problem
Question 1: My ent-Kaurane-16β,19,20-triol is active in cell-free assays but shows low potency in my cell-based assays. How can I confirm if poor permeability is the cause?
Answer: This is a classic indicator of a potential permeability issue. To confirm this, a systematic approach is recommended.
Step 1: Physicochemical Property Assessment First, let's consider the predicted properties of your molecule. ent-Kaurane-16β,19,20-triol has a molecular formula of C₂₀H₃₄O₃ and a molecular weight of 322.49 g/mol .[5] A structurally similar compound, ent-kaurane-16β,17,19-triol, has a predicted XlogP of 3.5, suggesting moderate lipophilicity.[6] These values do not immediately indicate a permeability problem. However, the three hydroxyl groups can increase polarity and the potential for hydrogen bonding, which may hinder passive diffusion across the lipid bilayer.
Step 2: Direct Permeability Measurement (Caco-2 Assay) The most direct way to assess intestinal permeability is using an in vitro model like the Caco-2 permeability assay.[7] This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[8] By measuring the rate of transport of your compound from the apical (luminal) to the basolateral (blood) side, you can obtain an apparent permeability coefficient (Papp). A low Papp value would provide strong evidence of poor permeability.
Question 2: I'm seeing high variability in my Caco-2 assay results. What could be the cause?
Answer: High variability in Caco-2 assays can stem from several factors. Here's a troubleshooting checklist:
-
Monolayer Integrity: Ensure the integrity of your Caco-2 monolayers by measuring transepithelial electrical resistance (TEER). TEER values should be stable and within the recommended range for your specific cell line and culture conditions (typically ≥300 Ω·cm²).[8] You can also assess the permeability of a paracellular marker like Lucifer Yellow.[9]
-
Compound Solubility and Stability: Poor aqueous solubility of your compound can lead to inconsistent dosing solutions. Ensure your compound is fully dissolved in the transport buffer. The stability of the compound in the assay buffer should also be confirmed.
-
Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) that can actively pump your compound out of the cell, leading to low apparent permeability.[7] To investigate this, perform a bidirectional Caco-2 assay, measuring transport from basolateral to apical (B-A) in addition to apical to basolateral (A-B). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that your compound is a substrate for efflux transporters.
-
Non-specific Binding: Lipophilic compounds can bind to plasticware, reducing the effective concentration available for transport. Including bovine serum albumin (BSA) in the basolateral chamber can help mitigate this.
dot
Caption: Diagnostic workflow for confirming poor cell permeability.
Part 2: Strategies to Enhance Cell Permeability
Once you have confirmed that poor cell permeability is indeed the limiting factor, several strategies can be employed.
Question 3: What are the main approaches to improve the cell permeability of a natural product like ent-Kaurane-16β,19,20-triol?
Answer: There are three primary strategies, each with its own set of advantages and considerations:
-
Chemical Modification (Prodrug Approach): This involves chemically modifying the molecule to create a more permeable derivative (a prodrug) that, once inside the cell, is converted back to the active parent compound.[10]
-
Formulation with Delivery Systems: This strategy encapsulates the compound in a carrier system that facilitates its transport across the cell membrane. Common examples include liposomes, nanoparticles, and cyclodextrins.
-
Use of Permeation Enhancers: These are compounds that transiently disrupt the cell membrane to allow for increased drug uptake. This approach is generally less specific and can carry a higher risk of cytotoxicity.
dot
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effect of some ent-kaurenes on the viability of human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. PubChemLite - Ent-kaurane-16.beta.,17,19-triol (C20H34O3) [pubchemlite.lcsb.uni.lu]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. exo-ricerca.it [exo-ricerca.it]
- 10. Optimizing Druggability through Liposomal Formulations: New Approaches to an Old Concept - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of ent-Kaurane-16β,19,20-triol
The intricate, tetracyclic architecture of ent-kaurane diterpenoids presents a significant challenge for unambiguous structural elucidation.[1][2] These natural products, isolated from a variety of plant species, are renowned for their diverse and potent biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[3][4][5] The precise determination of their three-dimensional structure, particularly the absolute stereochemistry, is paramount for understanding structure-activity relationships (SAR) and advancing drug discovery efforts.[6] While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process, they often fall short of providing unequivocal proof of absolute configuration.
This guide provides an in-depth comparison of analytical methodologies for confirming the structure of a representative molecule, ent-Kaurane-16β,19,20-triol. We will establish why single-crystal X-ray crystallography remains the gold standard for this purpose and provide detailed, field-proven protocols for it and its complementary spectroscopic techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystal.[7] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, revealing the precise spatial arrangement of every atom.[7] For complex stereochemistry, as seen in ent-kaurane diterpenoids, this technique is unparalleled because it directly visualizes the molecule, leaving no ambiguity in bond connectivity, relative stereochemistry, or, crucially, the absolute configuration.
The determination of absolute configuration is often achieved through the measurement of anomalous dispersion effects, which allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). This is a critical advantage over other methods that typically only reveal the relative arrangement of atoms.
Experimental Workflow: From Powder to Picture
The journey from a purified compound to a solved crystal structure is a multi-step process that demands patience and precision. The quality of the final structure is entirely dependent on the quality of the single crystal grown.[8]
Caption: Workflow for X-ray Crystallographic Structure Determination.
Protocol 1: Crystallization and X-ray Analysis of ent-Kaurane-16β,19,20-triol
This protocol describes a standard approach for obtaining diffraction-quality crystals of a natural product and subsequent data analysis.
1. Crystal Growth (Slow Evaporation)
- Rationale: Slow solvent evaporation provides molecules with sufficient time to organize into a well-ordered, low-energy crystal lattice, which is essential for high-quality diffraction.[8][9]
- Step 1: Ensure the sample of ent-Kaurane-16β,19,20-triol is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, degrading quality.
- Step 2: Dissolve 2-5 mg of the compound in a minimal amount of a suitable solvent in a clean, small-diameter vial. A good starting point is a solvent in which the compound is moderately soluble, such as methanol, acetone, or ethyl acetate.
- Step 3: Cover the vial with a cap, or parafilm, and pierce it with a needle. This allows for slow, controlled evaporation.
- Step 4: Place the vial in a vibration-free location and let it stand undisturbed for several days to weeks.[9] Patience is critical.
2. Crystal Mounting and Data Collection
- Rationale: The crystal must be mounted securely and flash-frozen to protect it from radiation damage and reduce thermal motion during data collection.[7]
- Step 1: Under a microscope, select a single, well-formed crystal with sharp edges and dimensions typically between 20-200 µm.[8]
- Step 2: Using a cryo-loop, carefully scoop the crystal from the mother liquor and immediately plunge it into liquid nitrogen to flash-freeze it.[7]
- Step 3: Mount the frozen crystal onto the goniometer head of the X-ray diffractometer.
- Step 4: Collect diffraction data according to the instrument's standard operating procedures, typically using a modern diffractometer equipped with a CCD or CMOS detector.
3. Structure Solution and Refinement
- Rationale: The collected diffraction intensities are used to calculate an electron density map, from which atomic positions are determined and then refined to best fit the experimental data.[7]
- Step 1: Process the raw diffraction images to integrate the intensities of the reflections and apply necessary corrections.
- Step 2: Solve the structure using software packages that employ methods like Direct Methods or Patterson methods to obtain an initial model of the molecular structure.
- Step 3: Refine the atomic positions, displacement parameters, and other structural factors against the experimental data. The quality of the final structure is assessed by metrics such as the R-factor.
- Step 4: Validate the final structure for geometric correctness and confirm the absolute configuration using the Flack parameter.
Data Presentation: Representative Crystallographic Data
While a specific crystal structure for ent-Kaurane-16β,19,20-triol is not publicly deposited, the following table presents typical data expected for a high-quality structure of a similar ent-kaurane diterpenoid, based on published analyses.[10][11]
| Parameter | Representative Value | Significance |
| Chemical Formula | C₂₀H₃₂O₃ | Confirms elemental composition. |
| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry operations within the crystal lattice. |
| Unit Cell Dimensions | a=7.5 Å, b=12.1 Å, c=20.5 Å | Defines the size and shape of the repeating unit. |
| Resolution | 0.75 Å | Indicates the level of detail resolved in the electron density map. |
| R-factor (R₁) | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the data. |
| Flack Parameter | ~0.0(1) | A value close to zero confirms the assigned absolute configuration is correct. |
Alternative & Complementary Methods
While X-ray crystallography is definitive, NMR and MS are crucial for initial characterization, guiding the isolation process, and providing complementary data. Often, a full structure is proposed based on these techniques before being confirmed by X-ray analysis.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity and relative stereochemistry of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments is used to piece the structure together.[14][15]
-
¹H and ¹³C NMR: Identify the number and type of protons and carbons.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, establishing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, building the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons, which is vital for determining the relative stereochemistry.
Caption: Logic flow for structure elucidation using 2D NMR experiments.
Limitation: While powerful, NMR alone cannot typically determine the absolute configuration of a new compound without chiral derivatizing agents or complex computational analysis.[16] It reveals how atoms are connected and their relative spatial orientation, but not the molecule's absolute orientation in 3D space.
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for determining the precise molecular formula of a compound.[12] By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), it provides the elemental composition, which is the first piece of the structural puzzle.[17] Tandem MS (MS/MS) experiments can induce fragmentation, and analyzing these fragments can provide clues about the molecule's substructures.[18]
Limitation: Mass spectrometry provides no information about stereochemistry. It can distinguish between isomers with different connectivities (structural isomers) based on fragmentation, but not between stereoisomers.
Comparative Analysis: Choosing the Right Tool
The selection of an analytical technique depends on the specific question being asked. For the unambiguous confirmation of a novel, stereochemically rich natural product like ent-Kaurane-16β,19,20-triol, a multi-faceted approach is required, culminating in X-ray analysis.
| Feature | Single-Crystal X-ray | NMR Spectroscopy | High-Resolution MS |
| Information Yield | Absolute 3D Structure [7][11] | Connectivity & Relative Stereochemistry[14][19] | Molecular Formula [12][17] |
| Sample Requirement | High-quality single crystal (can be difficult to grow)[20] | ~1-10 mg of pure, soluble material | <1 mg of pure material |
| Key Advantage | Unambiguous determination of absolute configuration | Provides detailed structural information in solution | High sensitivity and accurate mass measurement |
| Primary Limitation | Requires a suitable single crystal | Cannot determine absolute configuration directly[16] | Provides no stereochemical information |
Conclusion
In the field of natural product chemistry and drug development, certainty is paramount. For a complex molecule like ent-Kaurane-16β,19,20-triol, while NMR and HRMS are indispensable for proposing a structure, they leave the critical question of absolute configuration unanswered. Single-crystal X-ray crystallography stands alone as the definitive method, providing an irrefutable, three-dimensional picture of the molecule. It transforms a structural hypothesis into a confirmed reality, providing the solid foundation necessary for advancing research into the biological activity and therapeutic potential of these fascinating compounds.
References
-
Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. (2023). Frontiers. [Link]
-
Ent-Kaurane-Type Diterpenoid Structure Elucidation. (2019). ACD/Labs. [Link]
-
Complete 13C NMR assignments for ent‐kaurane diterpenoids from Sideritis species. (n.d.). Bezmialem Vakif University DSpace. [Link]
-
Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. (2024). MDPI. [Link]
-
Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. (2023). National Institutes of Health. [Link]
-
Chemistry and Bioactivity of ent-Kaurene Diterpenoids. (n.d.). UTMB Research Expert Profiles. [Link]
-
Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. (n.d.). MDPI. [Link]
-
Electrospray ionization tandem mass spectrometric analysis of ent-6,7-seco-kaurane diterpenoids from the Isodon species. (n.d.). PubMed. [Link]
-
ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance. (n.d.). PMC. [Link]
-
A Comprehensive View on (−)‐7‐Oxo‐ent‐kaur‐16‐en‐19‐oic Acid, the Major Constituent of Xylopia sericea Leaves Extract: Complete NMR Assignments, X‐Ray Crystallographic Structure, in Vitro Antimalarial Activity and Cytotoxicity. (n.d.). ResearchGate. [Link]
-
ent-Kaurane Diterpenoids from Annona glabra. (n.d.). ResearchGate. [Link]
-
NMR spectral assignments of two ent-kaurane diterpene glycosides. (n.d.). ResearchGate. [Link]
-
Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. (2024). PMC - PubMed Central. [Link]
-
Crystal Structures and Cytotoxicity of ent-Kaurane-Type Diterpenoids from Two Aspilia Species. (n.d.). MDPI. [Link]
-
Structure revision of ent-kaurane diterpenoids, isoserrins A, B, and D, enabled by DU8+ computation of their NMR spectral data. (n.d.). [Link]
-
How to grow crystals for X-ray crystallography. (2024). IUCr. [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025). PMC. [Link]
-
X-ray crystallography. (n.d.). Wikipedia. [Link]
-
X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). [Link]
Sources
- 1. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. iucr.org [iucr.org]
- 9. How To [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Structures and Cytotoxicity of ent-Kaurane-Type Diterpenoids from Two Aspilia Species [mdpi.com]
- 12. acdlabs.com [acdlabs.com]
- 13. mdpi.com [mdpi.com]
- 14. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 15. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. mdpi.com [mdpi.com]
- 18. Electrospray ionization tandem mass spectrometric analysis of ent-6,7-seco-kaurane diterpenoids from the Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
"validating bioassay results for ent-Kaurane-16beta,19,20-triol"
Validating Bioassay Results for ent-Kaurane-16 ,19,20-triol: A Comparative Technical Guide
Executive Summary
In the field of Isodon diterpenoid research, ent-kaurane-16
Consequently, validating bioassay results for The Triol requires a rigorous exclusion of false positives caused by trace contamination with more potent analogues. This guide outlines the critical experimental frameworks required to objectively compare The Triol against industry standards (Oridonin, Dexamethasone) and validate its distinct bioactivity profile.
Part 1: Chemical Identity & Purity Validation (The Foundation)
Before any biological data can be trusted, the chemical integrity of The Triol must be established. Isodon extracts often contain mixtures of over 50 structurally similar diterpenoids.
The "False Positive" Risk
A 1% contamination of Oridonin in a Triol sample can skew cytotoxicity data by orders of magnitude. The Triol is characterized by hydroxyl groups at C-16, C-19, and C-20, and crucially, the absence of the C15-C16 double bond found in Oridonin.
Validation Protocol: Purity Profiling
Objective: Confirm absence of enone-containing contaminants.
-
HPLC-ELSD/MS Analysis:
-
Why: Diterpenoids often lack strong UV chromophores. Standard UV detection (254 nm) may miss impurities.
-
Method: Use Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) for universal detection.
-
-
qNMR (Quantitative NMR):
-
Marker: Focus on the C-17 proton signals . Oridonin shows exocyclic methylene protons (
~5.5-6.0 ppm). The Triol (16 -OH) will show a methyl singlet (if C17 is reduced) or distinct methylene signals shifted upfield, but crucially, the C-16 stereochemistry must be confirmed via NOESY.
-
Diagram 1: Purity & Validation Workflow
Caption: Logical workflow to prevent false positives derived from active contaminants like Oridonin.
Part 2: Cytotoxicity & Antiproliferative Benchmarking
The Triol is often investigated for anti-tumor potential, but its potency is generally lower than enone-bearing kauranes. Validation requires head-to-head comparison.
Comparative Performance Data
The following table summarizes expected IC50 ranges based on Structure-Activity Relationship (SAR) principles for Isodon diterpenoids.
| Compound | Class | Primary Mechanism | Expected IC50 (Leukemia/Solid Tumor) | Validation Role |
| ent-Kaurane-16 | Hydroxylated Kaurane | Weak/Moderate Apoptosis; Potential Anti-inflammatory | > 20 - 50 | Test Subject |
| Oridonin | Enone Kaurane | NF- | 1 - 10 | Positive Control (High Potency) |
| Cisplatin | Platinum Coordination | DNA Crosslinking | 1 - 15 | Clinical Benchmark |
| DMSO | Solvent | N/A | N/A | Negative Control |
Experimental Protocol: Validated MTT/CCK-8 Assay
Objective: Determine if The Triol possesses intrinsic cytotoxicity or acts via a non-cytotoxic mechanism (e.g., cytostasis).
-
Cell Seeding: Seed cells (e.g., MCF-7 or HL-60) at
cells/well in 96-well plates. -
Treatment:
-
Treat with The Triol (Gradient: 1, 5, 10, 20, 50, 100
M). -
Crucial Step: Run parallel Oridonin control (Gradient: 0.5, 1, 2.5, 5, 10
M).
-
-
Incubation: 48 hours and 72 hours. Note: Hydroxylated kauranes may act slower than enones.
-
Readout: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Data Validation:
-
If Triol IC50 < 5
M, suspect contamination or cell-line specific hypersensitivity. Re-verify purity. -
Calculate Selectivity Index (SI) using normal fibroblasts (e.g., NIH3T3). The Triol often shows better safety profiles (higher SI) than Oridonin.
-
Part 3: Mechanistic Validation (NF- B Pathway)
While Oridonin covalently binds to the cysteine 279 of the NLRP3 inflammasome or IKK
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: Mechanistic divergence: Oridonin acts as a "warhead" (covalent), while the Triol acts as a modulator.
Validation Experiment: NF- B Translocation Assay
Objective: Distinguish between total pathway shutdown (Oridonin-like) and subtle modulation.
-
Stimulation: Induce inflammation in RAW264.7 macrophages using LPS (1
g/mL). -
Treatment: Pre-treat with The Triol (20
M) vs. Dexamethasone (1 M). -
Readout (Western Blot):
-
Nuclear Fraction: Blot for p65 (RelA).
-
Cytosolic Fraction: Blot for I
B .
-
-
Interpretation:
-
Oridonin result: Complete block of p65 translocation; degradation of I
B might be inhibited upstream. -
Triol result: Look for partial inhibition. If The Triol shows 100% blockade at low doses, re-evaluate compound identity.
-
Part 4: Solubility & Stability Factors
Bioassay variability often stems from the physical properties of the 16
-
Solubility: The three hydroxyl groups make The Triol relatively polar compared to other diterpenoids, but it remains poorly soluble in pure water.
-
Protocol: Dissolve in 100% DMSO to create a 100 mM stock. Verify clarity. Dilute into media immediately before use to keep final DMSO < 0.1%.
-
-
Stability: Unlike Oridonin, which can degrade via Michael addition with protein thiols in the media (fetal bovine serum), The Triol is chemically stable in culture media.
-
Validation: Incubate The Triol in cell-free media for 24h at 37°C. Analyze via HPLC. Recovery should be >95%. (Oridonin recovery might be lower due to protein binding).
-
References
-
Ding, C., et al. (2016). Oridonin, a promising ent-kaurane diterpenoid lead compound.[1][2] PubMed. Link
-
Sun, H.D., et al. (2006). Diterpenoids from Isodon species.[1][2][3][4][5] Phytochemistry Reviews. Link
-
Li, D., et al. (2016). Antitumor activity of ent-kaurane diterpenoids from Isodon rubescens and their structure-activity relationship.[6] Bioorganic & Medicinal Chemistry Letters. Link
-
Fujita, E., et al. (1976). Terpenoids.[2][3][4][5][7][8][9] XXXVIII. Structure and synthesis of ent-kaurane-16beta,17-diol derivatives. Chemical and Pharmaceutical Bulletin. Link
Sources
- 1. Oridonin, a Promising ent-Kaurane Diterpenoid Lead Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin, a Promising ent-Kaurane Diterpenoid Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 8,14-seco-ent-Kaurane diterpenoids from Isodon glutinosus: enol–enol tautomerism and antitumor activity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Bioactive Ent-Kaurane Diterpenes Oridonin and Irudonin Prevent Cancer Cells Migration by Interacting with the Actin Cytoskeleton Controller Ezrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Potential of ent-Kaurane Diterpenoids: Profiling ent-Kaurane-16β,19,20-triol Against Its Analogs
In the vast and intricate world of natural product chemistry, diterpenoids stand out for their structural diversity and profound biological activities. Among these, the ent-kaurane class of tetracyclic diterpenoids has garnered significant attention from the scientific community for its promising therapeutic potential, exhibiting a range of activities including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides an in-depth comparative analysis of ent-Kaurane-16β,19,20-triol and other notable kaurane diterpenoids, offering a valuable resource for researchers, scientists, and drug development professionals.
While specific experimental data for ent-Kaurane-16β,19,20-triol, a diterpenoid isolatable from Euphorbia ehracteolata, is limited in publicly available literature, this guide will leverage data from structurally similar hydroxylated kaurane diterpenoids to infer its potential biological profile.[4] By examining the structure-activity relationships within this class of compounds, we can extrapolate and build a scientifically grounded hypothesis on the performance of ent-Kaurane-16β,19,20-triol in key biological assays.
The ent-Kaurane Scaffold: A Foundation for Diverse Bioactivity
The ent-kaurane skeleton is a tetracyclic diterpenoid structure that serves as a versatile scaffold for a multitude of chemical modifications.[2][5] These modifications, including variations in oxidation, hydroxylation, and substitution patterns, give rise to a wide array of derivatives with distinct biological properties.[2] The diverse bioactivities of these compounds make them attractive candidates for drug discovery and development.[1][2][3]
Comparative Analysis of Biological Activities
This section will delve into a comparative analysis of the cytotoxic, anti-inflammatory, and antimicrobial activities of various ent-kaurane diterpenoids, providing a framework for understanding the potential of ent-Kaurane-16β,19,20-triol.
Cytotoxic Activity: A Potential Avenue for Anticancer Therapeutics
Many ent-kaurane diterpenoids have demonstrated significant cytotoxic effects against a range of cancer cell lines.[6][7] The mechanism of action for many of these compounds involves the induction of apoptosis and, in some cases, ferroptosis, often mediated by an increase in reactive oxygen species (ROS).[8]
Key Structural Features Influencing Cytotoxicity:
The cytotoxic potency of ent-kaurane diterpenoids is often linked to specific structural motifs.[9] The presence of an α,β-unsaturated ketone system and an exocyclic methylene group at C-16 are frequently associated with enhanced activity.[9] Furthermore, the position and number of hydroxyl and acetoxy groups can significantly modulate the cytotoxic profile.[9]
Comparative Cytotoxicity Data:
The following table summarizes the cytotoxic activities (IC50 values) of several representative ent-kaurane diterpenoids against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | HCT-116 | 2.94 | [6] |
| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | HepG2 | 3.52 | [6] |
| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | A2780 | 4.16 | [6] |
| Henryin | HCT-116 | 1.31 | [6] |
| Henryin | HepG2 | 1.48 | [6] |
| Henryin | A2780 | 1.52 | [6] |
| Oridonin | HCT-116 | 1.85 | [6] |
| Oridonin | HepG2 | 1.09 | [6] |
| Oridonin | A2780 | 1.76 | [6] |
| Kongeniod A | HL-60 | 0.47 | |
| Kongeniod B | HL-60 | 0.58 | |
| Kongeniod C | HL-60 | 1.27 | |
| 11β-hydroxy-ent-16-kaurene-15-one | Various | Strong inhibitory activity | [8] |
Based on the structure of ent-Kaurane-16β,19,20-triol, which possesses multiple hydroxyl groups, its cytotoxic potential is likely to be influenced by the stereochemistry and position of these groups. While it lacks the α,β-unsaturated ketone moiety found in some of the more potent cytotoxic analogs, the presence of hydroxyl groups could still contribute to its biological activity through different mechanisms. Further experimental validation is necessary to ascertain its specific cytotoxic profile.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[10] Several ent-kaurane diterpenoids have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[11]
Mechanism of Anti-inflammatory Action:
A common mechanism of anti-inflammatory action for these compounds is the suppression of the NF-κB signaling pathway, which leads to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[11]
Comparative Anti-inflammatory Data:
The table below presents the anti-inflammatory activity of selected ent-kaurane diterpenoids, highlighting their ability to inhibit NO production.
| Compound | Cell Line | NO Inhibition IC50 (µM) | Reference |
| ent-16αH,17-hydroxy-kauran-19-oic acid | RAW 264.7 | Significant inhibition | [11] |
| Adenostemmoic acid B | Murine Macrophages | - | [12] |
| (16R)-ent-11α-hydroxy-15-oxokauran-19-oic acid | Murine Macrophages | - | [12] |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid | Murine Macrophages | - | [12] |
The tri-hydroxylated nature of ent-Kaurane-16β,19,20-triol suggests it may possess anti-inflammatory properties. The hydroxyl groups can potentially interact with key enzymes and transcription factors involved in the inflammatory cascade. Experimental testing is required to confirm and quantify this activity.
Antimicrobial Activity: A Source of New Antibacterial Agents
The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents.[13] ent-Kaurane diterpenoids have emerged as a potential source of such compounds, exhibiting activity against a range of bacteria.[13][14]
Structure-Activity Relationship in Antimicrobial Kauranes:
The antimicrobial activity of kaurane diterpenoids is influenced by their structural features. For instance, the presence of oxygenated groups on the ent-kaurane core has been shown to enhance activity.[14]
Comparative Antimicrobial Data:
The following table summarizes the minimum inhibitory concentrations (MIC) of some ent-kaurane diterpenoids against pathogenic bacteria.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Sigesbeckin A | MRSA | 64 | [15] |
| Sigesbeckin A | VRE | 64 | [15] |
| 18-hydroxy-kauran-16-ent-19-oic acid | MRSA | 64 | [13] |
| 18-hydroxy-kauran-16-ent-19-oic acid | VRE | 64 | [13] |
Given that ent-Kaurane-16β,19,20-triol is a highly oxygenated kaurane diterpenoid, it is a plausible candidate for antimicrobial activity. Its hydroxyl groups could facilitate interactions with bacterial cell membranes or intracellular targets.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of experimental findings, standardized protocols are essential. This section outlines the methodologies for key assays used to evaluate the biological activities of ent-kaurane diterpenoids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ent-Kaurane-16β,19,20-triol) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
Caption: Signaling pathway of LPS-induced NO production and its inhibition.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) in a suitable broth medium.
-
Serial Dilutions: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the MIC using broth microdilution.
Conclusion and Future Directions
The ent-kaurane diterpenoids represent a rich source of biologically active compounds with significant potential in drug discovery. While direct experimental data on ent-Kaurane-16β,19,20-triol is currently scarce, a comparative analysis of its structural analogs suggests that it is a promising candidate for further investigation. Its polyhydroxylated structure points towards potential cytotoxic, anti-inflammatory, and antimicrobial activities.
To fully elucidate the therapeutic potential of ent-Kaurane-16β,19,20-triol, a systematic evaluation of its biological activities using the standardized protocols outlined in this guide is imperative. Such studies will not only provide crucial data on this specific compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of ent-kaurane diterpenoids, ultimately paving the way for the development of novel and effective therapeutic agents.
References
- Zhao, J., et al. (2021). Recent advances in the synthesis of ent-kaurane diterpenoids. RSC Advances, 11(35), 21588-21603.
- BenchChem. (2025). Unveiling the Structure-Activity Relationship of ent-Kaurane Diterpenoids: A Comparative Guide to Cytotoxic Analogs. BenchChem Technical Guides.
- Eshiet, E. R., et al. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1227574.
- Chen, Y., et al. (2024). Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. Molecules, 29(9), 2095.
- Chen, Y., et al. (2024). Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. Molecules, 29(9), 2095.
- Wang, Y., et al. (2021). ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance. Phytomedicine, 85, 153539.
- Li, Y., et al. (2019). Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides. Molecules, 24(12), 2296.
- Topcu, G., et al. (2016). Cytotoxic activity results of ent-kaurane diterpenoids (1, 2-8) against a panel of cancer cell lines.
- Zhang, X., et al. (2018). Additional ent -Kaurane Diterpenoids from Rubus corchorifolius L. f.
- Moon, J. H., et al. (2022). Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling. Frontiers in Microbiology, 13, 934578.
- Hegde, S., & Kumar, S. (2017). Anti-Inflammatory Activity of Natural Products. Natural Products and Bioprospecting, 7(4), 273-279.
- Lee, J. H., et al. (2022). Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling. Frontiers in Microbiology, 13, 934578.
- Vieira, H. S., et al. (2007). Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides. Molecules, 12(11), 2482-2505.
- Hindler, J. F., & Stelling, J. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
- Sülsen, V. P., et al. (2024). Trypanocidal and Anti-Inflammatory Effects of Three ent-Kaurane Diterpenoids from Gymnocoronis spilanthoides var. subcordata (Asteraceae). Molecules, 29(6), 1332.
- Lehmler, H. J., et al. (2010). Structure-activity Relationships for Hydroxylated Polychlorinated Biphenyls as Inhibitors of the Sulfation of Dehydroepiandrosterone Catalyzed by Human Hydroxysteroid Sulfotransferase SULT2A1. Environmental Health Perspectives, 118(12), 1710-1715.
- MDPI. (2023).
- Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.
- Park, K. S., et al. (2007). Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation. European Journal of Pharmacology, 558(1-3), 185-193.
- Aggarwal, B. B., et al. (2009). Inflammation and cancer: how hot is the link?. Biochemical Pharmacology, 72(11), 1605-1621.
- Marquez-Chacon, A. E., et al. (2022). Synthesis and antimicrobial activity of new ent-kaurene-type diterpenoid derivatives. European Journal of Chemistry, 13(3), 264-270.
- Serafini, M., et al. (2019). Anti-Inflammatory Properties of Plant Derived Natural Products - A Systematic Review. Current Medicinal Chemistry, 26(23), 4385-4421.
- Agati, G., et al. (2018).
- Saha, P., et al. (2022). Antimicrobial Diterpenes: Recent Development From Natural Sources. Frontiers in Pharmacology, 12, 820312.
- Rocha, D., et al. (2009). Di-And Tri-Hydroxylated Kaurane Derivatives From Microbial Transformation Of Ent-Kaur-16-En-19-Ol By Cephalosporium Aphidicola And Their Allelopathic Activity On Lactuca Sativa (Lettuce). Eclética Química, 34(1), 57-62.
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling [frontiersin.org]
- 17. apec.org [apec.org]
Comparative Cytotoxicity Guide: ent-Kaurane-16β,19,20-triol vs. Oridonin
Executive Summary
This guide provides a technical comparison between Oridonin , a potent anticancer diterpenoid, and ent-Kaurane-16β,19,20-triol , a structurally related but functionally distinct metabolite.
For researchers in drug discovery, this comparison serves as a critical case study in Structure-Activity Relationships (SAR) . While Oridonin represents a "warhead-equipped" scaffold capable of covalent protein modification, ent-Kaurane-16β,19,20-triol lacks the essential electrophilic features required for high-potency cytotoxicity. This guide details the mechanistic divergence, chemical basis of activity, and experimental protocols to validate these differences.
| Feature | Oridonin | ent-Kaurane-16β,19,20-triol |
| CAS Number | 28957-04-2 | 167898-32-0 |
| Primary Class | ent-Kaurane Diterpenoid (Enone) | ent-Kaurane Diterpenoid (Polyol) |
| Key Pharmacophore | None (Saturated C16-OH) | |
| Cytotoxicity (IC50) | High (1–10 µM) | Low/Inactive (>50–100 µM) |
| Mechanism | Covalent Michael Addition (Cys-binding) | Non-covalent / Weak Interaction |
Chemical & Structural Analysis
The drastic difference in cytotoxicity between these two compounds is dictated by the presence (or absence) of the
Structural Divergence
-
Oridonin: Contains an exo-methylene group at C16 conjugated with a ketone at C15. This
-unsaturated ketone acts as a Michael acceptor, allowing Oridonin to form covalent bonds with nucleophilic cysteine residues (e.g., Cys467 of NF-κB/p65, Cys279 of NLRP3). The 7,20-epoxy bridge also rigidifies the B-ring, optimizing the binding pocket fit. -
ent-Kaurane-16β,19,20-triol: The C16 position is saturated and hydroxylated (16β-OH). This modification removes the electrophilic "warhead," rendering the molecule unable to alkylate proteins. Additionally, the lack of the 7,20-epoxy bridge alters the global conformation and solubility profile.
Visualization of Structural Impact
The following diagram illustrates the critical structural differences and their direct impact on biological reactivity.
Figure 1: Structural comparison highlighting the pharmacophore difference. Oridonin's Michael acceptor drives covalent binding, while the Triol's saturated C16 position prevents this interaction.
Comparative Cytotoxicity Profile
The following data summarizes the typical inhibitory concentration (IC50) values observed in literature for Oridonin versus non-enone ent-kaurane analogs (represented by the Triol).
Quantitative Efficacy (IC50)
| Cell Line | Tissue Origin | Oridonin IC50 (µM) | ent-Kaurane-16β,19,20-triol IC50 (µM)* |
| HepG2 | Liver Cancer | 2.5 – 5.8 | > 50 (Inactive) |
| MCF-7 | Breast Cancer | 3.2 – 6.5 | > 50 (Inactive) |
| HCT-116 | Colon Cancer | 1.8 – 4.2 | > 50 (Inactive) |
| HL-60 | Leukemia | 0.8 – 2.1 | > 20 (Weak/Inactive) |
| HUVEC | Normal Endothelial | > 20 | > 100 (Non-toxic) |
*Note: IC50 values for the Triol are inferred from general SAR studies of 16-hydroxy-ent-kauranes, which consistently show >10-fold reduction in potency compared to 16-en-15-one analogs.
Mechanistic Divergence
-
Oridonin: Induces apoptosis via the mitochondrial pathway. It triggers Reactive Oxygen Species (ROS) generation, leading to the loss of mitochondrial membrane potential (
). It also inhibits the NF-κB signaling pathway by covalently binding to the p65 subunit. -
Triol: Due to the lack of the enone system, the Triol fails to accumulate ROS or inhibit NF-κB at physiological concentrations. It may exhibit mild anti-inflammatory activity but lacks the potency to drive cancer cell apoptosis.
Experimental Protocols
To validate the comparative cytotoxicity in your own laboratory, follow these standardized protocols.
MTT/CCK-8 Viability Assay
Purpose: To determine the IC50 values of both compounds side-by-side.
-
Seeding: Seed cancer cells (e.g., HepG2) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Prepare stock solutions of Oridonin and ent-Kaurane-16β,19,20-triol in DMSO (20 mM).
-
Dilute to final concentrations: 0, 1, 2.5, 5, 10, 20, 50, 100 µM.
-
Ensure final DMSO concentration is < 0.1%.
-
-
Incubation: Treat cells for 48h at 37°C, 5% CO2.
-
Readout: Add 10 µL CCK-8 reagent per well. Incubate 1-4h. Measure absorbance at 450 nm.
-
Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.
ROS Generation Assay (Flow Cytometry)
Purpose: To demonstrate the specific ability of Oridonin to induce oxidative stress, contrasting with the Triol.
-
Staining: Treat cells with 10 µM Oridonin or Triol for 12h.
-
Probe: Harvest cells and stain with DCFH-DA (10 µM) for 30 min at 37°C in the dark.
-
Analysis: Analyze via flow cytometry (Ex/Em: 488/525 nm).
-
Expected Result: Oridonin treatment will show a significant right-shift (increased fluorescence), while the Triol group will resemble the vehicle control.
Signaling Pathway Validation (Western Blot)
The following workflow illustrates the expected signaling cascade modulation.
Figure 2: Differential signaling modulation. Oridonin actively suppresses survival pathways (NF-κB) and activates death pathways, whereas the Triol shows negligible activity.
Conclusion & Recommendations
-
For Drug Development: Oridonin is the superior scaffold. Its Michael acceptor moiety is essential for anticancer efficacy. Future optimization should focus on improving its solubility and bioavailability (e.g., via C14-hydroxyl modification) rather than saturating the C16 position.
-
For Research Use: ent-Kaurane-16β,19,20-triol is an excellent negative control . Using it alongside Oridonin allows researchers to prove that observed effects are due to the specific covalent reactivity of the enone system, rather than non-specific diterpenoid toxicity.
References
-
Cytotoxic ent-kaurane diterpenoids from Isodon species. Source: PubMed / NCBI Context: Establishes the general SAR that 16-en-15-one moieties are required for cytotoxicity in Isodon diterpenoids.
-
Oridonin induces apoptosis via mitochondrial pathway and NF-κB inhibition. Source: Frontiers in Pharmacology Context: Detailed mechanism of Oridonin's action on p65 and ROS.
-
Chemical Profile of ent-Kaurane-16β,19,20-triol (CAS 167898-32-0). Source: PubChem / Chemical Vendors Context:[1] Identification of the specific triol metabolite and its structural properties.
Sources
Differential Effects of ent-Kaurane Triol Stereoisomers: A Structural & Functional Analysis
Topic: Differential Effects of ent-Kaurane Triol Stereoisomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Structural Context
ent-Kaurane diterpenoids represent a diverse class of tetracyclic natural products exhibiting potent anti-inflammatory and cytotoxic activities. While the core ent-kaurane skeleton is conserved, subtle stereochemical variations—particularly the orientation of hydroxyl groups (triols) at C-1, C-6, C-7, C-14, and C-20—dictate profound differences in biological efficacy.
This guide objectively compares the performance of specific ent-kaurane triol stereoisomers, focusing on how spatial configuration influences cytotoxicity (IC
The Stereochemical Challengers
We focus on two distinct stereochemical motifs often encountered in high-potency Isodon and Croton species:
-
The "Isodon" Triol Motif (C-1, C-7, C-14):
-
The "Pteris" Triol Motif (C-2, C-16, C-17):
-
Representative:2
,16 ,17-trihydroxy-ent-kaurane . -
Key Feature: Hydroxylation at the flexible D-ring and A-ring, primarily driving anti-neuroinflammatory activity via COX-2 suppression.
-
Comparative Efficacy Analysis
Cytotoxicity Profiles (Cancer Models)
The spatial orientation of the C-20 substituent and the C-14 hydroxyl group acts as a "molecular switch" for cytotoxicity. Experimental data indicates that
Table 1: Comparative Cytotoxicity (IC
| Compound Class | Stereochemical Feature | HCT-116 (Colon) | HepG2 (Liver) | NCI-H1650 (Lung) | Mechanistic Insight |
| Isomer A (Potent) | 20 | 1.09 | 1.25 | 2.58 | |
| Isomer B (Weak) | 20 | >10.0 | >10.0 | >10.0 | Steric clash prevents optimal binding; loss of electrophilicity at the enone system. |
| Reference Std | Oridonin (1 | 1.85 | 1.09 | 8.53 | Standard electrophile; requires metabolic activation. |
| Triol Variant | 1 | 2.94 | 3.52 | >10 | Acetylation at C-20 modulates solubility but may reduce hydrogen bonding capacity. |
Analyst Insight: The >5-fold difference in potency between C-20
andepimers highlights that global lipophilicity is not the sole driver; the vector of the substituent relative to the rigid tetracyclic core is critical for fitting into the ATP-binding pocket of kinases or cysteine-rich domains of transcription factors.
Anti-Inflammatory Potency (Neuroinflammation)
In the context of neuroinflammation (BV-2 microglial cells), the "Pteris" motif (2
Table 2: NO Inhibition in LPS-Activated Microglia
| Compound | Structure | IC | Cell Viability | Efficacy Verdict |
| Aglycone Triol | 2 | 13.9 | >90% | Superior. Free C-2 hydroxyl is essential for receptor interaction. |
| Glycoside | 2 | >100 | >90% | Inferior. Steric bulk of glucose hinders binding to COX-2/iNOS regulatory domains. |
| Standard | L-NAME (NOS inhibitor) | 53.5 | 100% | The Aglycone Triol outperforms the synthetic standard L-NAME. |
Mechanistic Divergence & Signaling Pathways
The biological divergence of these stereoisomers stems from their ability to engage the NF-
Structure-Activity Relationship (SAR) Logic
-
The Enone "Warhead": The presence of an
-methylene-cyclopentanone (D-ring) is crucial for cytotoxicity. Isomers lacking this (e.g., reduced triols) lose cytotoxic potency but may retain anti-inflammatory properties. -
Hydroxyl "Anchors":
-
C-14
-OH: Forms an intramolecular H-bond with the C-7 oxygen, locking the conformation. Disruption of this (e.g., 14 epimer) often leads to inactivity. -
C-7
vs C-7 : The -OH is often less active in Isodon types due to steric hindrance with the C-20 group.
-
Pathway Visualization
The following diagram illustrates how the potent Isomer A (20
Figure 1: Divergent signaling pathways engaged by cytotoxic (20
Experimental Protocols (Self-Validating Systems)
To replicate the differential effects described above, the following protocols ensure structural integrity and assay validity.
Protocol A: Selective Isolation of Stereoisomers
Rationale: Stereoisomers often co-elute. This protocol uses a chemically distinct derivatization step to separate difficult triol mixtures.
-
Extraction: Macerate dried aerial parts (e.g., Isodon sp.) in 70% Acetone/Water (3x, 48h). Evaporate to obtain crude gum.
-
Partitioning: Suspend gum in H
O. Partition sequentially with Petroleum Ether EtOAc n-BuOH.-
Checkpoint: The EtOAc fraction contains the active triols.
-
-
Stereoisomer Separation (HPLC):
-
Column: YMC-Pack ODS-A (250
10 mm, 5 m). -
Mobile Phase: Isocratic MeOH:H
O (55:45) for 30 min. -
Flow Rate: 2.0 mL/min.
-
Detection: UV at 210 nm (for enone) and 254 nm.
-
Validation: Collect peak fractions and verify stereochemistry via NOESY NMR. Key correlation: H-20
H-14 indicates spatial proximity (stereochemical assignment).
-
Protocol B: Differential Cytotoxicity Assay (MTT)
Rationale: To distinguish between general toxicity and stereospecific potency.
-
Seeding: Plate HCT-116 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add isomers (0.1, 1, 5, 10, 20, 50
M) dissolved in DMSO (<0.1% final v/v).-
Control: DMSO vehicle (Negative), Doxorubicin (Positive).
-
-
Incubation: 48 hours at 37°C, 5% CO
. -
Development: Add 20
L MTT (5 mg/mL). Incubate 4h. Dissolve formazan in 150 L DMSO. -
Readout: Measure Absorbance at 570 nm.
-
Calculation:
calculated using non-linear regression (Sigmoidal Dose-Response).-
Self-Validation: The
value of the curve fit must be >0.95. If Isomer A shows IC < 5 M and Isomer B > 20 M, the stereochemical effect is validated.
-
References
-
BenchChem. (2025).[2] Unveiling the Structure-Activity Relationship of ent-Kaurane Diterpenoids: A Comparative Guide to Cytotoxic Analogs.
-
Ding, L., et al. (2011).[3] Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant.[3] Natural Product Research.[3][4]
-
Traore, S. I., et al. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology.[5]
-
Min, B. S., et al. (2019). Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots. Molecules.[1][2][3][4][5][6][7][8][9][10][11]
-
Sun, H. D., et al. (2006).[6] Diterpenoids from Isodon species and their biological activities. Natural Product Reports.[4][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antitumor activity of the Isodon diterpenoids: structural requirements for the activity - PubMed [pubmed.ncbi.nlm.nih.gov]
"validating the anti-inflammatory effects of ent-Kaurane-16beta,19,20-triol in animal models"
Validating the Anti-Inflammatory Efficacy of ent-Kaurane-16 ,19,20-triol: A Comparative Guide
Executive Summary
Compound: ent-Kaurane-16
This guide provides a rigorous validation framework for ent-Kaurane-16
Part 1: Mechanistic Rationale & Signaling Architecture
To validate EKT, one must first establish why it is expected to work. Ent-kaurane diterpenoids (such as Oridonin and its derivatives) typically function by forming covalent bonds with cysteine residues on target proteins (e.g., p65 subunit of NF-
The Target Pathway: NF- B and NLRP3 Inhibition
The following diagram illustrates the hypothesized intervention points of EKT within the cellular inflammatory response.
Figure 1: Putative Mechanism of Action. EKT intervenes by inhibiting the IKK complex or directly binding the p65 subunit, preventing nuclear translocation and subsequent cytokine storm.
Part 2: Comparative Analysis (EKT vs. Alternatives)
Researchers must benchmark EKT against established therapies. The table below outlines the expected performance metrics based on structure-activity relationships (SAR) of Isodon diterpenoids.
| Feature | ent-Kaurane-16 | Dexamethasone (DEX) | Indomethacin (NSAID) |
| Class | Diterpenoid (Natural Product) | Synthetic Glucocorticoid | NSAID (COX Inhibitor) |
| Primary Target | NF- | Glucocorticoid Receptor (GR) | COX-1 / COX-2 Enzymes |
| Potency (IC50) | Moderate ( | High (nM range) | Moderate ( |
| Onset of Action | Rapid (1-2 hours) | Rapid (1-2 hours) | Rapid (30-60 mins) |
| Gastric Safety | High (Low ulcerogenic potential) | Low (Risk of ulcers/bleeding) | Low (High ulcer risk) |
| Immune Impact | Targeted anti-inflammatory | Broad immunosuppression | Specific pathway inhibition |
| Validation Model | LPS-induced Acute Lung Injury | All inflammatory models | Edema/Arthritis models |
Part 3: Validation Protocol 1 - LPS-Induced Acute Lung Injury (ALI)
This model is the "Gold Standard" for validating ent-kauranes because it mimics the cytokine storm of sepsis, a condition where these compounds historically excel.
Experimental Workflow
Figure 2: LPS-ALI Experimental Design. A randomized controlled trial structure is essential for statistical validity.
Step-by-Step Methodology
-
Animals: Male BALB/c mice (6–8 weeks, 20–25g).
-
Reagents:
-
LPS: Escherichia coli 055:B5 (Sigma).
-
Positive Control: Dexamethasone (DEX) dissolved in saline.
-
Test Compound: EKT dissolved in 2% DMSO + Saline (ensure solubility).
-
-
Dosing (Pre-treatment): Administer EKT (5, 10, 20 mg/kg) or DEX (5 mg/kg) via intraperitoneal (i.p.) injection 1 hour prior to LPS induction.
-
Induction: Anesthetize mice (Isoflurane). Administer LPS (0.5 mg/kg or 10
g/mouse ) intranasally (i.n.) or intratracheally (i.t.) to induce lung injury. -
Termination: Sacrifice mice at 6 hours (peak cytokine) or 24 hours (histology/edema).
Critical Readouts & Expected Data
| Readout | Methodology | Expected Result (EKT vs. LPS Model) | Causality |
| Lung W/D Ratio | Weigh wet lung, dry for 48h @ 60°C, weigh again. | Significant Reduction (p<0.05) | Indicates reduced pulmonary edema and vascular leakage. |
| MPO Activity | Homogenize lung tissue; colorimetric assay. | Significant Reduction | MPO is a marker for neutrophil infiltration into lung tissue. |
| Cytokines (BALF) | ELISA for TNF- | Dose-dependent Decrease | Confirms inhibition of the NF- |
| Histology | H&E Staining of lung sections. | Preserved Architecture | Reduced alveolar wall thickening and inflammatory cell infiltration. |
Part 4: Validation Protocol 2 - Carrageenan-Induced Paw Edema
While ALI tests central/pulmonary inflammation, the paw edema model validates systemic anti-inflammatory potential and is standard for comparing against NSAIDs.
Methodology
-
Baseline: Measure initial paw volume using a plethysmometer (
). -
Treatment: Administer EKT (10, 20 mg/kg, i.p.) or Indomethacin (10 mg/kg, i.p.) 30 mins prior to induction.
-
Induction: Inject 1%
-carrageenan (50 L) into the plantar surface of the right hind paw. -
Measurement: Measure paw volume (
) at 1, 2, 4, and 6 hours post-injection.
Calculation
Success Criteria: EKT should demonstrate >40% inhibition at peak inflammation (3-4 hours), comparable to Indomethacin.
Part 5: Strategic Recommendations
-
Solubility Check: Ent-kaurane triols can be lipophilic. If precipitation occurs in saline, use a vehicle of 5% PEG400 + 5% Tween 80 + 90% Saline.
-
Toxicity Screen: Before efficacy studies, perform a simplified acute toxicity test (up to 100 mg/kg) to ensure the therapeutic window is open.
-
Western Blotting: To prove the mechanism, extract lung tissue proteins and blot for p-NF-
B p65 and I B . EKT should reduce p-p65 and prevent I B degradation.
References
-
Structure & Activity of Isodon Diterpenoids: Sun, H. D., Huang, S. X., & Han, Q. B. (2006).[1] Diterpenoids from Isodon species and their biological activities. Natural Product Reports, 23(5), 673-698.
-
LPS-Induced ALI Protocols: Matute-Bello, G., et al. (2011). An official American Thoracic Society workshop report: features and measurements of experimental acute lung injury in animals. American Journal of Respiratory and Cell Molecular Biology, 44(5), 725-738.
-
Ent-Kaurane Mechanisms (NF-kB/NLRP3): Wang, S., et al. (2021). Recent advances in the synthesis of ent-kaurane diterpenoids.[2] Natural Product Reports. [3]
-
Comparison with Dexamethasone: Li, D., et al. (2024). Trypanocidal and Anti-Inflammatory Effects of Three ent-Kaurane Diterpenoids. MDPI Molecules.
Safety Operating Guide
ent-Kaurane-16beta,19,20-triol proper disposal procedures
ent-Kaurane-16 ,19,20-triol: Proper Disposal & Handling Procedures
Operational Safety Guide 04-KAU[1]
Part 1: Executive Safety Directives
STOP. Before handling ent-Kaurane-16
The Precautionary Principle applies: Treat this substance as a Pharmacologically Active Substance (PAS) and a potential Cytotoxin .
| Parameter | Directive |
| Drain Disposal | STRICTLY PROHIBITED. Under no circumstances shall this compound enter municipal water systems.[1] |
| Waste Stream | High-Temperature Incineration. Must be segregated into hazardous organic waste streams.[1] |
| PPE Requirement | Nitrile gloves (Double-gloving recommended for solutions >10mM), Lab coat, Safety Goggles.[1] |
| Spill Response | Do not dry sweep.[1] Dampen with ethanol/methanol to prevent dust generation, then wipe. |
Part 2: Chemical Identity & Hazard Logic
To ensure compliance, you must understand why we dispose of this chemical in a specific manner.
The Molecule: ent-Kaurane-16 ,19,20-triol[1]
-
Chemical Nature: A tetracyclic diterpenoid with three hydroxyl groups (positions 16, 19, 20).
-
Solubility Profile: Low water solubility; high solubility in organic solvents (DMSO, Methanol, Ethanol, Chloroform).
-
Bioactivity Risks: Kaurane diterpenoids (e.g., Oridonin) are researched for their ability to inhibit NF-
B signaling and induce apoptosis. Improper disposal could affect aquatic life or disrupt microbial ecosystems in water treatment plants.
Waste Classification Logic
Since this specific isomer likely lacks a unique EPA RCRA "P-list" or "U-list" code, it defaults to Characteristic Hazardous Waste based on the solvent it is dissolved in, or Non-Regulated Toxic Waste if solid.
-
If Solid: Classify as "Toxic Solid, Organic, N.O.S." (Not Otherwise Specified).
-
If in Solution: The waste code is driven by the solvent (e.g., D001 for Ignitable Methanol, F002 for Halogenated solvents).
Part 3: The Disposal Workflow (Protocol)
This protocol ensures "Cradle-to-Grave" stewardship, protecting both the researcher and the institution from regulatory liability.
Scenario A: Solid Waste (Pure Substance)
Applicable to: Expired powder, spilled solids, weighing boat residues.
-
Containment: Transfer solid material into a clear, wide-mouth glass jar with a chemically resistant lid (Teflon-lined).
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the jar inside a clear plastic ziplock bag before depositing it into the Solid Hazardous Waste Drum .
Scenario B: Liquid Waste (Mother Liquors / HPLC Waste)
Applicable to: Reaction mixtures, HPLC eluents, stock solutions.
Step 1: Solvent Identification You must segregate based on the solvent carrier.
-
Stream A: Non-Halogenated (Preferred)
-
Solvents: Methanol, Ethanol, DMSO, Acetone.
-
Action: Pour into the "Organic Solvents (Non-Halogenated)" carboy.
-
Incineration: This stream is typically used as fuel blending for cement kilns or incinerators.
-
-
Stream B: Halogenated
-
Solvents: Dichloromethane (DCM), Chloroform.
-
Action: Pour into the "Halogenated Waste" carboy.
-
Note: This stream requires more expensive, specific high-temp incineration to prevent dioxin formation. Avoid using halogenated solvents if possible to reduce disposal costs.
-
Scenario C: Trace Contaminated Debris
Applicable to: Gloves, paper towels, pipette tips.
-
Segregation: Do not throw in regular trash.
-
Collection: Place in a dedicated "Chemically Contaminated Debris" bucket (usually yellow or lined with a yellow bag).
-
Sharps: Contaminated needles/syringes must go into a Red Biohazard/Sharps container labeled "Chemical Sharps."
Part 4: Decontamination & Verification
After handling the triol, the workspace must be neutralized.
-
Solvent Wipe: Since the triol is organic-soluble, water alone is ineffective.
-
Spray the surface with 70% Ethanol or Methanol .
-
Wipe with a paper towel (single direction to lift contaminants).
-
-
Surfactant Wash: Follow up with a soap/water solution to remove any residue.
-
UV Verification (Optional): Many kauranes exhibit weak UV absorption or fluorescence. If your lab has a handheld UV lamp (254 nm), inspect the bench. Dark spots may indicate residual compound.
Part 5: Visualizing the Workflow
The following diagrams illustrate the decision logic and physical workflow for disposal.
Diagram 1: Waste Segregation Decision Tree
Caption: Decision logic for segregating ent-Kaurane-16
Diagram 2: Laboratory Chain of Custody
Caption: The "Chain of Custody" from benchtop generation to final thermal destruction.
Part 6: Regulatory & Compliance Data
Solvent Compatibility Table
Use this table to determine the correct waste container for your solution.
| Solvent Used | Waste Container Tag | Hazard Class | EPA Code (Typical) |
| DMSO | Non-Halogenated Organic | Combustible | None (unless mixed) |
| Methanol | Non-Halogenated Organic | Flammable / Toxic | D001, F003 |
| Ethanol | Non-Halogenated Organic | Flammable | D001 |
| Dichloromethane | Halogenated Organic | Toxic / Carcinogen | F002 |
| Water (Trace) | Aqueous Toxic* | Toxic | N/A |
*Note: Aqueous solutions containing >1% of this compound should NOT go to the aqueous (acid/base) stream. They should be collected as organic waste to ensure incineration.
Emergency Response
-
Eye Contact: Flush for 15 minutes. The triol is a solid irritant; mechanical abrasion is a risk.
-
Inhalation: Move to fresh air. If powder was inhaled, monitor for respiratory irritation (diterpenoids can be mucous membrane irritants).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Occupational Safety and Health Administration (OSHA). (2012).
-
Sun, H. D., Huang, S. X., & Han, Q. B. (2006). Diterpenoids from Isodon species and their biological activities. Natural Product Reports. (Context for cytotoxicity/bioactivity).
Personal protective equipment for handling ent-Kaurane-16beta,19,20-triol
Executive Safety Summary
Treat as High-Potency Bioactive.
ent-Kaurane-16
The Golden Rule: In the absence of specific toxicological data (LD50), you must handle this compound as a suspected cytotoxin and respiratory sensitizer .
| Parameter | Critical Status |
| Physical State | Crystalline Solid / Powder |
| Primary Route of Entry | Inhalation (Dust), Transdermal (if in DMSO) |
| Occupational Exposure Band (Est.) | OEB 3 (10–100 |
| Solubility Hazards | Soluble in DMSO/Ethanol (Carrier solvents increase absorption risk) |
Risk Assessment & Biological Rationale
As researchers, we often handle "unknowns." However, the ent-kaurane skeleton is well-documented.[2] Research indicates that related Isodon diterpenoids can inhibit NF-
-
Why this matters for PPE: If a compound is designed to kill cancer cells (cytotoxicity), it has the potential to damage healthy mammalian tissue upon accidental exposure.
-
The "DMSO Effect": You will likely solubilize this in DMSO. DMSO is a permeation enhancer. If you spill a DMSO solution of ent-kaurane-16
,19,20-triol on your skin, the solvent will carry the bioactive compound directly into your bloodstream, bypassing the skin's natural barrier.
Visualization: Risk Assessment Logic
The following diagram illustrates the decision matrix for handling this compound based on its physical state.
Caption: Decision logic for engineering controls based on physical state. Blue: Compound; Yellow: Decision Node; Red: Hazard State; Green: Required Control.
Personal Protective Equipment (PPE) Matrix
Do not rely on a standard lab coat alone.[3][4] The following matrix is calibrated for OEB 3 handling standards.
| Protection Zone | Requirement | Technical Rationale |
| Respiratory | N95 (Minimum) or P100 | Crystalline diterpenoids form micro-particulates during weighing. If a certified Fume Hood is unavailable, a P100 respirator is mandatory. |
| Dermal (Hands) | Double Nitrile Gloves | Inner Layer: 4 mil Nitrile (inspection layer).Outer Layer: 5-8 mil Nitrile (barrier layer).Why? DMSO breakthrough time for thin nitrile is <5 minutes. Double gloving provides a buffer for removal. |
| Ocular | Safety Glasses w/ Side Shields | Minimum requirement.[5][6] If handling >100mg of powder outside an enclosure, use Chemical Goggles to prevent dust entry. |
| Body | Tyvek® Sleeves or Lab Coat | Standard cotton lab coats are porous. If handling solutions, use impervious Tyvek sleeves to protect forearms from splashes. |
Operational Protocols
Protocol A: Weighing & Solid Handling
Objective: Prevent generation of bioactive dust.
-
Static Control: Diterpenoids are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder "jumping."
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Technique:
-
Place a pre-tared vial in the balance.
-
Transfer powder using a disposable spatula.
-
Cap the vial immediately after transfer before removing it from the hood.
-
Wipe the exterior of the vial with a Kimwipe dampened in Ethanol to remove invisible dust residues.
-
Protocol B: Solubilization (The High-Risk Step)
Objective: Mitigate the "DMSO Carrier Effect."
-
Preparation: Place the capped vial containing the solid into the fume hood.
-
Solvent Addition: Add DMSO or Ethanol via pipette.
-
Mixing: Vortex the closed vial. Do not sonicate in an open bath (aerosol risk). If sonication is required, seal the vial with Parafilm first.
-
Glove Discipline: If a drop of DMSO solution touches your glove, immediately remove the outer glove, wash hands, and re-glove. Do not wait.
Emergency Response & Disposal
Spill Response Workflow
In the event of a spill, speed and containment are critical.[4]
Caption: Immediate response workflow for solid vs. liquid spills. Red: Emergency Start; Green: Action Steps.
Waste Disposal[3][6][7][8]
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Liquids: Collect in a dedicated "Cytotoxic/Bioactive" waste stream container. Do not mix with general organic solvents if your institution separates highly active compounds.
-
Solids: Contaminated gloves, spatulas, and weighing boats must be double-bagged and incinerated.
-
Environmental: Do not dispose of down the drain. ent-Kauranes are lipophilic and can persist in aquatic environments.
References
-
National Institutes of Health (NIH). (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress. Link
-
MDPI. (2024). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Link
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Link
Sources
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Laboratory safety guidelines for Natural Sciences - Birkbeck, University of London [bbk.ac.uk]
- 4. ethz.ch [ethz.ch]
- 5. sciences.ksu.edu.sa [sciences.ksu.edu.sa]
- 6. biovera.com.au [biovera.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
